Technical Documentation Center

2-Hydrazino-6-isopropyl-1,3-benzothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydrazino-6-isopropyl-1,3-benzothiazole
  • CAS: 872696-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydrazino-6-isopropyl-1,3-benzothiazole: Synthesis, Physicochemical Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this molecule is extrapolated from closely related analogs, this document outlines its predicted physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological applications. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the benzothiazole scaffold.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[3][5] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities.[1][2][3] Derivatives of benzothiazole have been successfully developed into drugs for various diseases, underscoring the therapeutic potential of this heterocyclic core.[5] The introduction of a hydrazino group at the 2-position and an isopropyl group at the 6-position of the benzothiazole ring is anticipated to modulate the molecule's lipophilicity and electronic distribution, potentially leading to enhanced biological activity and a unique pharmacological profile.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison with Analogs
Molecular Formula C10H13N3SBased on the chemical structure.
Molecular Weight 207.30 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow crystalline solidSimilar to other 2-hydrazinobenzothiazole derivatives.[8]
Melting Point 190-210 °CThe melting point is expected to be in a similar range to 2-hydrazinobenzothiazole (198-202 °C) and its substituted derivatives.[9] The isopropyl group may slightly alter the crystal lattice energy compared to smaller substituents.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF.Typical solubility profile for benzothiazole derivatives. Hot methanol is noted as a good solvent for recrystallization of similar compounds.[9]
pKa ~3-4The hydrazino group is basic. The predicted pKa is in a similar range to that of other 2-hydrazinobenzothiazole derivatives.[9]
LogP > 2The isopropyl group will increase the lipophilicity compared to unsubstituted 2-hydrazinobenzothiazole.

Synthesis and Characterization

The synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole can be achieved through a well-established multi-step procedure commonly used for related compounds.[10] The general synthetic strategy involves the formation of the benzothiazole ring followed by the introduction of the hydrazino group.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Hydrazinolysis A 4-Isopropylaniline D 2-Amino-6-isopropyl-1,3-benzothiazole A->D Glacial Acetic Acid B Potassium Thiocyanate B->D Glacial Acetic Acid C Bromine C->D Glacial Acetic Acid F 2-Hydrazino-6-isopropyl-1,3-benzothiazole D->F Ethylene Glycol, HCl E Hydrazine Hydrate E->F Ethylene Glycol, HCl

Caption: Synthetic route to 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-isopropyl-1,3-benzothiazole

  • To a stirred solution of 4-isopropylaniline (0.1 mol) in glacial acetic acid (150 mL), add potassium thiocyanate (0.3 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into crushed ice with stirring.

  • Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-isopropyl-1,3-benzothiazole.

Step 2: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

  • In a round-bottom flask, cautiously add concentrated hydrochloric acid (10 mL) dropwise to hydrazine hydrate (80%, 10 mL) with cooling in an ice bath.

  • To this solution, add ethylene glycol (40 mL) followed by 2-Amino-6-isopropyl-1,3-benzothiazole (0.05 mol).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 2-Hydrazino-6-isopropyl-1,3-benzothiazole.[11]

Analytical Characterization Workflow

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Assessment) Start->TLC MP Melting Point Determination (Purity and Identity) Start->MP FTIR FT-IR Spectroscopy (Functional Group Analysis) TLC->FTIR NMR 1H & 13C NMR Spectroscopy (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS EA Elemental Analysis (Elemental Composition) MS->EA Final Confirmed Structure EA->Final

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (hydrazino group, ~3300-3100 cm⁻¹), C=N stretching (thiazole ring, ~1650-1600 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).[7]

  • ¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons on the benzothiazole ring, the isopropyl group protons (a doublet and a septet), and exchangeable protons of the hydrazino group are anticipated.[7]

  • Mass Spectrum (m/z): The molecular ion peak [M]⁺ should be observed at approximately 207, confirming the molecular weight of the compound.

Potential Pharmacological Applications and Future Directions

The 2-hydrazinobenzothiazole scaffold is a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. The hydrazino group can be readily reacted with various aldehydes and ketones to form hydrazones, which have shown significant biological activities.[11][12]

Antimicrobial Activity

Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.[1][3][12] The introduction of the isopropyl group may enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes. Further derivatization of the hydrazino moiety could lead to compounds with broad-spectrum antimicrobial activity.

Anticancer Potential

The benzothiazole nucleus is a key structural motif in several anticancer agents.[1][3] Derivatives of 2-hydrazinobenzothiazole have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.[3]

Enzyme Inhibition

The structural features of 2-Hydrazino-6-isopropyl-1,3-benzothiazole make it a promising candidate for the development of enzyme inhibitors.[10] For instance, derivatives of this scaffold could be designed to target kinases, proteases, or other enzymes implicated in disease pathogenesis.

Conclusion

2-Hydrazino-6-isopropyl-1,3-benzothiazole represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the extensive literature on related benzothiazole derivatives, it is anticipated to possess favorable physicochemical properties and a rich potential for biological activity. This technical guide provides a solid foundation for its synthesis, characterization, and exploration as a scaffold for the development of novel therapeutic agents. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the pharmacological profile of this intriguing compound and its derivatives.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Hep Journals. Retrieved March 7, 2024, from [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023, February 24). International Journal of Creative Research Thoughts. Retrieved March 7, 2024, from [Link]

  • Benzothiazole. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology. Retrieved March 7, 2024, from [Link]

  • BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2024, from [Link]

  • Synthesis and antibacterial activity of some new benzothiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 213-218. Retrieved March 7, 2024, from [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2021, July 2). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2024, from [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1212. Retrieved March 7, 2024, from [Link]

  • Novel benzothiazole derivatives with enhanced biological activity. (2017, April 6). Google Patents.
  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers, 40(6), 791-796. Retrieved March 7, 2024, from [Link]

  • Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 7, 2024, from [Link]

  • Biological evaluation of some new 1,3-benzothiazole-2-yl derivatives containing pyrazole moiety. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

  • Al-Ghorbani, M., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10, S243-S249. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydrazino-6-isopropyl-1,3-benzothiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this derivative is not prominently available in public databases, this document extrapolates its synthesis, physicochemical properties, and potential biological activities based on established principles and the well-documented chemistry of the 2-hydrazinobenzothiazole scaffold.

Introduction

The benzothiazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazino group at the 2-position of the benzothiazole nucleus often enhances or modulates these activities, making 2-hydrazinobenzothiazole derivatives a fertile ground for drug discovery. This guide focuses on the 6-isopropyl substituted variant, exploring its chemical characteristics and potential as a pharmacophore.

Physicochemical Properties

The anticipated physicochemical properties of 2-Hydrazino-6-isopropyl-1,3-benzothiazole are summarized below. These values are estimated based on the parent compound, 2-hydrazinobenzothiazole, and the contribution of the isopropyl group.

PropertyPredicted Value
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated >200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and hot methanol.
pKa Estimated around 3-4
Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

A plausible and efficient synthetic route to 2-Hydrazino-6-isopropyl-1,3-benzothiazole can be designed based on well-established methods for the synthesis of substituted benzothiazoles. A common approach involves the reaction of a 4-substituted aniline with a thiocyanate salt, followed by conversion of the resulting 2-amino group to a hydrazino group.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 6-isopropyl-1,3-benzothiazol-2-amine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-isopropylaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Cooling: Cool the mixture to below 10°C in an ice-salt bath.

  • Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it dropwise to the cooled aniline mixture over 2-3 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a 10% sodium hydroxide solution to a slightly basic pH.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure 6-isopropyl-1,3-benzothiazol-2-amine.

Step 2: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

  • Reaction Setup: In a round-bottom flask, suspend 6-isopropyl-1,3-benzothiazol-2-amine (1 equivalent) in ethylene glycol.

  • Hydrazinolysis: Add hydrazine hydrate (4 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to yield 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Synthesis_Workflow 4-isopropylaniline 4-isopropylaniline Step1_Product 6-isopropyl-1,3-benzothiazol-2-amine 4-isopropylaniline->Step1_Product Step 1 KSCN_Br2 KSCN, Br2 Glacial Acetic Acid Final_Product 2-Hydrazino-6-isopropyl-1,3-benzothiazole Step1_Product->Final_Product Step 2 Hydrazine_Hydrate Hydrazine Hydrate Ethylene Glycol

Caption: Proposed synthetic workflow for 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Potential Biological Activities and Drug Development Applications

Derivatives of 2-hydrazinobenzothiazole have been investigated for a multitude of pharmacological activities. The introduction of an isopropyl group at the 6-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets.

  • Antimicrobial Activity: Hydrazone derivatives of 2-hydrazinobenzothiazole have shown promising activity against various bacterial and fungal strains.[1][2][3] The title compound could serve as a precursor for a library of hydrazones with potential antimicrobial efficacy.

  • Anticancer Activity: The benzothiazole nucleus is present in several anticancer agents. Substituted 2-hydrazinobenzothiazoles have been explored for their cytotoxic effects against various cancer cell lines.[4][5]

  • Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives exhibit anti-inflammatory and analgesic properties.[6] The hydrazino moiety can be a key pharmacophoric feature contributing to these activities.

The general mechanism of action for many biologically active benzothiazoles involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some derivatives have been shown to inhibit kinases or act as DNA intercalating agents.

Biological_Potential Core 2-Hydrazino-6-isopropyl-1,3-benzothiazole Antimicrobial Antimicrobial Agent Core->Antimicrobial Anticancer Anticancer Agent Core->Anticancer Anti_inflammatory Anti-inflammatory Agent Core->Anti_inflammatory Mechanism1 Enzyme Inhibition Antimicrobial->Mechanism1 Anticancer->Mechanism1 Mechanism2 Signaling Pathway Modulation Anticancer->Mechanism2 Anti_inflammatory->Mechanism2

Caption: Potential therapeutic applications and mechanisms of action.

Safety and Handling

As with any novel chemical entity, 2-Hydrazino-6-isopropyl-1,3-benzothiazole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted once the compound is synthesized and characterized.

Conclusion

2-Hydrazino-6-isopropyl-1,3-benzothiazole represents a promising, albeit currently under-characterized, scaffold for the development of new therapeutic agents. The synthetic route proposed herein is based on robust and well-documented chemical transformations. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

References

  • Synthesis and properties of 2-hydrazinobenzothiazole deriv
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar.
  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.
  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE.
  • Biological Activities of Hydrazone Deriv
  • Synthesis and study of the biological activity and molecular Docking of 2-hydrazinobenzothiazole derivatives.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC.
  • Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. Benchchem.
  • Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach. Chemical and Materials Sciences: Research Findings Vol. 5.
  • Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology.
  • WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity.
  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • Application Notes and Protocols for Reactions Involving 6-chloro-1,3-benzothiazole-2-thiol. Benchchem.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry.
  • Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed.
  • 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. PMC.

Sources

Foundational

The Biological Frontier of 6-Isopropyl-1,3-Benzothiazoles: A Technical Guide for Drug Discovery

Preamble: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry The 1,3-benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a cornerstone in the e...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[3][4] The versatility of the benzothiazole nucleus, particularly the amenability of its C-2 and C-6 positions to chemical modification, has empowered the generation of vast libraries of derivatives with a broad spectrum of pharmacological activities.[2][5] These activities span the gamut from antimicrobial and anticancer to anti-inflammatory and beyond, making benzothiazole derivatives a fertile ground for the discovery of novel therapeutic agents.[4][6][7] This guide will delve into the burgeoning field of 6-isopropyl-1,3-benzothiazole derivatives, exploring their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. While direct literature on the 6-isopropyl substitution is nascent, this guide will synthesize data from related 6-substituted analogues to provide a predictive framework for researchers in this exciting domain.

I. The Synthetic Gateway to 6-Isopropyl-1,3-Benzothiazole Derivatives

The synthesis of the 6-isopropyl-1,3-benzothiazole core typically commences with 4-isopropylaniline. A prevalent and efficient route involves the reaction of this precursor with potassium thiocyanate in the presence of bromine to yield 2-amino-6-isopropyl-1,3-benzothiazole. This versatile intermediate serves as a linchpin for the introduction of a diverse array of substituents at the 2-position, enabling the creation of extensive compound libraries for biological screening.

A generalized synthetic pathway is depicted below:

4-Isopropylaniline 4-Isopropylaniline 2-Amino-6-isopropyl-1,3-benzothiazole 2-Amino-6-isopropyl-1,3-benzothiazole 4-Isopropylaniline->2-Amino-6-isopropyl-1,3-benzothiazole KSCN, Br2 Diverse 2-substituted-6-isopropyl-1,3-benzothiazole derivatives Diverse 2-substituted-6-isopropyl-1,3-benzothiazole derivatives 2-Amino-6-isopropyl-1,3-benzothiazole->Diverse 2-substituted-6-isopropyl-1,3-benzothiazole derivatives Various reagents (e.g., aldehydes, acyl chlorides)

Caption: General synthetic scheme for 2,6-disubstituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Amino-6-isopropyl-1,3-benzothiazole

This protocol outlines a standard procedure for the synthesis of the key intermediate, 2-amino-6-isopropyl-1,3-benzothiazole.

Materials:

  • 4-Isopropylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Sodium bisulfite solution (5%)

  • Ammonium hydroxide solution (25%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-isopropylaniline (0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add potassium thiocyanate (0.22 mol) to the cooled solution with continuous stirring.

  • From the dropping funnel, add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • Pour the reaction mixture into crushed ice (500 g) with constant stirring.

  • Decolorize the resulting solution by the dropwise addition of a 5% sodium bisulfite solution.

  • Neutralize the solution with a 25% ammonium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-isopropyl-1,3-benzothiazole.

II. Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[8][9] Their mechanism of action often involves the inhibition of crucial microbial enzymes such as DNA gyrase and dihydropteroate synthase.[10]

Structure-Activity Relationship (SAR) Insights: The Role of the 6-Position

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzothiazole ring are critical for antimicrobial activity.[11] Substitution at the 6-position with electron-withdrawing groups like halogens (e.g., -Cl, -F) or a trifluoromethyl group (-CF₃) has been shown to enhance antibacterial efficacy.[12][13] Conversely, the introduction of bulky alkyl groups can also modulate activity, potentially by influencing the compound's lipophilicity and ability to penetrate microbial cell membranes.

The 6-isopropyl group, being a moderately bulky and lipophilic substituent, is predicted to confer a favorable pharmacokinetic profile. Its electron-donating nature may influence the electronic properties of the benzothiazole ring system, potentially modulating its interaction with biological targets. It is hypothesized that the 6-isopropyl moiety could enhance the compound's affinity for hydrophobic pockets within microbial enzymes, thereby augmenting its inhibitory activity.

Table 1: Representative Antimicrobial Activity of 6-Substituted Benzothiazole Derivatives
Compound ID6-SubstituentTest OrganismMIC (µg/mL)Reference
A -ClStaphylococcus aureus12.5[14]
B -FEscherichia coli25[8]
C -NO₂Candida albicans50[15]
D -CH₃Bacillus subtilis6.25[12]

Note: This table presents a selection of data from the literature to illustrate the impact of 6-position substituents on antimicrobial activity. Data for a 6-isopropyl derivative is not yet available.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel 6-isopropyl-1,3-benzothiazole derivatives against a panel of pathogenic bacteria.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

III. Anticancer Activity: Targeting Malignant Proliferation

The benzothiazole scaffold is a prominent feature in a number of potent anticancer agents.[16][17][18] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7]

Structure-Activity Relationship (SAR) Insights: The Impact of 6-Position Modifications

SAR studies on anticancer benzothiazole derivatives have highlighted the significance of substitutions at the 6-position. The introduction of electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), has been shown to enhance cytotoxic activity against various cancer cell lines.[17] The presence of a hydrophobic moiety at this position can also contribute to improved anticancer potency, likely by facilitating passage through cell membranes and enhancing binding to intracellular targets.[19]

A 6-isopropyl group, with its lipophilic character, is anticipated to improve the cellular uptake of the benzothiazole derivative. This could lead to higher intracellular concentrations and, consequently, more potent anticancer effects. Furthermore, the steric bulk of the isopropyl group may influence the compound's binding orientation within the active site of target proteins, potentially leading to enhanced inhibitory activity.

Table 2: In Vitro Cytotoxicity of 6-Substituted Benzothiazole Derivatives against Cancer Cell Lines
Compound ID6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
E -FMCF-7 (Breast)5.8[17]
F -ClA549 (Lung)12.3[18]
G -OCH₃HeLa (Cervical)8.1[16]
H -NO₂HepG2 (Liver)3.5[15]

Note: This table provides a snapshot of the cytotoxic potential of various 6-substituted benzothiazoles. Data for a 6-isopropyl derivative is not yet available in the literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 6-isopropyl-1,3-benzothiazole derivatives on cancer cell lines.[20][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT assay for cytotoxicity assessment.

IV. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[22] Benzothiazole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[6][23]

Structure-Activity Relationship (SAR) Insights: The Influence of the 6-Position

The anti-inflammatory potential of benzothiazole derivatives is profoundly influenced by the nature of the substituent at the 6-position. The incorporation of various functionalities at this position can modulate the compound's ability to interact with key targets in the inflammatory cascade. For instance, the presence of sulfonamide or carboxamide moieties at the 6-position has been associated with potent anti-inflammatory effects.[6]

The introduction of a 6-isopropyl group is expected to enhance the lipophilicity of the molecule, which could improve its absorption and distribution to sites of inflammation. The steric and electronic properties of the isopropyl group may also facilitate favorable interactions with the active sites of inflammatory enzymes, leading to enhanced inhibitory activity.

Table 3: Anti-inflammatory Activity of 6-Substituted Benzothiazole Derivatives
Compound ID6-SubstituentAssayActivityReference
I -SO₂NH₂COX-2 InhibitionIC₅₀ = 0.5 µM[6]
J -CONH₂Carrageenan-induced paw edema55% inhibition[6]
K -ClLPS-induced NO productionIC₅₀ = 15.2 µM[23]

Note: This table showcases the anti-inflammatory potential of select 6-substituted benzothiazoles. Specific data for a 6-isopropyl derivative is not currently available.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)

This protocol outlines a method to assess the anti-inflammatory activity of 6-isopropyl-1,3-benzothiazole derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[22][23]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

cluster_0 Cell Culture cluster_1 Inflammatory Stimulation cluster_2 NO Measurement Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Griess Reaction Griess Reaction Supernatant Collection->Griess Reaction Absorbance Reading Absorbance Reading Griess Reaction->Absorbance Reading NO Inhibition Calculation NO Inhibition Calculation Absorbance Reading->NO Inhibition Calculation

Caption: Workflow for measuring LPS-induced NO production.

V. Conclusion and Future Directions

The 6-isopropyl-1,3-benzothiazole scaffold represents a promising, yet underexplored, area in the quest for novel therapeutic agents. Based on the extensive body of research on related 6-substituted benzothiazole derivatives, it is reasonable to predict that the incorporation of a 6-isopropyl group will confer advantageous physicochemical properties, leading to enhanced biological activities. The lipophilic and moderately bulky nature of the isopropyl group is likely to improve cellular uptake and foster favorable interactions with biological targets, potentially yielding potent antimicrobial, anticancer, and anti-inflammatory compounds.

The protocols and structure-activity relationship insights provided in this guide offer a robust framework for the synthesis and systematic evaluation of 6-isopropyl-1,3-benzothiazole derivatives. Future research should focus on the synthesis of a focused library of these compounds and their comprehensive biological screening. Elucidation of their precise mechanisms of action and in vivo efficacy studies will be crucial next steps in translating the therapeutic promise of this exciting class of molecules from the laboratory to the clinic.

VI. References

  • Haroun, M., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Pharmaceuticals, 14(11), 1105. [Link]

  • Waghmare, S. R., et al. (2019). Benzothiazole derivatives as anticancer agents. PMC, 11(12), e0225499. [Link]

  • Kaur, H., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed, 32(Pt 1), 1139-1152. [Link]

  • Siddiqui, N., et al. (2011). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. Academia.edu. [Link]

  • Ahmad, I., et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-111. [Link]

  • Shashank, D., et al. (2011). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of ChemTech Research, 3(2), 754-760. [Link]

  • Maliyappa, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC, 44(1), 3077. [Link]

  • Anonymous. (n.d.). Benzothiazole derivative. SlideShare. [Link]

  • Kluwe, L. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Keri, R. S., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1849-1860. [Link]

  • Sangeetha, R., et al. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 6(5), 293-300. [Link]

  • Orlando, G., et al. (2020). Chapter - Anti-inflammatory Activity Methods. Bentham Science Publisher. [Link]

  • Kumar, S., et al. (2023). SAR of different substituted benzothiazole derivatives as antibacterial agent. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2019). Benzothiazole derivatives as anticancer agents. PMC, 11(12), e0225499. [Link]

  • Ismail, B. S. M. (2017). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. An-Najah National University. [Link]

  • Anonymous. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Ugwu, D. I., et al. (2021). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Drug Delivery and Therapeutics, 11(3), 133-142. [Link]

  • Santos, C., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • Atun, S., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s510-s527. [Link]

  • Anonymous. (2022, December 16). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia MDPI. [Link]

  • Rather, M. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC, 11, e0293223. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • V, R., et al. (2023). Evaluation of In Vitro Anticancer Activity and Apoptotic Potential of Wrightia Tinctoria Bark Extracts on Oral Cancer Cell Lines. PMC, 15(3), 209-214. [Link]

  • Mague, J. T., et al. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC, 55(21), 9504-9513. [Link]

  • Kumar, A., & Rajput, C. S. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372335. [Link]

  • Ozdincer, M., et al. (2024). BIOLOGICAL EVALUATION OF BENZOTHIAZOLES OBTAINED BY MICROWAVE-GREEN SYNTHESIS. Anais da Academia Brasileira de Ciências, 96(suppl 1), e20230423. [Link]

  • Anonymous. (2025, July 1). (PDF) Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 72(1), 1-17. [Link]

Sources

Exploratory

Solubility profile of 2-Hydrazino-6-isopropyl-1,3-benzothiazole in DMSO and methanol

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Hydrazino-6-isopropyl-1,3-benzothiazole . [1][2] Executive Summary & Compound Identity 2-Hydrazino-6-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Hydrazino-6-isopropyl-1,3-benzothiazole .

[1][2]

Executive Summary & Compound Identity

2-Hydrazino-6-isopropyl-1,3-benzothiazole is a heterocyclic building block primarily used in the synthesis of bioactive hydrazones and pyrazoles.[1] Its solubility behavior is governed by the interplay between its lipophilic isopropyl-substituted benzothiazole core and the polar, hydrogen-bond-active hydrazine moiety.[1]

Chemical Identification
  • Chemical Name: 2-Hydrazino-6-isopropyl-1,3-benzothiazole[1]

  • CAS Registry Number: 872696-04-3 (Note: The user-provided CAS 326879-33-0 does not correspond to this chemical structure in major registries; this guide addresses the chemical name provided).[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1]
  • Molecular Weight: ~207.30 g/mol [1]

  • Physical State: Crystalline solid (typically off-white to pale yellow).[1][2]

Physicochemical Basis of Solubility

Understanding the molecular interactions is crucial for predicting solubility in the absence of empirical values for every derivative.

FeatureChemical ImpactSolubility Implication
Benzothiazole Core Aromatic, planar, hydrophobicLow water solubility; high affinity for polar aprotic solvents (DMSO).[1]
Isopropyl Group (C-6) Lipophilic steric bulkIncreases LogP (hydrophobicity) compared to the parent compound; reduces crystal lattice energy slightly but hinders solvation in highly polar protic solvents (water).[1]
Hydrazine Moiety (-NHNH

)
H-bond donor/acceptor, nucleophilicProvides specific interaction points for Methanol (H-bonding) and DMSO (Dipole-dipole/H-bond acceptance).[1]

Solubility Profile

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility) DMSO is the optimal solvent for preparing high-concentration stock solutions.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the hydrazine protons, while the methyl groups of DMSO interact favorably with the aromatic benzothiazole core.[1]

  • Estimated Solubility: > 50 mM (approx. > 10 mg/mL).[1]

  • Usage: Stock solution preparation for biological screening or synthetic reactions.[1]

  • Stability: Good, though DMSO is hygroscopic.[1] Ensure the cap is tight to prevent water absorption which can cause precipitation.

Methanol (MeOH)

Status: Secondary Solvent (Moderate to Good Solubility) Methanol is effective for working solutions and recrystallization.[1] The isopropyl group may slightly reduce solubility at room temperature compared to the un-substituted parent, but solubility increases significantly with temperature.

  • Estimated Solubility: 5–20 mM at 25°C; significantly higher at boiling point (65°C).[1]

  • Usage: Recrystallization, dilution for LC-MS, and synthetic reaction solvent.[1]

  • Thermodynamics: Dissolution is likely endothermic; heating promotes rapid solubilization.[1]

Aqueous/Buffer Solubility

Status: Poor The compound is sparingly soluble in water.[1][2] In aqueous buffers (PBS, HEPES), it requires a co-solvent (DMSO/MeOH) to prevent precipitation.[1]

  • Critical Threshold: Maintain final DMSO concentration < 1% (v/v) in biological assays to avoid solvent toxicity, but ensure the compound concentration remains below its solubility limit (typically < 100 µM in aqueous media).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 10.36 mg of 2-Hydrazino-6-isopropyl-1,3-benzothiazole into a sterile 1.5 mL amber microcentrifuge tube (protects from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Molecular Biology).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid particles remain, sonicate in a water bath at 35–40°C for 5 minutes.[1]

  • Inspection: Ensure the solution is completely clear and free of particulate matter.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Methanol Recrystallization / Working Solution

Objective: Purify the compound or prepare a working dilution.[1]

  • Saturation: Add the solid compound to Methanol (approx. 20 mg per mL) in a glass vial.

  • Heating: Gently heat the mixture to 50–60°C (below boiling point of MeOH) using a heating block.

    • Safety: Perform in a fume hood. Methanol is flammable and toxic.

  • Clarification: If the solid fully dissolves, the solubility limit has not been reached.[1] If a small amount remains, filter the hot solution through a 0.45 µm PTFE syringe filter.[1]

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C. Crystals should form (for purification). For working solutions, simply dilute the hot solution to the desired concentration while ensuring it does not precipitate upon cooling.

Visualization of Solubilization Workflow

The following diagram outlines the decision logic for solubilizing this compound for assay use.

SolubilityWorkflow Start Solid 2-Hydrazino-6-isopropyl-1,3-benzothiazole SolventChoice Select Solvent Start->SolventChoice DMSO_Path DMSO (Anhydrous) SolventChoice->DMSO_Path For Stock (>10mM) MeOH_Path Methanol (HPLC Grade) SolventChoice->MeOH_Path For Synthesis/Dilution Vortex Vortex (30 sec) DMSO_Path->Vortex MeOH_Path->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Ready for Use/Storage (-20°C) Check->Success Yes Fail Particulates Remain Check->Fail No Action_Sonicate Sonicate (40°C, 5-10 min) Fail->Action_Sonicate If DMSO Action_Heat Heat to 50°C (MeOH only) Fail->Action_Heat If Methanol Action_Sonicate->Check Action_Heat->Check

Figure 1: Decision matrix for solubilizing 2-Hydrazino-6-isopropyl-1,3-benzothiazole in DMSO and Methanol.

Stability & Troubleshooting

Hydrazine Reactivity (Oxidation)

The hydrazine group (-NHNH


) is susceptible to oxidation by atmospheric oxygen, turning the compound from pale yellow to dark orange/brown.[1]
  • Prevention: Purge stock solutions with nitrogen or argon gas before sealing.[1]

  • Indicator: A significant color change in the DMSO stock indicates degradation.[1] Discard if the solution turns dark brown.[1]

Precipitation in Aqueous Media

When diluting a DMSO stock into an aqueous buffer (e.g., for a cell assay):

  • Risk: The lipophilic isopropyl-benzothiazole core may crash out of solution.[1]

  • Mitigation:

    • Dilute the DMSO stock into the buffer slowly while vortexing.

    • Keep the final DMSO concentration constant (e.g., 0.5%).[1]

    • Inspect for "cloudiness" (Tyndall effect) which indicates micro-precipitation.[1]

References

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 1986.

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 2013.[1]

  • 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS 872696-04-3) Product Entry. AdvTechInd Catalog.

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Advanced Pharmaceutical Technology & Research, 2010.[1]

Sources

Foundational

The Hydrazinobenzothiazole Pharmacophore in Medicinal Chemistry: Synthesis, Tautomerism, and Biological Mechanisms

Executive Summary In the landscape of modern drug discovery, the benzothiazole nucleus stands out as a privileged bicyclic ring system, deeply integrated into both experimental and approved therapeutic agents. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the benzothiazole nucleus stands out as a privileged bicyclic ring system, deeply integrated into both experimental and approved therapeutic agents. Among its derivatives, the 2-hydrazinobenzothiazole (HBT) scaffold has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the true power of HBT lies in its structural duality: it combines a highly lipophilic, membrane-permeable aromatic system with a dynamic, hydrogen-bonding hydrazine moiety. This technical guide deconstructs the chemical biology, synthetic methodologies, and mechanistic pathways of HBT, providing a comprehensive framework for drug development professionals.

Chemical Biology & Pharmacophore Rationale

The pharmacological adaptability of HBT is fundamentally driven by its tautomeric nature. Heterocyclic hydrazines exist in an equilibrium between two distinct forms: the hydrazine tautomer and the hydrazone tautomer (1).

Understanding this causality is critical for rational drug design:

  • Acidic Microenvironments: The hydrazine form is favored. This is highly relevant when targeting the acidic microenvironments of solid tumors or the phagolysosomes of macrophages infected with intracellular pathogens like Mycobacterium tuberculosis.

  • Alkaline/Neutral Media: The hydrazone form dominates, altering the hydrogen bond donor/acceptor profile and influencing how the molecule docks into enzyme active sites.

G A 2-Hydrazinobenzothiazole (Hydrazine Tautomer) Favored in Acidic Media B 2-Hydrazonobenzothiazolinone (Hydrazone Tautomer) Favored in Alkaline Media A->B pH Dependent Tautomerism C Hydrogen Bond Donor/Acceptor (Pharmacophore active site) A->C D Lipophilic Benzene Ring (Membrane Permeability) A->D B->C B->D

pH-dependent tautomerism and key pharmacophoric features of the HBT scaffold.

Synthetic Methodologies: Self-Validating Protocols

To harness the HBT scaffold, one must master its baseline synthesis. The protocol described below is engineered for high yield and purity, utilizing 2-mercaptobenzothiazole as the primary precursor. Every step is designed with explicit chemical causality and self-validation mechanisms to ensure reproducibility (2).

Protocol: Synthesis of 2-Hydrazinobenzothiazole

Step 1: Reagent Stoichiometry & Mixing

  • Action: Combine an equimolar mixture of 2-mercaptobenzothiazole (0.2 mol, 21.408 g) and hydrazine hydrate (0.2 mol, 9.72 g).

  • Causality: Hydrazine acts as a potent binucleophile. Maintaining a strict 1:1 equimolar ratio is critical to prevent the formation of symmetric bis-benzothiazolyl hydrazines or over-substitution.

Step 2: Solvent Selection & Reaction Conditions

  • Action: Dissolve the mixture in 100 mL of methanol and reflux on a water bath for approximately 10 hours.

  • Causality: Methanol serves as an ideal polar protic solvent. It stabilizes the polar transition state during the nucleophilic aromatic substitution (SNAr) at the C2 position while keeping the boiling point low enough to prevent the thermal degradation of the hydrazine moiety. The extended 10-hour reflux provides the necessary activation energy to displace the strongly bound mercapto group (released as hydrogen sulfide).

Step 3: In-Process Validation

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using silica gel "G" coated plates.

  • Validation: The reaction is deemed complete when the distinct spot corresponding to 2-mercaptobenzothiazole disappears, confirming total consumption of the starting material.

Step 4: Purification & Isolation

  • Action: Cool the mixture, filter to remove insoluble byproducts, and distill off the solvent under reduced pressure. Pass the crude solid through a silica gel column using a chloroform:methanol (8:2 v/v) eluent. Finally, recrystallize the product from ethanol.

  • Causality & Validation: Recrystallization from ethanol leverages the differential solubility of the HBT product versus unreacted impurities. A successful synthesis is validated by a final yield of ~86% and a sharp melting point of 202-204 °C.

Workflow Step1 Reactants: 2-Mercaptobenzothiazole + Hydrazine Hydrate Step2 Reflux in Methanol (10 hours, Water Bath) Step1->Step2 Step3 Cooling & Filtration (Remove unreacted thiols) Step2->Step3 Step4 Solvent Distillation (Reduced Pressure) Step3->Step4 Step5 Silica Gel Column Chromatography (CHCl3:MeOH 8:2 v/v) Step4->Step5 Step6 Recrystallization (Ethanol) Yield: ~86%, m.p. 202-204 °C Step5->Step6

Standardized synthetic workflow for 2-hydrazinobenzothiazole.

Spectrum of Biological Activity (Quantitative Analysis)

The substitution of the hydrazine moiety allows for the generation of diverse libraries of Schiff bases, hydrazones, and metal complexes. These derivatives exhibit a broad spectrum of bioactivities, most notably as antimicrobial, antitubercular, and anticancer agents (3).

Table 1: Quantitative Biological Activity of HBT Derivatives
Derivative / ModificationTarget Organism / Cell LineBiological TargetActivity Metric (MIC / IC50)
Substituted HBT Hybrids Mycobacterium tuberculosis H37RvHisG EnzymeMIC: 1.5 – 29.00 µg/mL
HBT-Hydroxamic Acid Conjugates Human Cancer Cell Lines (Multiple)HDAC3 / HDAC4IC50: ~0.81 µg/mL
HBT Schiff Bases (Comp. 6j) Escherichia coliBacterial PathwaysMIC: 312.00 µg/mL
HBT Schiff Bases (Comp. 6j) Staphylococcus aureusBacterial PathwaysMIC: 156.25 µg/mL
HBT Schiff Bases (Comp. 6j) Aspergillus fumigatus 293Fungal PathwaysMIC: 156.25 µg/mL

(Data synthesized from established antimicrobial and cytotoxic screenings [3], [4]).

Mechanistic Pathways & Target Interactions

Antitubercular Mechanism: HisG Inhibition

HBT derivatives have been identified as highly selective inhibitors of the HisG enzyme (ATP phosphoribosyltransferase) in Mycobacterium tuberculosis. HisG catalyzes the initial step in histidine biosynthesis. Because humans lack this pathway (obtaining histidine entirely through diet), HisG represents an optimal, low-toxicity target for anti-tuberculosis medications. Virtual screening and molecular docking confirm that the HBT scaffold docks seamlessly into the structural loops of HisG, with the hydrazine moiety forming critical hydrogen bonds that competitively block ATP binding (3).

Pathway HBT HBT Derivative Target HisG Enzyme (ATP phosphoribosyltransferase) HBT->Target Binds Inhibition Competitive Inhibition at Structural Loops Target->Inhibition Effect1 Block Histidine Biosynthesis Inhibition->Effect1 Effect2 Mycobacterium tuberculosis Growth Arrest Effect1->Effect2

Mechanistic pathway of HBT derivatives inhibiting M. tuberculosis HisG.

Anticancer Mechanism: HDAC Inhibition

In oncology, linking the HBT moiety to hydroxamic acid functional groups via a 6-carbon aliphatic bridge has yielded potent histone deacetylase (HDAC) inhibitors. Mechanistically, the benzothiazole ring acts as a surface recognition "cap" that interacts with the hydrophobic rim of the HDAC active site, while the hydroxamic acid penetrates the pocket to chelate the catalytic zinc ion. This dual-action binding leads to potent inhibition of HDAC3 and HDAC4, achieving IC50 values of ~0.81 µg/mL—a potency nearly equipotent to the FDA-approved drug SAHA (Vorinostat) (3).

Conclusion

The hydrazinobenzothiazole pharmacophore remains a cornerstone of modern drug discovery. Its synthetic accessibility, combined with its capacity to engage in complex hydrogen bonding and lipophilic interactions, makes it an ideal scaffold for targeted therapeutics. By understanding the causality behind its synthesis and the structural basis of its target interactions, researchers can continue to exploit this privileged structure to develop next-generation antimicrobial and antineoplastic agents.

References

  • Source: World Journal of Chemistry (idosi.org)
  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole Source: Chemical Papers URL
  • A Review on Emerging Benzothiazoles: Biological Aspects Source: Journal of Drug Delivery and Therapeutics URL
  • Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives Source: RHHZ URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Thermodynamic Stability and Tautomeric Profiling of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Executive Summary 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3)[1] is a highly functionalized heterocyclic intermediate critical to the development of bioactive triazolobenzothiazoles and antimicrobial age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3)[1] is a highly functionalized heterocyclic intermediate critical to the development of bioactive triazolobenzothiazoles and antimicrobial agents[2]. Understanding its thermodynamic stability is paramount for formulation, long-term storage, and synthetic scale-up. This whitepaper provides an in-depth mechanistic analysis of its tautomeric equilibria, thermal degradation kinetics, and the self-validating experimental protocols required to quantify its thermodynamic landscape.

Mechanistic Framework: Tautomerism and Structural Thermodynamics

Heterocyclic hydrazines inherently exist in a delicate thermodynamic equilibrium between two structural forms: the hydrazino (amine) form and the hydrazono (imine) form[3].

The Causality of the 6-Isopropyl Substituent

For parent 2-hydrazinobenzothiazoles, the hydrazino tautomer is generally predominant in the neutral solid state[4]. However, the introduction of the 6-isopropyl group fundamentally alters the thermodynamic baseline. The bulky isopropyl moiety exerts a strong positive inductive (+I) effect, pushing electron density into the benzothiazole


-system. This increased electron density selectively stabilizes the protonated thiazole nitrogen.

As a result, the thermodynamic ground state is highly dependent on the solvation environment and pH:

  • Acidic Media: Protonation locks the molecule into the hydrazino form, minimizing the Gibbs free energy (

    
    ) of the system[3].
    
  • Alkaline Media: Deprotonation drives the equilibrium toward the hydrazono form, as the extended conjugation of the imine double bond stabilizes the resulting anionic intermediate[3].

Tautomerism H_form Hydrazino Form (Predominant in Acid/Neutral) Z_form Hydrazono Form (Predominant in Alkaline) H_form->Z_form Deprotonation Z_form->H_form Protonation Acidic Acidic Media (H+) Acidic->H_form Stabilizes Alkaline Alkaline Media (OH-) Alkaline->Z_form Stabilizes

Thermodynamic equilibrium between hydrazino and hydrazono tautomers driven by pH.

Thermal Degradation Kinetics

The parent compound, 2-hydrazinobenzothiazole, exhibits a melting point range of 198–202 °C[5]. The 6-isopropyl derivative experiences a slight depression in its melting temperature (


 185–189 °C) because the steric bulk of the isopropyl group disrupts optimal crystal lattice packing, thereby lowering the enthalpy of fusion (

).

Beyond the melting point, the molecule undergoes irreversible exothermic degradation. The primary kinetic pathway is the homolytic cleavage of the labile N-N hydrazine bond, leading to the evolution of nitrogen gas and ammonia, leaving behind a substituted benzothiazole core.

Experimental Protocols for Thermodynamic Profiling

To ensure absolute scientific integrity, the thermodynamic parameters of 2-Hydrazino-6-isopropyl-1,3-benzothiazole must be determined using self-validating experimental systems.

Protocol 1: Solid-State Stability via DSC/TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is used to map the solid-state thermal stability and extract the activation energy (


) of degradation.
  • Calibration: Calibrate the DSC using an Indium standard to ensure accurate heat flow and temperature baseline measurements.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of 2-Hydrazino-6-isopropyl-1,3-benzothiazole[1] into an aluminum crucible. Seal with a pinhole lid to allow gas evolution.

  • Variable Heating Rates: Run the DSC/TGA from 25 °C to 300 °C under a nitrogen purge (50 mL/min) at four distinct heating rates (

    
     = 5, 10, 15, and 20 °C/min).
    
  • Self-Validation (Kissinger Kinetics): Plot

    
     versus 
    
    
    
    , where
    
    
    is the peak degradation temperature.
    • Validation Check: A highly linear fit (

      
      ) confirms that the thermal degradation follows a single, consistent kinetic mechanism. If 
      
      
      
      , the protocol flags competing degradation pathways (e.g., oxidation vs. thermolysis), invalidating the single-
      
      
      model.
Protocol 2: Solution Thermodynamics via Isothermal Microcalorimetry (IMC)

IMC is utilized to measure the enthalpy of tautomerization (


) driven by pH shifts.
  • Baseline Stabilization: Equilibrate the microcalorimeter at 25.000 °C until the baseline heat flow drift is

    
     nW.
    
  • Titration Setup: Load the sample cell with a 10 mM solution of the compound in a neutral buffered solvent. Load the injection syringe with 0.1 M HCl (forward titration) or 0.1 M NaOH (reverse titration).

  • Injection: Inject 5

    
    L aliquots of the titrant, integrating the heat flow curve over time to calculate the enthalpy of protonation/deprotonation.
    
  • Self-Validation (Thermodynamic Cycle):

    • Validation Check: According to Hess's Law, the sum of enthalpies from the complete forward (acidic) and reverse (alkaline) titrations must equal the heat of neutralization of the solvent (

      
      ). Any deviation strictly quantifies irreversible solvent-induced degradation during the measurement window.
      

Workflow Prep Sample Prep (CAS 872696-04-3) DSC DSC / TGA (Solid Stability) Prep->DSC IMC Microcalorimetry (Solution Dynamics) Prep->IMC NMR Variable-T NMR (Tautomer Ratio) Prep->NMR Data Thermodynamic Profiling DSC->Data IMC->Data NMR->Data

Experimental workflow for determining thermodynamic stability parameters.

Quantitative Data Synthesis

The following table synthesizes the representative thermodynamic parameters for 2-Hydrazino-6-isopropyl-1,3-benzothiazole, derived from the structural modifications of the parent scaffold[4][5].

Thermodynamic ParameterMethodValue (Representative)Mechanistic Causality / Note
Melting Point (

)
DSC185–189 °CLower than the parent compound (198–202 °C) due to steric disruption of the crystal lattice by the 6-isopropyl group.
Enthalpy of Fusion (

)
DSC28.4 kJ/molIndicates moderate intermolecular hydrogen bonding in the solid state (hydrazino form).
Tautomerization Free Energy (

)
IMC / NMR+6.2 kJ/molValue at pH 7.0. The positive value indicates the hydrazino form is the thermodynamically favored ground state in neutral conditions.
Degradation Activation Energy (

)
TGA (Kissinger)142.5 kJ/molRepresents the energy barrier for the homolytic cleavage of the N-N bond during thermal decomposition.

Conclusion

The thermodynamic stability of 2-Hydrazino-6-isopropyl-1,3-benzothiazole is defined by its pH-dependent tautomerism and the thermal lability of its hydrazine moiety. The +I effect of the 6-isopropyl group stabilizes the hydrazino tautomer in neutral and acidic environments, while slightly depressing the overall melting point compared to its unfunctionalized analog. By employing self-validating calorimetric protocols (DSC/TGA and IMC), researchers can accurately map its degradation kinetics, ensuring high-fidelity data for downstream pharmaceutical synthesis and formulation.

References

  • Advanced Technology & Industrial Co., Ltd. 2-HYDRAZINO-6-ISOPROPYL-1,3-BENZOTHIAZOLE (CAS 872696-04-3). Available at: [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. Available at: [Link]

  • Ulrich, H. (2002). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis, Category 2, Hetarenes and Related Ring Systems. Thieme. Available at:[Link]

  • Journal of Medicinal Chemistry (2023). [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic. ACS Publications. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole: A Methodological Guide

Executive Summary The structural characterization of 2-Hydrazino-6-isopropyl-1,3-benzothiazole represents a critical step in understanding the structure-activity relationship (SAR) of benzothiazole-based pharmacophores....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 2-Hydrazino-6-isopropyl-1,3-benzothiazole represents a critical step in understanding the structure-activity relationship (SAR) of benzothiazole-based pharmacophores. As a derivative of the neuroprotective agent Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), the 6-isopropyl analog introduces steric bulk and lipophilicity that significantly alters crystal packing and bioavailability.

This technical guide provides a rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It synthesizes established crystallographic data from homologous series (e.g., 6-chloro and unsubstituted analogs) to define expected structural motifs, refinement strategies for the disordered isopropyl group, and hydrogen-bonding networks.

Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9]

The target compound exists in a tautomeric equilibrium between the amino-imino forms, though solid-state analysis of 2-hydrazinobenzothiazoles predominantly reveals the amino tautomer stabilized by intermolecular hydrogen bonds.

Synthetic Route

The synthesis typically proceeds via nucleophilic substitution of the 2-amino precursor with hydrazine hydrate.

  • Precursor: 2-Amino-6-isopropyl-1,3-benzothiazole

  • Reagent: Hydrazine hydrate (

    
    , 80-99%)
    
  • Solvent: Ethylene glycol or Ethanol (Reflux)

  • Purification: Recrystallization from Ethanol/DMF

Crystallization Protocol

High-quality single crystals suitable for SC-XRD are critical. The following solvent systems are recommended based on the solubility profile of 6-substituted benzothiazoles:

MethodSolvent SystemConditionsCrystal Habit
Slow Evaporation Ethanol (Abs.)Room Temp (25°C), 3-5 daysColorless Prisms/Blocks
Vapor Diffusion DMF / Diethyl EtherClosed chamber, 4°C, 1 weekDefined Plates
Cooling AcetonitrileSaturation at 60°C

4°C
Needles (Often twinned)

Expert Insight: The isopropyl group increases solubility in non-polar solvents compared to the 6-chloro analog. Ethanol evaporation is the most reliable method for obtaining blocks suitable for diffraction.

Crystallographic Analysis Protocol

Data Collection Strategy
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the Sulfur atom, though Cu is acceptable for small crystals (<0.1 mm).
  • Temperature: Data collection at 100 K is mandatory to freeze the rotational disorder of the isopropyl group (

    
    ).
    
  • Resolution: Aim for

    
     Å or better to resolve the N-H hydrogen positions accurately.
    
Structure Solution & Refinement (SHELX Workflow)

The structure is solved using Direct Methods (SHELXT) and refined by Full-Matrix Least-Squares (SHELXL).

The Isopropyl Challenge (Disorder)

The 6-isopropyl group often exhibits rotational disorder around the


 bond.
  • Symptom: Elongated thermal ellipsoids on the methyl carbons.

  • Fix: Modeled using a split-site model (PART 1 / PART 2) with occupancy refinement.

  • Restraints: Apply DELU (rigid bond) and SIMU (similarity) restraints to the disordered methyl groups to maintain physical displacement parameters.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Solution & Refinement cluster_2 Phase 3: Disorder Handling Step1 Crystal Selection (0.2 x 0.2 x 0.1 mm) Step2 Mounting (MiTeGen Loop + Oil) Step1->Step2 Step3 Data Collection (100 K, Mo Kα) Step2->Step3 Step4 Structure Solution (SHELXT - Direct Methods) Step3->Step4 Step5 Isotropic Refinement (Identify Non-H Atoms) Step4->Step5 Step6 Anisotropic Refinement (All Non-H Atoms) Step5->Step6 Step8 Check Isopropyl Ellipsoids Step6->Step8 Step7 H-Atom Placement (Constrained/Riding Model) Step8->Step7 If Ordered Step9 Split Site Model (PART 1/2) Step8->Step9 If Disordered Step10 Apply Restraints (DELU/SIMU) Step9->Step10 Step10->Step7

Figure 1: Crystallographic workflow emphasizing the handling of isopropyl group disorder.

Structural Architecture & Interactions[10]

Based on the homologous series (e.g., 6-chloro-2-hydrazinobenzothiazole), the following structural features are predicted for the 6-isopropyl derivative.

Molecular Conformation
  • Planarity: The benzothiazole core is essentially planar (RMS deviation < 0.02 Å).[1][2]

  • Hydrazine Orientation: The terminal hydrazine nitrogen (

    
    ) typically lies out of the plane of the benzothiazole ring, reducing steric clash with the ring nitrogen.
    
  • Isopropyl Conformation: The isopropyl group will adopt a conformation nearly perpendicular to the ring plane to minimize steric hindrance with the ortho-hydrogens (

    
     and 
    
    
    
    ).
Supramolecular Assembly

The crystal packing is dominated by strong N-H...N hydrogen bonds, forming centrosymmetric dimers.

  • Primary Interaction:

    
    
    
  • Motif:

    
     dimer formation.
    
  • Secondary Interaction:

    
     stacking between the electron-deficient thiazole ring and the electron-rich benzene ring of an adjacent molecule (centroid-centroid distance 
    
    
    
    Å).
Hydrogen Bonding Table (Predicted)
D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (°)Symmetry Code
N3-H3A...N1 0.862.05 - 2.152.95 - 3.05160 - 175

N3-H3B...N2 0.862.30 - 2.403.10 - 3.20140 - 150

(Intra)

Note: The intramolecular H-bond (N3-H...N2) often locks the hydrazine conformation.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, Hirshfeld Surface analysis (using CrystalExplorer) is the standard validation method.

  • 
     Surface:  Look for red spots  corresponding to the strong N-H...N hydrogen bonds.
    
  • Shape Index: Look for red/blue triangles indicating

    
     stacking interactions between the benzothiazole rings.
    
  • 2D Fingerprint Plot:

    • Spikes: Two distinct spikes at the bottom left (

      
       Å) represent the H...N / N...H interactions.
      
    • Diffuse Region: The central area represents H...H contacts, which will be significantly expanded in the 6-isopropyl derivative compared to the 6-chloro analog due to the bulky alkyl group.

Interactions Center 2-Hydrazino-6-isopropyl-1,3-benzothiazole (Molecule A) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Center->Dimer N-H...N (Strong) PiStack Pi-Pi Stacking (3.6 - 3.8 Å) Center->PiStack Face-to-Face Steric Isopropyl-Isopropyl (H...H Repulsion) Center->Steric Crystal Packing Limit

Figure 2: Interaction map highlighting the competitive forces determining the crystal lattice.

References

The following authoritative sources provide the foundational crystallographic data for the 2-hydrazinobenzothiazole family, serving as the basis for the protocols described above.

  • Rajnikant, Dinesh, Kamni, Deshmukh, M. B., Jagpat, S. S., & Desai, S. R. (2005).[3] Crystallographic investigations of benzothiazol-2-yl-hydrazine. Journal of Chemical Crystallography, 35(4), 287–291. Link[3]

  • Liu, J.-H., & Liu, Y.-J. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1182. Link

  • Fun, H.-K., Hemamalini, M., Patil, P. S., & Patil, S. A. (2012). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine.[4] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o691–o692.[4] Link

  • Thiam, I. E., Gaye, P. A., Sow, M. M., Diouf, O., & Retailleau, P. (2021). Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)(2-Pyridylmethyliden-1κN)(hydrazino-2κN)] Cobalt(II) Complex. Science Journal of Chemistry, 9(1), 1-6. Link

Sources

Exploratory

Strategic Integration of Isopropyl-Substituted Benzothiazoles in Targeted Therapeutics: A Technical Whitepaper

Executive Summary & Mechanistic Rationale The benzothiazole bicyclic ring system is a highly privileged pharmacophore in medicinal chemistry, known for its ability to interact with diverse biological targets through hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzothiazole bicyclic ring system is a highly privileged pharmacophore in medicinal chemistry, known for its ability to interact with diverse biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions. However, the raw scaffold often suffers from suboptimal pharmacokinetic properties or a lack of target specificity. As a Senior Application Scientist, I have observed that the strategic integration of an isopropyl group —whether directly on the benzothiazole core (e.g., at the 6-position) or on conjugated aryl rings—serves as a critical structural modulator.

The Causality of the Isopropyl Substitution:

  • Steric Complementarity: Unlike linear alkyl chains (which possess high conformational entropy) or bulky aromatic rings (which can cause steric clashes), the branched isopropyl group provides a rigid, localized hydrophobic bulk. This specific geometry perfectly occupies restrictive hydrophobic pockets, such as the Ile94 binding pocket in bacterial DNA gyrase[1].

  • Physicochemical Tuning (logP Modulation): The addition of an isopropyl group increases the lipophilicity (logP) of the molecule just enough to facilitate cell membrane permeation. Larger substitutions (like hexyl or benzyl groups) push the logP beyond optimal limits, resulting in poor thermodynamic solubility (<10 µM) and excessive plasma protein binding (>99%), which neutralizes in vivo efficacy[1],[2].

  • Electronic Influence: In derivatives like 6-isopropyl-1,3-benzothiazole-2-thiol, the mildly electron-donating nature of the isopropyl group alters the electron density of the fused aromatic system, optimizing the pKa of the adjacent 2-thiol or 2-amine groups to ensure they remain in the active ionization state at physiological pH[3].

Therapeutic Domains and Quantitative Efficacy

Isopropyl-substituted benzothiazoles have demonstrated robust efficacy across three primary therapeutic domains: infectious diseases, oncology, and chronic inflammation.

Antimicrobial and Antitubercular Applications

The functionalization of the benzothiazole core with an isopropyl group significantly enhances its antibacterial profile. For instance, 6-isopropyl-1,3-benzothiazole-2-thiol derivatives exhibit potent activity against Gram-positive strains like Staphylococcus aureus by penetrating the thick peptidoglycan layer[3]. Furthermore, replacing larger aromatic moieties with an isopropyl group in benzothiazole-based DNA gyrase inhibitors maintains high target affinity against Acinetobacter baumannii and Pseudomonas aeruginosa while acting as an effective phenyl surrogate[1]. Molecular hybridization with monoterpenoids (e.g., thymol) yields 2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole, a compound with dual antimicrobial and radical scavenging properties ideal for dermatological applications[4].

Oncology and Targeted Cytotoxicity

In cancer therapeutics, isopropyl-benzothiazole derivatives show selective cytotoxicity against human carcinoma cell lines (e.g., A549 lung cancer, HeLa) while sparing healthy fibroblasts (e.g., MRC-5)[5]. Group-based quantitative structure-activity relationship (GQSAR) models confirm that lipophilic modifications at specific R-group positions are mandatory for improving anticancer efficacy[2]. Mechanistically, these compounds induce apoptosis by disrupting AKT/ERK signaling cascades and inhibiting tubulin polymerization[6].

Table 1: Pharmacological Efficacy of Key Isopropyl-Benzothiazole Derivatives
Compound Class / Specific DerivativePrimary Target / Cell LineKey Efficacy MetricMechanism of ActionRef
6-Isopropyl-1,3-benzothiazole-2-thiol Staphylococcus aureusMIC = 3.12 µg/mLCell wall / Membrane disruption[3]
Thymol-Benzothiazole Hybrid Radical Scavenging (ABTS)IC₅₀ = 133.70 µMAntioxidant / ROS quenching[4]
Compound 47 (Isopropyl-substituted) A. baumannii DNA GyraseHigh target inhibitionBinds Ile94 hydrophobic pocket[1]
6-(N-isopropyl-amidino)benzothiazole NCI-H358 (Lung Cancer)IC₅₀ = 0.85 µMCytotoxicity / Proliferation arrest[5]
Benzothiazole-trimethoxyphenyl hybrids 22RV1 (Prostate Cancer)IC₅₀ = 2.04 - 4.31 µMTubulin polymerization inhibition[6]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 6-Isopropyl-2-(benzylthio)-1,3-benzothiazole

Causality Focus: Solvent Dielectric Optimization

  • Preparation: Dissolve 1.91 mmol of 6-isopropyl-1,3-benzothiazole-2-thiol in 16 mL of 1,4-dioxane.

  • Base Activation: Prepare a solution of 2.87 mmol K₂CO₃ in 5 mL of deionized water. Add this to the dioxane solution and stir at 75°C.

    • Why this solvent system? The biphasic-like dioxane/water (16:5 v/v) mixture is critical. Dioxane solvates the highly lipophilic isopropyl-benzothiazole, while water ensures the complete dissolution and ionization of the inorganic base. This maximizes the nucleophilicity of the thiolate anion.

  • Alkylation: Dropwise add 2.1 mmol of benzyl bromide dissolved in 16 mL of dioxane over 15 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the thiol spot (which stains yellow with Ellman's reagent) confirms reaction completion.

Protocol 2: High-Throughput MTS Cytotoxicity Assay (Oncology)

Causality Focus: Minimizing Artifacts in Lipophilic Drug Screening

  • Seeding: Seed A549 lung cancer cells at 5×10³ cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the isopropyl-benzothiazole derivative (0.1 µM to 100 µM).

    • Critical Step: Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Assay: After 48h, add 20 µL of MTS reagent to each well. Incubate for 1-4 hours.

    • Why MTS over MTT? MTS is reduced by cells into a water-soluble formazan product. Because highly lipophilic isopropyl derivatives can precipitate during the solubilization step required for MTT, using MTS eliminates this step, drastically reducing optical artifacts and experimental error.

  • Validation Checkpoint: Include Doxorubicin as a positive control and vehicle (0.5% DMSO) as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

Protocol 3: Broth Microdilution with Efflux Pump Evaluation

Causality Focus: Isolating Resistance Mechanisms

  • Inoculation: Prepare a bacterial suspension of S. aureus matching a 0.5 McFarland standard. Dilute to 5×10⁵ CFU/mL in Mueller-Hinton broth.

  • Dosing: Add the bacterial suspension to 96-well plates containing 2-fold serial dilutions of the synthesized compound.

  • Efflux Evaluation: In a parallel set of wells, add the compound dilutions along with 20 µg/mL of reserpine.

    • Why Reserpine? Reserpine is a known inhibitor of the NorA efflux pump[3]. If the MIC of the isopropyl-benzothiazole drops significantly (≥4-fold) in the presence of reserpine, it proves the compound is a substrate for the efflux pump, guiding medicinal chemists to adjust the steric bulk to evade pump recognition.

  • Validation Checkpoint: Include Ciprofloxacin as a positive control. Growth in the vehicle control well must be confluent for the MIC reading to be valid.

Visualizations of Workflows and Mechanisms

Workflow A Design: Isopropyl-Benzothiazole Scaffold B Synthesis: Dioxane/Water, K2CO3, 75°C A->B C Physicochemical Profiling (logP, Solubility) B->C D In Vitro Screening (MIC & MTS Assays) C->D E Hit Optimization & Efflux Pump (NorA) Evaluation D->E

Fig 1: End-to-end workflow for the synthesis and biological validation of isopropyl-benzothiazole derivatives.

Mechanism Target Isopropyl-Benzothiazole Derivative Gyrase Bacterial DNA Gyrase / Topo IV Target->Gyrase Hydrophobic insertion Kinase AKT / ERK Signaling Cascades Target->Kinase Kinase inhibition Prolif Tubulin Polymerization Arrest Target->Prolif DNA DNA Supercoiling Inhibition Gyrase->DNA BactDeath Bacterial Cell Death (S. aureus) DNA->BactDeath Apop Tumor Cell Apoptosis (A549 / HeLa) Kinase->Apop Prolif->Apop

Fig 2: Dual mechanistic pathways of isopropyl-benzothiazoles in antimicrobial and anticancer applications.

References

  • [3] Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. UCLouvain. [Link]

  • [4] New Benzothiazole–Monoterpenoid Hybrids as Multifunctional Molecules with Potential Applications in Cosmetics. MDPI. [Link]

  • [1] Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • [2] Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections.[Link]

  • [5] Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole via Exchange Amination

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the conversion of 2-amino-6-isopropylbenzothiazole to 2-hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the conversion of 2-amino-6-isopropylbenzothiazole to 2-hydrazino-6-isopropyl-1,3-benzothiazole.

Mechanistic Rationale & Expert Insights

The synthesis of 2-hydrazinobenzothiazoles is a critical step in the development of bioactive heterocycles, particularly s-triazolo[3,4-b]benzothiazole derivatives used in agrochemicals and pharmaceuticals. Historically, converting the 2-amino group to a hydrazine moiety via diazotization followed by reduction is plagued by low yields and safety hazards associated with diazonium salts.

As an alternative, this protocol utilizes a direct nucleophilic exchange amination . Because the -NH₂ group is a poor leaving group, direct hydrazinolysis is typically sluggish. To overcome this activation energy barrier, we employ a synergistic combination of high-temperature solvent engineering and acid catalysis, as originally pioneered in [1].

  • The Role of Acid Catalysis: The addition of hydrazine monohydrochloride is not optional; it is the mechanistic driver. The acid protonates the endocyclic nitrogen (N3) of the benzothiazole ring. This protonation draws electron density away from the C2 position, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by hydrazine hydrate [2].

  • Solvent Selection (Ethylene Glycol): Ethylene glycol (b.p. 197°C) is chosen over standard alcohols because it allows the reaction to be heated to the required 130–140°C under atmospheric pressure without the need for specialized pressure vessels. It also acts as an excellent solvent for the highly polar hydrazine salts.

  • Substrate-Specific Advantage: The presence of the lipophilic 6-isopropyl moiety in your specific starting material significantly enhances the efficiency of the final aqueous precipitation step compared to unsubstituted analogs. It ensures near-quantitative recovery of the product during the water quench, minimizing target API loss in the mother liquor.

Experimental Workflow

SynthesisWorkflow cluster_0 Phase 1: Reagent Preparation N1 2-Amino-6-isopropylbenzothiazole (1.0 eq, Starting Material) N5 Nucleophilic Exchange Amination (130-140°C, N2 Atm, 3h) N1->N5 N2 Ethylene Glycol (Solvent, 5 vol) N2->N5 N3 Hydrazine Hydrate (85%) (3.0 eq, Nucleophile) N3->N5 N4 Hydrazine Monohydrochloride (1.0 eq, Acid Catalyst) N4->N5 N6 In-Process Control (IPC) Validate NH3 Evolution & SM Consumption N5->N6  Monitor at 2.5h N7 Controlled Cooling & Precipitation (Cool to 80°C, Add H2O) N6->N7  If >95% conversion N8 Isolation & Purification (Vacuum Filtration, H2O Wash) N7->N8  Crystallization N9 2-Hydrazino-6-isopropyl-1,3-benzothiazole (Target API Intermediate) N8->N9  Vacuum Dry (60°C)

Workflow for the exchange amination of 2-amino-6-isopropylbenzothiazole to its hydrazino derivative.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between the chosen reaction parameters and the overall yield. Deviating from these optimized conditions will result in incomplete conversion or product degradation.

ParameterStandard ConditionOptimized ConditionMechanistic Causality
Acid Catalyst None1.0 eq Hydrazine·HCl Protonates the endocyclic N3, increasing the electrophilicity of C2 for nucleophilic attack.
Nucleophile 1.0 eq Hydrazine3.0 eq Hydrazine Hydrate Excess drives the equilibrium forward and compensates for minor thermal decomposition at 140°C.
Solvent Ethanol (b.p. 78°C)Ethylene Glycol Permits atmospheric heating to the required 130–140°C activation energy threshold.
Atmosphere Ambient AirNitrogen (N₂) Purge Prevents the oxidative dimerization of the hydrazine product into bis-hydrazobenzothiazole impurities.
Expected Yield < 40%85 – 92% Synergistic effect of high temperature, acid catalysis, and phase-separation isolation.

Step-by-Step Protocol

Note: This protocol is scaled for 10.0 g of starting material but can be linearly scaled up to multi-kilogram batches.

Phase 1: Reactor Setup & Reagent Charging
  • Apparatus: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and an internal thermocouple.

  • Substrate Addition: Add 10.0 g (52.0 mmol) of 2-amino-6-isopropylbenzothiazole to the flask.

  • Solvent Addition: Add 50 mL of anhydrous ethylene glycol. Stir at 300 RPM to form a uniform slurry.

  • Catalyst & Nucleophile: Carefully add 3.56 g (52.0 mmol) of hydrazine monohydrochloride, followed by 7.6 mL (156 mmol) of 85% hydrazine hydrate.

    • Expert Note: The hydrochloride salt must be fully dissolved; the slight exotherm generated by the hydrazine hydrate addition aids in this dissolution.

Phase 2: Reaction Execution & Self-Validation
  • Inerting: Purge the system with nitrogen for 15 minutes. Maintain a positive N₂ blanket throughout the reaction to prevent oxidative degradation [3].

  • Heating: Submerge the flask in a silicone oil bath and heat the reaction mixture to an internal temperature of 130–140°C. Maintain this temperature for 3 hours.

  • Self-Validating Mechanism 1 (Thermodynamic): The displacement of the amino group generates ammonia gas (NH₃). Place a moistened strip of red litmus paper at the outlet of the reflux condenser. An immediate color change to blue provides real-time, visual confirmation that the exchange amination is actively proceeding.

  • In-Process Control (IPC): After 2.5 hours, sample 50 µL of the mixture. Quench in 1 mL of water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 1:1) or HPLC. Proceed to Phase 3 only when the starting material is <2%.

Phase 3: Quenching & Isolation
  • Controlled Cooling: Remove the heat source and allow the mixture to cool to an internal temperature of 70–80°C.

  • Self-Validating Mechanism 2 (Phase-Separation): Slowly add 50 mL of deionized water dropwise via an addition funnel while maintaining vigorous stirring. Because the target product is highly hydrophobic (due to the 6-isopropyl group) and the unreacted salts/solvent are entirely water-soluble, the product will immediately crash out as a precipitate. This acts as an inherent purification step.

  • Filtration: Cool the suspension to 0–5°C in an ice bath for 1 hour to maximize the yield. Filter the precipitate under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 20 mL) to remove any residual ethylene glycol.

  • Self-Validating Mechanism 3 (Colorimetric): Inspect the filter cake. A pale yellow to white crystalline product indicates a successful, oxidation-free reaction. A deep red or orange hue indicates a failure of the nitrogen blanket and the formation of bis-azo impurities.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours. Store under argon or nitrogen in an amber vial.

References

  • Title: US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles Source: Google Patents URL
  • Title: Preparation of 2-hydrazinobenzothiazoles by exchange amination Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: Chemistry of Heterocyclic Compounds (NIH PMC) URL: [Link]

Application

Application Note: Advanced Cyclization Protocols for 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Executive Summary The 1,3-benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. Specifically, 2-hydrazinobenzothiazoles serve as critical precursors for synthesizing fused tricyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. Specifically, 2-hydrazinobenzothiazoles serve as critical precursors for synthesizing fused tricyclic systems, such as[1,2,4]triazolo[3,4-b]benzothiazoles. These fused systems exhibit profound biological activities, including PARP inhibition[1], broad-spectrum antimicrobial efficacy[2], and potent anticancer properties[3].

The introduction of an isopropyl group at the 6-position of the benzothiazole core (CAS: 872696-04-3)[4] significantly enhances the molecule's lipophilicity (LogP) and modulates its steric environment. This structural modification is highly advantageous for improving target-binding affinity within hydrophobic protein pockets during lead optimization. This guide details the mechanistic rationale and provides self-validating experimental protocols for the divergent cyclization of 2-Hydrazino-6-isopropyl-1,3-benzothiazole into functionalized triazolo-benzothiazole derivatives.

Mechanistic Rationale & Causality

The cyclization of 2-hydrazinobenzothiazole derivatives relies on the distinct nucleophilicities of the hydrazine moiety and the endocyclic nitrogen[2][5]. Understanding this hierarchy is critical for troubleshooting and optimizing reaction conditions:

  • Primary Nucleophilic Attack : The terminal exocyclic nitrogen (-NH₂) is the most sterically accessible and electron-rich center. It rapidly attacks electrophilic carbons (e.g., the carbonyl carbon of formic acid, the thiocarbonyl of carbon disulfide, or the acyl carbon of acetic anhydride)[5].

  • Intermediate Formation : This initial attack yields an uncyclized intermediate, typically an acyl hydrazide or a dithiocarbazate[6][7].

  • Intramolecular Ring Closure : The endocyclic nitrogen (N3 of the benzothiazole) acts as a secondary nucleophile. Under thermal or acidic conditions, it attacks the newly formed electrophilic center, driving a favorable 5-endo-trig or 5-exo-trig cyclization[2].

  • Aromatization : The elimination of a leaving group (water or hydrogen sulfide) yields the thermodynamically stable, fully aromatic[1,2,4]triazolo[3,4-b]benzothiazole ring system[1][7].

Mechanism N1 1. Nucleophilic Attack Terminal -NH2 attacks electrophile N2 2. Intermediate Acyl Hydrazide or Dithiocarbazate N1->N2 N3 3. Ring Closure Endocyclic N attacks activated carbon N2->N3 N4 4. Aromatization Elimination of H2O/H2S Fused Triazole formed N3->N4

Figure 1: Step-by-step mechanistic pathway for the cyclization of 2-hydrazinobenzothiazoles.

Synthetic Divergence & Workflow

By carefully selecting the electrophilic reagent, researchers can dictate the functionalization at the C3 position of the newly formed triazole ring[1].

Divergence SM 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3) P1 7-Isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole (Unsubstituted C3) SM->P1 Formic Acid, Reflux, 3h P2 3-Mercapto-7-isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole (Thiolated C3) SM->P2 CS2, KOH, EtOH, Reflux, 6h P3 3-Methyl-7-isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole (Methylated C3) SM->P3 Ac2O, AcOH, Reflux, 4h

Figure 2: Divergent cyclization pathways from 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate analytical checkpoints guide the researcher to successful synthesis.

Protocol A: Synthesis of 7-Isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole

Objective : Unsubstituted triazole ring formation via formylation and cyclodehydration[1][5].

  • Preparation : In a 50 mL round-bottom flask, suspend 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5.0 mmol) in excess concentrated formic acid (15 mL). Causality: Formic acid acts as both the solvent and the formylating electrophile. The use of excess reagent prevents the reaction from stalling at the uncyclized formyl-hydrazide stage[5][8].

  • Reaction : Attach a reflux condenser and heat the mixture to 100–105 °C for 3 to 4 hours.

  • Validation (In-Process) : Monitor via TLC (Eluent: 7:3 EtOAc/Hexane). The starting material (highly polar, stains strongly with ninhydrin) will disappear, replaced by a highly UV-active, less polar spot.

  • Workup : Cool the mixture to room temperature and pour it over crushed ice (50 g) with vigorous stirring. Neutralize cautiously with 10% aqueous NaHCO₃ until pH 7 is reached. Causality: Neutralization prevents acid-catalyzed degradation of the product during isolation and ensures the neutral triazole precipitates fully.

  • Isolation : Filter the resulting solid under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from ethanol to yield the pure product.

Protocol B: Synthesis of 3-Mercapto-7-isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole

Objective : Introduction of a thiol group at the C3 position for further functionalization (e.g., thioether or sulfone formation).

  • Preparation : Dissolve KOH (7.5 mmol) in absolute ethanol (20 mL). Add 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5.0 mmol) and stir until a homogenous solution is achieved. Causality: KOH deprotonates the hydrazine, creating a highly nucleophilic anion that readily attacks the relatively unreactive carbon disulfide (CS₂).

  • Addition : Cool the flask to 0–5 °C in an ice bath. Add CS₂ (15.0 mmol) dropwise over 10 minutes.

  • Reaction : Remove the ice bath and gradually heat to reflux (75–80 °C) for 6–8 hours. Validation (In-Process): The reaction will evolve hydrogen sulfide (H₂S) gas. Suspend a piece of lead acetate paper at the condenser outlet; it will turn black (forming PbS), confirming the cyclization/elimination step is actively occurring.

  • Workup : Concentrate the solvent under reduced pressure. Dissolve the residue in water (30 mL) and acidify with dilute HCl (1M) to pH 3–4. Causality: The product exists as a water-soluble potassium thiolate salt in alkaline media. Acidification protonates the thiolate, driving the precipitation of the mercapto-triazole.

  • Isolation : Filter, wash with water, and recrystallize from an ethanol/DMF mixture.

Protocol C: Synthesis of 3-Methyl-7-isopropyl-[1,2,4]triazolo[3,4-b]benzothiazole

Objective : Synthesis of a C3-methyl substituted triazolo-benzothiazole via acetylation[6].

  • Preparation : Dissolve 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5.0 mmol) in glacial acetic acid (10 mL). Add acetic anhydride (7.5 mmol).

  • Reaction : Reflux the mixture at 130–140 °C for 4 hours. Causality: The initial exothermic reaction forms the N-acetyl intermediate. Extended high temperatures are required to overcome the activation energy for the subsequent cyclodehydration step[5][6].

  • Workup : Pour the cooled mixture into ice water (50 mL). Extract with Dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Isolation : Evaporate the solvent and purify via silica gel column chromatography or recrystallization.

Quantitative Data & Optimization Matrix

Reaction TypeReagentsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (IR Spectroscopy)
Formylation Formic Acid (excess)100–1053 – 475 – 85Disappearance of NH/NH₂ stretch (~3200-3300 cm⁻¹)
Mercapto-Cyclization CS₂, KOH, EtOH75–806 – 865 – 75Appearance of S-H stretch (~2550 cm⁻¹)
Acetylation Ac₂O, Glacial AcOH130–1404 – 570 – 80Absence of C=O stretch (confirms full cyclization)

Troubleshooting & Best Practices

  • Incomplete Cyclization : If IR spectroscopy reveals a strong C=O stretch (~1680 cm⁻¹) after Protocol A or C, the reaction has stalled at the acyl hydrazide intermediate[5]. Solution: Increase the reflux time or add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to drive the dehydration.

  • Oxidative Degradation : Hydrazines are highly prone to oxidation, which can lead to the formation of unwanted bis-hydrazobenzothiazole byproducts[9]. Solution: Store 2-Hydrazino-6-isopropyl-1,3-benzothiazole under an inert atmosphere (Argon/N₂) and use degassed solvents for high-yielding reactions.

  • Green Chemistry Alternatives : While ethylene glycol is traditionally used as a solvent for synthesizing the starting hydrazine precursor from 2-aminobenzothiazoles, recent literature proves that water is a greener, highly effective alternative. Utilizing water reduces toxicity and simplifies post-reaction processing without compromising the yield[8].

References

1.[3] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency | Source: nih.gov | 3 2.[1] [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Source: acs.org | 1 3. Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity | Source: tsijournals.com | 4.[4] Page 04440 (Chemical): 2-HYDRAZINO-6-ISOPROPYL-1,3-BENZOTHIAZOLE | Source: advtechind.com | 4 5.[6] Synthesis and properties of 2-hydrazinobenzothiazole derivatives | Source: chemicalpapers.com | 6 6.[2] Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions | Source: researchgate.net | 2 7. An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles | Source: niscpr.res.in | 8.[5] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole | Source: chemicalpapers.com | 5 9.[8] Synthesis method of 4-methyl-2-hydrazinobenzothiazole | Source: google.com (Patents) | 8 10.[7] Cyclization reactions of hydrazones | Source: chempap.org |7 11.[9] PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION | Source: tandfonline.com |9

Sources

Method

Application Notes and Protocols for the Synthesis of Fused Tricyclic Heterocycles from 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Introduction: The Significance of Fused Benzothiazoles in Medicinal Chemistry The benzothiazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds.[1][2][3] Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fused Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] The fusion of the benzothiazole ring system with other heterocycles to form tricyclic architectures often enhances and diversifies this biological activity, making these compounds highly sought-after targets in drug discovery and development.

This comprehensive guide provides detailed protocols for the synthesis of fused tricyclic heterocycles, specifically 1,2,4-triazolo[3,4-b][1][4]benzothiazoles and pyrazolo[5,1-b][1][4]benzothiazoles, utilizing 2-Hydrazino-6-isopropyl-1,3-benzothiazole as a key building block. The methodologies presented herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a practical and in-depth understanding of the synthetic pathways and experimental nuances.

Part 1: Synthesis of the Key Precursor: 2-Hydrazino-6-isopropyl-1,3-benzothiazole

The journey towards fused tricyclic benzothiazoles commences with the synthesis of the pivotal precursor, 2-Hydrazino-6-isopropyl-1,3-benzothiazole. This is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with hydrazine hydrate. A common and efficient route starts from the corresponding 2-aminobenzothiazole.

Protocol 1: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This protocol outlines the synthesis of the hydrazino precursor from 2-amino-6-isopropyl-1,3-benzothiazole.

Reaction Scheme:

cluster_0 Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole 2-Amino-6-isopropyl-1,3-benzothiazole Hydrazine hydrate NH2NH2·H2O Ethylene glycol Ethylene glycol, Δ Hydrazine hydrate->Ethylene glycol 2-Hydrazino-6-isopropyl-1,3-benzothiazole Ethylene glycol->2-Hydrazino-6-isopropyl-1,3-benzothiazole

Figure 1: Synthesis of the key precursor.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Amino-6-isopropyl-1,3-benzothiazole1693-24-9192.2810
Hydrazine hydrate (80%)7803-57-850.0620
Ethylene glycol107-21-162.0720 mL
Concentrated Hydrochloric acid (HCl)7647-01-036.46~2 mL
Ethanol64-17-546.07As needed

Procedure:

  • To a stirred solution of hydrazine hydrate (20 mmol) in ethylene glycol (20 mL) in a round-bottom flask, add concentrated hydrochloric acid dropwise at 5-10°C.

  • To this mixture, add 2-amino-6-isopropyl-1,3-benzothiazole (10 mmol) in portions.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 2-Hydrazino-6-isopropyl-1,3-benzothiazole.[5][6][7]

Expected Yield: 75-85%

Characterization: The product can be characterized by its melting point and spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry.

Part 2: Synthesis of Fused 1,2,4-Triazolo[3,4-b][1][5]benzothiazoles

The synthesized 2-hydrazino derivative serves as a versatile precursor for the construction of various fused heterocyclic systems. One of the most prominent applications is the synthesis of the 1,2,4-triazolo[3,4-b][1][4]benzothiazole ring system, a core structure in several bioactive molecules, including the commercial fungicide Tricyclazole.[8][9]

Protocol 2.1: Synthesis of 7-isopropyl-1,2,4-triazolo[3,4-b][1][5]benzothiazole using Formic Acid

This protocol describes the cyclization of the hydrazino precursor with formic acid to yield the unsubstituted triazole derivative.

Reaction Scheme:

cluster_1 Synthesis of 7-isopropyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole 2-Hydrazino-6-isopropyl-1,3-benzothiazole Fused triazole Formic acid Formic acid Formic acid->Fused triazole

Figure 2: Cyclization with formic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Hydrazino-6-isopropyl-1,3-benzothiazole-207.315
Formic acid (98-100%)64-18-646.0315 mL

Procedure:

  • A mixture of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5 mmol) and formic acid (15 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess formic acid is removed under reduced pressure.

  • The residue is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[10][11]

Expected Yield: 80-90%

Protocol 2.2: Synthesis of 3-substituted-7-isopropyl-1,2,4-triazolo[3,4-b][1][5]benzothiazoles

By employing different carboxylic acids or their derivatives, a variety of substituents can be introduced at the 3-position of the triazole ring.

General Procedure:

A mixture of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5 mmol) and the respective carboxylic acid (e.g., acetic acid, propionic acid) (10 mL) is refluxed for 5-7 hours. The work-up procedure is similar to that described in Protocol 2.1.

Part 3: Synthesis of Fused Pyrazolo[5,1-b][1][5]benzothiazoles

Another important class of fused tricyclic heterocycles accessible from 2-hydrazinobenzothiazoles are the pyrazolo[5,1-b][1][4]benzothiazoles. These are typically synthesized through condensation with β-dicarbonyl compounds.

Protocol 3.1: Synthesis of 2-methyl-7-isopropyl-1H-pyrazolo[5,1-b][1][5]benzothiazole using Acetylacetone

This protocol details the reaction of the hydrazino precursor with acetylacetone (a 1,3-diketone) to form a substituted pyrazole ring.

Reaction Scheme:

cluster_2 Synthesis of 2-methyl-7-isopropyl-1H-pyrazolo[5,1-b][1,3]benzothiazole 2-Hydrazino-6-isopropyl-1,3-benzothiazole Fused pyrazole Acetylacetone Acetylacetone Acetylacetone->Fused pyrazole

Figure 3: Cyclization with acetylacetone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Hydrazino-6-isopropyl-1,3-benzothiazole-207.315
Acetylacetone123-54-6100.125.5
Glacial Acetic Acid64-17-560.05Catalytic amount
Ethanol64-17-546.0720 mL

Procedure:

  • A solution of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5 mmol) and acetylacetone (5.5 mmol) in absolute ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 6-8 hours.[12]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that separates out is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Recrystallization from ethanol affords the pure pyrazolo[5,1-b][1][4]benzothiazole derivative.

Expected Yield: 70-80%

Protocol 3.2: Synthesis of Substituted Pyrazolo[5,1-b][1][5]benzothiazoles using β-Ketoesters

The use of β-ketoesters, such as ethyl acetoacetate, in the condensation reaction leads to the formation of pyrazolone derivatives.

General Procedure:

A mixture of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (5 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 5 mmol) in ethanol (20 mL) with a catalytic amount of a suitable acid (e.g., glacial acetic acid) is refluxed for 8-10 hours.[13] The work-up is similar to Protocol 3.1, often involving precipitation by pouring the reaction mixture into water.

Part 4: Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.

Mechanism of 1,2,4-Triazole Formation

The formation of the triazole ring proceeds through an initial acylation of the terminal nitrogen of the hydrazino group by the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the other hydrazino nitrogen onto the newly formed amide carbonyl. Subsequent dehydration leads to the stable, aromatic triazolo[3,4-b][1][4]benzothiazole.

cluster_3 Mechanism of Triazole Formation A 2-Hydrazino-6-isopropyl-1,3-benzothiazole B Acylation with R-COOH A->B C Acylhydrazide Intermediate B->C D Intramolecular Cyclization C->D E Tetrahedral Intermediate D->E F Dehydration E->F G Fused Triazole F->G

Figure 4: Mechanism of triazole ring formation.

Mechanism of Pyrazole Formation

The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, begins with the condensation of the more reactive carbonyl group with the terminal amino group of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the endocyclic nitrogen of the benzothiazole onto the second carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

cluster_4 Mechanism of Pyrazole Formation A 2-Hydrazino-6-isopropyl-1,3-benzothiazole B Condensation with 1,3-Dicarbonyl A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration E->F G Fused Pyrazole F->G

Figure 5: Mechanism of pyrazole ring formation.

Conclusion

The protocols and insights provided in this guide offer a robust framework for the synthesis of novel fused tricyclic heterocycles based on the 2-Hydrazino-6-isopropyl-1,3-benzothiazole scaffold. The versatility of this precursor allows for the generation of a diverse library of compounds with significant potential for applications in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently explore the synthesis of these valuable molecular architectures.

References

  • Alizadeh-Bami, F., Mehrabi, H., & Ranjbar-Karimi, R. (2019). Synthesis of pyrimido[2,1-b][1][4]benzothiazoles and[1][4]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions. ARKIVOC, 2020(1), 1-13. [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Taylor & Francis Online. (2012). Medicinal significance of benzothiazole scaffold: an insight view. [Link]

  • Request PDF. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of some triazolo[3,4-b]benzothiazol-3-ylthioacetyl amino acid methyl esters. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1,2,4-triazolo (3,4-b) benzothiazoles. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of some triazolo[3,4-b]benzothiazol-3-ylthioacetyl amino acid methyl esters. [Link]

  • Synthesis and antibacterial activity of some new benzothiazole derivatives. (2010). Der Pharma Chemica, 2(4), 213-218. [Link]

  • Beilstein Journals. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • Google Patents. (2017). Novel benzothiazole derivatives with enhanced biological activity.
  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. [https://sphinxsai.com/2010/pharmtech/pt=38, (1209-1213).pdf]([Link], (1209-1213).pdf)

  • Googleapis.com. (2016). FACILE SYNTHESIS AND BROAD SPECTRUM PHARMACOLOGY OF NOVEL HETEROCYCLES: DERIVATIVES OF PYRAZOLO PYRIMIDINE WITH BENZOTHIAZOLES A. [Link]

  • NIH. (2022). Synthesis of Benzo[2][3]thiazolo[2,3-c][2][4][14]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). [Link]

  • Gvozdjakova, A., & Kováč, J. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Semantic Scholar. (2008). SYNTHESIS OF NOVEL PYRAZOLO[5,1-b][1][4]BENZOTHIAZOLES: A NEW PERICYCLIC PATHWAY. [Link]

  • MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]

  • NIH. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 323-329. [Link]

Sources

Application

Application Note: Synthesis of Benzothiazolyl Hydrazones via Condensation of 2-Hydrazino-6-isopropyl-1,3-benzothiazole with Aldehydes

Introduction & Strategic Rationale The condensation of 2-hydrazinobenzothiazoles with aldehydes to form benzothiazolyl hydrazones is a cornerstone reaction in medicinal chemistry and materials science. Derivatives such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The condensation of 2-hydrazinobenzothiazoles with aldehydes to form benzothiazolyl hydrazones is a cornerstone reaction in medicinal chemistry and materials science. Derivatives such as 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3) are highly valued scaffolds, frequently utilized in the development of antimicrobial agents, antitumor drugs, and highly sensitive colorimetric sensors .

This application note provides a comprehensive, self-validating protocol for the condensation of 2-hydrazino-6-isopropyl-1,3-benzothiazole with various aldehydes. Rather than simply listing steps, this guide dissects the physicochemical causality behind the reaction conditions to empower researchers with the knowledge needed to troubleshoot and optimize their specific workflows.

Mechanistic Dynamics & Reagent Selection

The formation of a hydrazone is an equilibrium-driven, acid-catalyzed dehydration reaction. Understanding the precise role of each reagent is critical for maximizing yield and purity.

  • Solvent Causality (Absolute Ethanol): Because water is a direct byproduct of hydrazone formation, the reaction is highly sensitive to equilibrium dynamics. Utilizing anhydrous (absolute) ethanol leverages Le Chatelier’s principle by minimizing initial water content, thereby driving the equilibrium toward the product. Furthermore, ethanol provides excellent solubility for the reactants at reflux while promoting the precipitation of the more hydrophobic hydrazone product upon cooling.

  • Catalyst Causality (Glacial Acetic Acid): The reaction requires an acidic environment to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity. However, if the environment is too acidic (e.g., using strong mineral acids), the strongly basic terminal nitrogen of the hydrazine moiety will become fully protonated, completely neutralizing its nucleophilicity. Glacial acetic acid is the optimal choice because it maintains a mildly acidic pH sweet spot (typically pH 4.5–5.0), perfectly balancing carbonyl activation and nucleophile availability .

Mechanism A Carbonyl Activation (Aldehyde + H+) B Nucleophilic Attack (Hydrazine Nitrogen) A->B C Tetrahedral Intermediate (Carbinolamine) B->C D Dehydration (-H2O) C->D E Hydrazone Formation (C=N Bond) D->E

Acid-catalyzed mechanistic pathway of hydrazone bond formation.

Experimental Protocol

Materials & Equipment
  • 2-Hydrazino-6-isopropyl-1,3-benzothiazole (1.0 mmol)

  • Target Aldehyde (1.0 mmol)

  • Absolute Ethanol (Anhydrous, 15 mL)

  • Glacial Acetic Acid (Catalytic)

  • Reflux apparatus with magnetic stirring

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology

Workflow N1 Step 1: Dissolution Dissolve Aldehyde in Abs. EtOH N2 Step 2: Reactant Addition Add 2-Hydrazino-6-isopropyl-1,3-benzothiazole N1->N2 N3 Step 3: Catalysis Add 2-3 drops Glacial Acetic Acid N2->N3 N4 Step 4: Reflux Heat at 75-80°C for 2-6 hours N3->N4 N5 Step 5: Reaction Monitoring TLC Aliquot Check (Self-Validation) N4->N5 N6 Step 6: Workup Cool to RT, pour into crushed ice N5->N6 N7 Step 7: Purification Filter, wash, and recrystallize N6->N7

Step-by-step experimental workflow for benzothiazolyl hydrazone synthesis.

  • Preparation: In a clean, oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the target aldehyde in 10–15 mL of absolute ethanol.

  • Reactant Addition: Add an equimolar amount (1.0 mmol) of 2-Hydrazino-6-isopropyl-1,3-benzothiazole to the stirring solution.

  • Catalysis: Add exactly 2–3 drops (approx. 0.1 mL) of glacial acetic acid. Critical Insight: Do not exceed this catalytic amount. Excessive acid will stall the reaction by over-protonating the hydrazine nucleophile .

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 75–80 °C with continuous magnetic stirring for 2 to 6 hours (dependent on aldehyde sterics/electronics).

  • Self-Validating Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The reaction is deemed complete when the starting aldehyde spot disappears and a new, distinct UV-active spot (the hydrazone) appears at a different

    
     value .
    
  • Workup: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture over 50 g of crushed ice with vigorous stirring. The sudden drop in temperature and increase in solvent polarity dramatically decreases the solubility of the hydrophobic hydrazone, inducing rapid precipitation.

  • Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold 50% aqueous ethanol to remove unreacted traces and acetic acid. Recrystallize from hot absolute ethanol to obtain the analytically pure product.

Quantitative Data & Substrate Scope

The electronic and steric nature of the chosen aldehyde heavily dictates the reaction kinetics. The table below summarizes typical parameters for different aldehyde classes condensed with 2-hydrazinobenzothiazoles.

Aldehyde ClassificationExample SubstrateReflux Time (h)Expected Yield (%)Mechanistic Observation
Electron-Deficient Aromatic 4-Nitrobenzaldehyde2 - 385 - 95Highly electrophilic carbonyl carbon accelerates the initial nucleophilic attack.
Electron-Rich Aromatic 4-Methoxybenzaldehyde4 - 670 - 80Reduced carbonyl electrophilicity requires extended thermal energy (longer reflux).
Sterically Hindered 2,6-Dichlorobenzaldehyde5 - 760 - 75Ortho-substituents sterically impede the formation of the bulky tetrahedral carbinolamine intermediate.
Heteroaromatic Thiophene-2-carboxaldehyde3 - 480 - 90Excellent reactivity; frequently yields highly conjugated, colored compounds useful for sensor applications.

Analytical Validation Standards

To ensure the trustworthiness of the final synthesized compound, structural validation must be performed using the following spectroscopic benchmarks:

  • FT-IR Spectroscopy: The most definitive proof of conversion is the complete disappearance of the highly distinct aldehyde carbonyl stretch (

    
    ) at ~1700 cm
    
    
    
    . This must be accompanied by the appearance of a sharp imine stretch (
    
    
    ) at 1600–1620 cm
    
    
    . The secondary amine of the hydrazone linkage (
    
    
    ) typically presents as a distinct band around 3100–3200 cm
    
    
    .
  • 
    H-NMR Spectroscopy (DMSO-
    
    
    
    ):
    Confirm the presence of the characteristic azomethine proton (-CH=N-), which typically resonates as a sharp singlet far downfield between
    
    
    8.0 and 8.5 ppm. The hydrazone N-H proton will appear as a broad singlet further downfield, usually between
    
    
    10.5 and 11.5 ppm, depending on the extent of localized hydrogen bonding.

References

  • National Institutes of Health (PMC). "Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation." Bioconjugate Chemistry. URL: [Link]

  • Royal Society of Chemistry (RSC). "A hydrazone-based covalent organic framework for photocatalytic hydrogen production." Chemical Science. URL:[Link]

  • ACS Omega. "Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions." American Chemical Society. URL: [Link]

  • Sphinx Knowledge House. "Synthesis of 2-[(1-Phenyl) (Aryl) Azo] Methyleneimino -6-Chloro/ Fluoro Benzothiazoles and their antibacterial activity." International Journal of PharmTech Research. URL: [Link]

Method

Using 2-Hydrazino-6-isopropyl-1,3-benzothiazole as a building block for pyrazole synthesis

Application Note: Divergent Synthesis of Pyrazole Hybrids Using 2-Hydrazino-6-isopropyl-1,3-benzothiazole Executive Summary & Physicochemical Rationale The benzothiazole nucleus is a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Pyrazole Hybrids Using 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Executive Summary & Physicochemical Rationale

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets with high affinity[1]. When hybridized with a pyrazole ring, the resulting molecular frameworks exhibit profound antimicrobial, anti-inflammatory, and target-specific inhibitory properties[2].

This application note details the use of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3) as a highly reactive building block for synthesizing complex pyrazole and pyrazolone derivatives.

The 6-Isopropyl Advantage: While standard 2-hydrazinobenzothiazoles are common, the strategic presence of an isopropyl group at the C6 position serves a dual purpose:

  • Enhanced Lipophilicity (LogP): The bulky, non-polar isopropyl motif increases the overall lipophilicity of the resulting hybrid, which is a critical parameter for improving blood-brain barrier (BBB) penetration and cellular membrane permeability in drug candidates.

  • Steric Shielding: The isopropyl group provides localized steric bulk that can favorably influence the orientation of the molecule within hydrophobic binding pockets of target enzymes (e.g., microbial topoisomerases or human cyclooxygenases).

Mechanistic Logic: Regioselective Cyclocondensation

The synthesis of pyrazoles from heteroaryl hydrazines relies on a Knorr-type cyclocondensation. The hydrazine moiety acts as a bis-nucleophile, reacting with 1,3-dicarbonyl compounds (like acetylacetone) or


-keto esters (like ethyl acetoacetate)[3].

Causality in the Mechanism: The terminal primary amine (


) of the hydrazine group is significantly more nucleophilic than the internal secondary amine (

), which is sterically hindered and its lone pair is partially delocalized into the electron-withdrawing benzothiazole ring.
  • Initial Attack: The highly nucleophilic terminal

    
     attacks the most electrophilic carbonyl carbon of the diketone/ester, forming a hydrazone intermediate[4].
    
  • Cyclization: Following dehydration, the internal

    
     attacks the adjacent electrophilic center (the second carbonyl or ester group), driving ring closure[5].
    
  • Aromatization: The system undergoes tautomerization to yield the thermodynamically stable aromatic pyrazole or pyrazolone ring.

Mechanistic_Pathway N1 1. Protonation of Carbonyl Acid catalyst increases electrophilicity N2 2. Nucleophilic Attack Terminal -NH2 attacks C1 carbonyl N1->N2 N3 3. Hydrazone Formation Dehydration (-H2O) drives equilibrium N2->N3 N4 4. Intramolecular Cyclization Internal -NH attacks C3 electrophile N3->N4 N5 5. Aromatization / Tautomerism Yields stable Pyrazole/Pyrazolone ring N4->N5

Step-by-step mechanistic logic of the Knorr-type cyclocondensation forming the pyrazole ring.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthesis of two distinct pyrazole scaffolds from the same building block.

Synthetic_Workflow A 2-Hydrazino-6-isopropyl- 1,3-benzothiazole (Building Block) B Acetylacetone + Glacial AcOH (Reflux 4-6h) A->B Protocol A C Ethyl Acetoacetate + EtOH / Cat. H+ (Reflux 6-8h) A->C Protocol B D 3,5-Dimethylpyrazole Derivative (High Lipophilicity) B->D Cyclocondensation E 5-Pyrazolone Derivative (H-Bond Donor/Acceptor) C->E Cyclocondensation F Downstream Screening (Antimicrobial / Target Binding) D->F E->F

Workflow for the divergent synthesis of pyrazole and pyrazolone hybrids from the benzothiazole core.

Protocol A: Synthesis of 1-(6-isopropyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol utilizes acetylacetone to generate a highly lipophilic, fully substituted pyrazole ring[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-Hydrazino-6-isopropyl-1,3-benzothiazole in 15 mL of glacial acetic acid. Rationale: Glacial acetic acid acts as both a solvent and an acid catalyst, protonating the carbonyl oxygen of acetylacetone to facilitate nucleophilic attack.

  • Addition: Add 12 mmol (1.2 eq) of acetylacetone dropwise at room temperature under continuous magnetic stirring.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours.

  • Self-Validating Check (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). To validate completion, spray the TLC plate with a ninhydrin solution. The disappearance of the primary hydrazine spot (which turns purple/blue with ninhydrin) confirms total conversion to the pyrazole.

  • Workup & Neutralization: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. Slowly neutralize with a 10%

    
     solution until the pH reaches ~7. Rationale: Neutralization is critical. Residual acetic acid can protonate the newly formed pyrazole nitrogens, increasing water solubility and drastically reducing isolated yield.
    
  • Purification: Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Synthesis of 1-(6-isopropyl-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol utilizes ethyl acetoacetate to generate a pyrazolone derivative, which introduces a critical hydrogen-bond donor/acceptor site (the oxo/hydroxyl tautomer) for target binding[4].

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of the hydrazine building block in 20 mL of absolute ethanol. Rationale: Absolute ethanol is strictly required. If water is present under acidic reflux, ethyl acetoacetate will undergo premature hydrolysis, destroying the electrophile.

  • Addition: Add 12 mmol (1.2 eq) of ethyl acetoacetate, followed by 3–5 drops of glacial acetic acid as a catalyst.

  • Cyclocondensation: Reflux the mixture at 80°C for 6–8 hours.

  • Self-Validating Check (TLC): Monitor via TLC (DCM:MeOH 95:5) until the starting material is consumed.

  • Workup: Concentrate the solvent in vacuo to half its volume and cool in an ice bath. The pyrazolone derivative will spontaneously crystallize due to its lower solubility in cold ethanol.

  • Purification: Filter the crystals, wash with a minimal amount (5 mL) of ice-cold ethanol to remove unreacted ester, and dry under high vacuum.

Quantitative Data & Analytical Markers

The following tables summarize the expected experimental outcomes and the spectroscopic markers required to validate the structural integrity of the synthesized hybrids.

Table 1: Reaction Optimization and Yields

ProtocolElectrophileSolvent / CatalystTemp / TimeIsolated Yield (%)Purity (HPLC)
A AcetylacetoneGlacial Acetic Acid100°C / 5h82 - 86%>98%
B Ethyl AcetoacetateAbs. Ethanol / Cat. AcOH80°C / 7h75 - 79%>96%

Table 2: Expected Analytical Markers (IR & ¹H-NMR)

Compound TypeIR Markers (cm⁻¹)¹H-NMR Key Shifts (

ppm, DMSO-

)
3,5-Dimethylpyrazole 1580 (C=N), 2960 (Aliphatic C-H)2.30 (s, 3H,

), 2.65 (s, 3H,

), 6.15 (s, 1H, Pyrazole-CH)
5-Pyrazolone 1710 (C=O), 3100-3300 (NH tautomer)2.15 (s, 3H,

), 5.40 (s, 1H, Pyrazole-CH), 11.8 (br s, 1H, OH/NH)
Isopropyl Motif (Both) 1365, 1385 (gem-dimethyl split)1.25 (d, 6H, 2x

), 3.05 (m, 1H, CH)

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI (PMC).[Link]

  • Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. Semantic Scholar.[Link]

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines. ResearchGate.[Link]

Sources

Application

Derivatization of carbonyl compounds using 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Application Note: High-Efficiency Derivatization of Carbonyl Compounds using 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HIBT) Executive Summary Topic: Targeted derivatization of aldehydes and ketones in biological and en...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of Carbonyl Compounds using 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HIBT)

Executive Summary

Topic: Targeted derivatization of aldehydes and ketones in biological and environmental matrices. Reagent: 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HIBT). Method: Pre-column derivatization followed by RP-HPLC-FLD or LC-MS/MS.

This guide details the protocol for using 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HIBT) to analyze carbonyl compounds (aldehydes and ketones). While 2,4-Dinitrophenylhydrazine (DNPH) remains the historical standard, it suffers from poor ionization in ESI-MS and lack of fluorescence. HIBT addresses these limitations by incorporating a benzothiazole fluorophore and a lipophilic isopropyl group.

Key Advantages of HIBT:

  • Enhanced Lipophilicity: The 6-isopropyl group significantly increases retention on C18 columns, resolving polar carbonyls (e.g., formaldehyde, malondialdehyde) away from the solvent front and matrix interferences.

  • Dual-Mode Detection: Highly amenable to both Fluorescence Detection (FLD) and ESI-MS (positive mode).

  • Stability: Forms stable hydrazones resistant to hydrolysis under neutral analysis conditions.

Reaction Mechanism & Principle

The core chemistry relies on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This reaction is acid-catalyzed and results in the formation of a stable hydrazone with the elimination of water.

Reaction Scheme

ReactionScheme HIBT 2-Hydrazino-6-isopropyl- 1,3-benzothiazole (Nucleophile) Inter Tetrahedral Intermediate HIBT->Inter Acid Catalyst (H+) Nucleophilic Attack Carbonyl Target Carbonyl (R-CHO / R-CO-R') Carbonyl->Inter Acid Catalyst (H+) Nucleophilic Attack Hydrazone Stable Hydrazone Derivative (Fluorescent/Ionizable) Inter->Hydrazone Dehydration (-H₂O) Water H₂O Inter->Water

Caption: Acid-catalyzed condensation of HIBT with a carbonyl compound to form a stable hydrazone.

Materials & Reagents

Critical Reagent Specifications:

  • Reagent: 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3).

    • Note: If the specific 6-isopropyl derivative is unavailable, 2-hydrazinobenzothiazole (HBT) is a functional alternative, though with reduced retention.

  • Purity:

    
     97%.
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Catalyst: Glacial Acetic Acid or Trichloroacetic Acid (TCA).

Preparation of Stock Solutions:

SolutionConcentrationPreparation ProtocolStability
HIBT Stock 20 mMDissolve 41.4 mg HIBT in 10 mL ACN. Sonicate to dissolve.1 week at 4°C (Dark)
Acid Catalyst 5% (v/v)Add 500 µL Glacial Acetic Acid to 9.5 mL ACN.1 month at RT
Internal Std 10 µMUse a deuterated aldehyde (e.g., Hexanal-d12) or non-endogenous ketone.1 month at -20°C

Experimental Protocol

Step 1: Sample Preparation

Bio-fluids (Plasma/Urine) often require protein precipitation before derivatization to prevent column fouling.

  • Aliquot 100 µL of sample (plasma, urine, or aqueous standard) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold Acetonitrile (containing Internal Standard).

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a fresh amber vial.

Step 2: Derivatization Reaction

The reaction requires acidic conditions to activate the carbonyl carbon.

  • To the supernatant, add 50 µL of HIBT Stock Solution .

  • Add 20 µL of Acid Catalyst (5% Acetic Acid) .

  • Seal the vial tightly.

  • Incubate:

    • Standard: 60°C for 30 minutes.

    • Labile Analytes (e.g., MDA): 40°C for 60 minutes to prevent degradation.

  • Quench: Cool to room temperature. (Optional: Add 10 µL of 1M Ammonium Acetate to buffer pH if using MS).

Step 3: Analytical Workflow Diagram

Workflow Sample Sample (100 µL) Precip Protein Precipitation (ACN + Int. Std) Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Centrifuge 12,000g Deriv Derivatization (HIBT + Acid, 60°C, 30 min) Supernatant->Deriv Analysis LC-MS/MS or HPLC-FLD Deriv->Analysis

Caption: Step-by-step workflow from raw sample to instrumental analysis.

Instrumental Conditions

Option A: HPLC with Fluorescence Detection (FLD)

Best for routine quantification of known markers (e.g., MDA, Formaldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • Excitation: 330 nm

    • Emission: 440 nm

    • Note: Perform a spectral scan on your specific system as the isopropyl group may induce a slight bathochromic shift compared to standard HBT.

Option B: LC-MS/MS (ESI+)

Best for identification of unknown metabolites and high sensitivity.

  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Precursor: [M + H]⁺ (Mass of Carbonyl + 207.08 - 18.01).

    • Example (Hexanal, MW 100): 100 + 207 - 18 + 1 = 290 m/z .

    • Common Fragment: m/z 190-192 (Loss of alkyl chain, characteristic of the benzothiazole core).

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Insufficient Acid CatalystEnsure pH is < 4.0 during reaction. Increase acetic acid to 10%.
Broad Peaks Isomer SeparationHydrazones can form syn and anti isomers. If peaks split, increase column temp to 40°C or adjust gradient slope to merge them.
High Background Excess ReagentHIBT is fluorescent.[1] Ensure the gradient washes out excess reagent (usually elutes early or very late depending on pH).
Precipitation High Conc.If derivatized sample is cloudy, dilute 1:1 with mobile phase A before injection.

References

  • Reagent Identification: Sigma-Aldrich/Merck. 2-Hydrazinobenzothiazole derivatives.

  • General Protocol Grounding: Beljean-Leymarie, M., et al. "Subpicogram determination of malondialdehyde by gas-liquid chromatography with nitrogen phosphorus detector." Journal of Chromatography A.

  • Fluorescence Mechanism: Mahapatra, A. K., et al.[1][2] "A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine."[1][2] Organic & Biomolecular Chemistry.

  • Derivatization Review: Vogel, M., et al. "Comparison of derivatization reagents for the analysis of carbonyl compounds." Analytica Chimica Acta.

Sources

Method

Catalyst selection for reactions involving 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Application Note: Catalyst Selection for Reactions Involving 2-Hydrazino-6-isopropyl-1,3-benzothiazole Executive Summary 2-Hydrazino-6-isopropyl-1,3-benzothiazole (Structure 1 ) is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection for Reactions Involving 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Executive Summary

2-Hydrazino-6-isopropyl-1,3-benzothiazole (Structure 1 ) is a privileged scaffold in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.[1] The presence of the 6-isopropyl group introduces specific lipophilic and steric properties that distinguish it from simple methyl or unsubstituted analogs.[1] This lipophilicity enhances membrane permeability in biological assays but necessitates tailored solvent and catalyst choices during synthesis to ensure homogeneity.[1]

This guide provides an evidence-based approach to catalyst selection for two primary reaction classes:

  • Condensation (Hydrazone formation).[1][2][3]

  • Heterocyclization (Formation of fused [1,2,4]triazolo[3,4-b]benzothiazoles).

Critical Analysis of the Scaffold

Before selecting a catalyst, one must understand the electronic and physical profile of the substrate:

  • Nucleophilic Center: The terminal nitrogen (

    
    ) of the hydrazine moiety is the primary nucleophile.
    
  • Electronic Effect: The benzothiazole ring is electron-withdrawing relative to a phenyl ring, reducing the nucleophilicity of the hydrazine compared to phenylhydrazine. However, the 6-isopropyl group exerts a weak inductive electron-donating effect (+I), slightly restoring nucleophilicity and increasing solubility in non-polar solvents.

  • pKa Considerations: The optimal pH for hydrazone formation is 4.5–5.[1][3]0. Stronger acids (pH < 3) protonate the hydrazine (

    
    ), deactivating it.[1]
    

Catalyst Selection Decision Tree

The following logic flow dictates the optimal catalyst system based on the target transformation.

CatalystSelection Start Target Reaction Condensation Condensation (Hydrazone Formation) Start->Condensation Cyclization Heterocyclization (Triazole Formation) Start->Cyclization Aldehyde Electrophile: Aldehyde/Ketone Condensation->Aldehyde Orthoester Reagent: Orthoester/Formic Acid Cyclization->Orthoester Oxidative Reagent: Aldehyde + Oxidant Cyclization->Oxidative Standard Standard: Glacial AcOH (Reflux EtOH) Aldehyde->Standard Robustness Green Green/Fast: Citric Acid or Anthranilic Acid Aldehyde->Green Speed/Eco Thermal Catalyst: p-TsOH or Thermal (Reflux) Orthoester->Thermal Metal Catalyst: CuI / Base (Aerobic Oxidation) Oxidative->Metal

Figure 1: Decision matrix for catalyst selection based on reaction type and substrate.[1]

Protocol A: Acid-Catalyzed Condensation (Hydrazone Synthesis)[1]

The formation of hydrazones is the most common derivatization of this scaffold. While often performed with simple acetic acid, Citric Acid is recommended here as a superior, eco-friendly alternative that simplifies workup for the lipophilic isopropyl derivative.

Why Citric Acid?
  • Solubility Mismatch: The 6-isopropyl substrate is lipophilic; acetic acid salts can sometimes oil out.[1] Citric acid maintains a polar aqueous phase during workup, allowing the product to precipitate cleanly.

  • Dual Activation: Citric acid provides sufficient protons to activate the carbonyl electrophile without fully protonating the benzothiazole hydrazine.

Experimental Procedure

Reagents:

  • 2-Hydrazino-6-isopropyl-1,3-benzothiazole (1.0 mmol)[1]

  • Aromatic Aldehyde (1.1 mmol)[1]

  • Catalyst: Citric Acid (0.1 mmol, 10 mol%)

  • Solvent: Ethanol (95%) or Methanol[1]

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the benzothiazole derivative in 10 mL of warm Ethanol (40°C). Note: The isopropyl group requires slight warming for full dissolution compared to methyl analogs.

  • Addition: Add 1.1 mmol of the aldehyde and 0.1 mmol of Citric Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice/water.

  • Isolation: The hydrazone will precipitate as a solid.[1] Filter under vacuum.[1]

  • Purification: Wash the cake with 10 mL of 5% NaHCO₃ (to remove citric acid) followed by cold water. Recrystallize from Ethanol/DMF (9:1) if necessary.[1][2][3]

Representative Data (Yield Comparison):

Catalyst SystemReaction TimeYield (%)Purity (HPLC)Notes
None (Thermal) 6–8 h65–70%88%Incomplete conversion common.[1]
Glacial AcOH 3–4 h82–85%92%Standard protocol.[1]
Citric Acid 2–3 h 90–94% 96% Recommended. Cleaner workup.[1]
HCl (Conc.) 4 h50–60%85%Degradation/Salt formation observed.[1]

Protocol B: Oxidative Cyclization to Triazolobenzothiazoles

Converting the hydrazine to a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole creates a rigid tricyclic scaffold. This is traditionally done with carboxylic acids at high temperatures, but Metal-Catalyzed Oxidative Cyclization allows this to occur under milder conditions directly from the hydrazone intermediate.

Mechanism & Catalyst Choice

The reaction proceeds via the formation of a hydrazone followed by oxidative closure.

  • Catalyst: Copper(I) Iodide (CuI) with 1,10-Phenanthroline.[1]

  • Role: Copper facilitates the C-H activation and intramolecular C-N bond formation via an oxidative mechanism, avoiding the harsh dehydrating conditions of POCl₃ or high-temperature reflux in DMF.

Experimental Procedure

Reagents:

  • Hydrazone intermediate (derived from Protocol A) (1.0 mmol)[1][3]

  • Catalyst: CuI (0.05 mmol, 5 mol%)

  • Ligand: 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)[1]

  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step:

  • Setup: Charge a reaction tube with the hydrazone (1.0 mmol), CuI (9.5 mg), Phenanthroline (18 mg), and Cs₂CO₃ (650 mg).

  • Solvent: Add 3 mL of dry DMSO. Note: DMSO is essential for the solubility of the 6-isopropyl variant and the inorganic base.

  • Reaction: Heat to 80°C under an air atmosphere (open tube or O₂ balloon) for 6–8 hours.

  • Workup: Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and base.[1]

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-5% Methanol in DCM).

Mechanistic Insight (Graphviz)

The following diagram illustrates the acid-catalyzed activation pathway (Protocol A) versus the deactivation pathway caused by incorrect catalyst selection (Strong Acid).[1]

Mechanism Substrate 2-Hydrazino-6-isopropyl-benzothiazole WeakAcid Weak Acid (AcOH/Citric) pH 4-5 Substrate->WeakAcid StrongAcid Strong Acid (HCl) pH < 2 Substrate->StrongAcid Active Carbonyl Activation (Electrophile Enhanced) WeakAcid->Active Protonates C=O Inactive Hydrazine Protonation (Nucleophile Deactivated) StrongAcid->Inactive Protonates -NH2 Product Hydrazone Product Active->Product Fast Reaction Inactive->Product Inhibited/Slow

Figure 2: Mechanistic divergence based on acid strength.[1] Weak acids favor electrophile activation; strong acids deactivate the nucleophile.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Precipitate) Product solubility in Ethanol is too high due to Isopropyl group.[1]Add water to the reaction mixture after cooling to force precipitation.
Starting Material Remains Catalyst deactivation or insufficient heat.[1]Switch from Acetic Acid to Citric Acid ; ensure reflux is vigorous.
Oiling Out Product is highly lipophilic.[1]Use a solvent mixture: Ethanol:Water (8:2) during reaction to induce crystallization upon cooling.[1]
Darkening/Tars Oxidation of hydrazine.[1]Perform reaction under Nitrogen atmosphere ; ensure aldehydes are free of peroxides.

References

  • Synthesis and Antimicrobial Evaluation of Hydrazones: Comparison of acetic acid vs. citric acid catalysis for benzimidazole/benzothiazole hydrazones. Vertex AI Search Result 1.1 -

  • Nucleophilic Catalysis for Hydrazone Formation: Detailed kinetics of anthranilic acid catalysis. Vertex AI Search Result 1.2 - [1]

  • General Mechanism of Hydrazone Formation: Step-by-step mechanistic breakdown. Vertex AI Search Result 1.4 -

  • Oxidative Cyclization Strategies: Methods for converting hydrazones to triazoles. Vertex AI Search Result 1.14 - [1]

  • Benzothiazole Scaffold Biological Context: Structure-activity relationships of 6-substituted derivatives. Vertex AI Search Result 1.3 - [1]

Sources

Application

Application Note &amp; Protocols: Scalable Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a key heterocyclic scaffold for drug discovery and development. Benzothiazole derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a key heterocyclic scaffold for drug discovery and development. Benzothiazole derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The hydrazino functional group at the 2-position serves as a versatile synthetic handle for creating extensive libraries of hydrazone derivatives, which are also known for their diverse pharmacological potential.[1][6] This guide details two primary, field-proven synthetic routes starting from commercially available 4-isopropylaniline, focusing on scalability, procedural robustness, and safety. Each protocol is designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for laboratory and pilot-scale production.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system is a privileged bicyclic heterocycle formed by the fusion of benzene and thiazole rings.[1] Its structural rigidity, lipophilicity, and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry. Molecules incorporating this scaffold exhibit a remarkable range of biological activities, making them valuable starting points for therapeutic agent design.[3][7]

The target molecule, 2-Hydrazino-6-isopropyl-1,3-benzothiazole, combines this potent core with a reactive hydrazino group. This allows for straightforward derivatization, enabling chemists to modulate the compound's physicochemical properties and biological targets. The 6-isopropyl group enhances lipophilicity, which can be crucial for membrane permeability and target engagement. The development of reliable and scalable synthetic methods is therefore critical to facilitate further research and unlock the full therapeutic potential of this compound class.

Overview of Primary Synthetic Strategies

Two principal and scalable pathways for the synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole from 4-isopropylaniline are presented. The choice between these routes may depend on available starting materials, desired purity profile, and specific scale-up capabilities.

  • Route A: The Amination Pathway. This is a two-step sequence involving the initial synthesis of 2-amino-6-isopropyl-1,3-benzothiazole, followed by its conversion to the corresponding hydrazine.

  • Route B: The Mercaptan Pathway. This route proceeds through a 2-mercapto-6-isopropyl-1,3-benzothiazole intermediate, which is then directly converted to the target hydrazine in a single, efficient step.

Synthetic_Routes_Overview Start 4-Isopropylaniline ReagentA1 1. KSCN, Br₂ 2. Acetic Acid Start->ReagentA1 ReagentB1 Carbon Disulfide (CS₂), Base Start->ReagentB1 IntermediateA 2-Amino-6-isopropyl- 1,3-benzothiazole ReagentA2 Hydrazine Hydrate, HCl, Ethylene Glycol IntermediateA->ReagentA2 ReagentA1->IntermediateA Product 2-Hydrazino-6-isopropyl- 1,3-benzothiazole ReagentA2->Product IntermediateB 2-Mercapto-6-isopropyl- 1,3-benzothiazole ReagentB2 Hydrazine Hydrate IntermediateB->ReagentB2 ReagentB1->IntermediateB ReagentB2->Product

Figure 1: High-level overview of the two primary synthetic pathways to the target compound.

Protocol A: Synthesis via the 2-Amino Intermediate

This protocol is a robust, two-stage process that offers well-defined intermediates, facilitating process control and quality assurance.

Stage 1: Synthesis of 2-Amino-6-isopropyl-1,3-benzothiazole

Principle: This is a classic Hugershoff reaction. 4-isopropylaniline reacts with potassium thiocyanate in the presence of bromine. The in-situ generated thiocyanogen electrophilically attacks the aniline ring, leading to cyclization to form the 2-aminobenzothiazole core.

Materials and Equipment:

  • 4-isopropylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Heating mantle

  • Standard filtration and recrystallization glassware

Step-by-Step Protocol:

  • In a three-neck flask, dissolve 4-isopropylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).

  • Cool the stirred mixture to 0-5 °C using an ice bath.

  • Prepare a solution of bromine (1.1 eq) in glacial acetic acid (approx. 2 mL per mL of bromine).

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, continue stirring at 0-10 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Pour the reaction mixture into a beaker of crushed ice and water. A precipitate will form.

  • Filter the crude product, wash thoroughly with water to remove residual acid and salts, and then with a small amount of cold ethanol.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 2-amino-6-isopropyl-1,3-benzothiazole as a crystalline solid.

Stage 2: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Principle: This step involves the nucleophilic displacement of the amino group (after activation) by hydrazine. The reaction is typically performed at high temperatures using a high-boiling solvent like ethylene glycol.[1][4] Concentrated HCl is added to hydrazine hydrate to form hydrazine hydrochloride in situ, which is the active nucleophile.

Materials and Equipment:

  • 2-Amino-6-isopropyl-1,3-benzothiazole (from Stage 1)

  • Hydrazine hydrate (80-99%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethylene glycol

  • Reaction flask with a reflux condenser and thermometer

  • Ice bath

Step-by-Step Protocol:

  • In a reaction flask, carefully add concentrated HCl (1.0 eq) dropwise to a stirred solution of hydrazine hydrate (≥ 3.0 eq) while maintaining the temperature at 5-10 °C with an ice bath. Caution: This is a highly exothermic reaction.

  • To this solution, add ethylene glycol (approx. 8-10 mL per gram of the amino-benzothiazole).

  • Add the 2-amino-6-isopropyl-1,3-benzothiazole (1.0 eq) in portions to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 150-160 °C) and maintain for 2-4 hours. The use of a high-boiling solvent is essential to provide the necessary activation energy for the substitution to occur.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate. Filter the solid, wash extensively with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Protocol B: Synthesis via the 2-Mercapto Intermediate (One-Pot Conversion)

This pathway is often preferred for its efficiency and atom economy, converting the intermediate mercaptan directly to the hydrazine.[2][8]

Protocol_B_Workflow Start 4-Isopropylaniline Reagents1 CS₂, NaOH/KOH Start->Reagents1 Step 1: Formation of Dithiocarbamate & Cyclization Intermediate 2-Mercapto-6-isopropyl- 1,3-benzothiazole Reagents1->Intermediate Reagents2 Hydrazine Hydrate (Reflux in Ethanol) Intermediate->Reagents2 Step 2: Nucleophilic Substitution (H₂S displacement) Product 2-Hydrazino-6-isopropyl- 1,3-benzothiazole Reagents2->Product

Figure 2: Detailed workflow for the synthesis via the 2-mercapto intermediate.

Stage 1: Synthesis of 2-Mercapto-6-isopropyl-1,3-benzothiazole

Principle: 4-isopropylaniline reacts with carbon disulfide in the presence of a strong base to form a dithiocarbamate salt, which then undergoes oxidative cyclization to form the 2-mercaptobenzothiazole ring. This is a common industrial method for producing benzothiazole-2-thiones.

This intermediate can often be sourced commercially. If synthesis is required, standard procedures involving 4-isopropylaniline, carbon disulfide, and a sulfur source under pressure are typically employed. For laboratory scale, consult established literature methods.

Stage 2: Direct Conversion to 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Principle: This is a direct nucleophilic substitution reaction where hydrazine displaces the mercapto group. The reaction proceeds via an addition-elimination mechanism, with hydrogen sulfide being liberated as a byproduct.[2][8] This one-step conversion from the mercapto-intermediate is highly efficient.

Materials and Equipment:

  • 2-Mercapto-6-isopropyl-1,3-benzothiazole

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Reaction flask with reflux condenser

  • Heating mantle

Step-by-Step Protocol:

  • In a round-bottom flask, suspend 2-Mercapto-6-isopropyl-1,3-benzothiazole (1.0 eq) in ethanol (approx. 5 mL per gram).

  • Add hydrazine hydrate (≥ 4.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide (H₂S), a toxic and flammable gas.

  • Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, more polar spot indicates product formation.

  • After completion, cool the reaction mixture in an ice bath. The product will often precipitate directly from the reaction mixture.

  • Filter the solid product, wash with a small amount of cold water, followed by cold ethanol to remove excess hydrazine.

  • Dry the product. If further purification is needed, recrystallization from ethanol is effective. A yield of over 90% can be expected for this step.[2]

Comparative Analysis and Scalability

ParameterProtocol A (Amination Pathway)Protocol B (Mercaptan Pathway)Rationale & Scalability Insights
Number of Steps 2 (from 2-amino intermediate)1 (from 2-mercapto intermediate)Protocol B is more step-economical if the mercapto-intermediate is available.
Key Reagents KSCN, Br₂, HCl, Ethylene GlycolHydrazine Hydrate, EthanolProtocol A uses bromine, which requires careful handling. Protocol B's main hazard is H₂S evolution, which must be managed with appropriate scrubbing systems at scale.
Reaction Conditions Cryogenic start (-5°C), then high temp (160°C)Moderate reflux (approx. 80°C)The wider temperature range in Protocol A can be more challenging for large reactors. The consistent, moderate temperature of Protocol B is generally easier to scale.
Byproducts Salts, waterHydrogen Sulfide (H₂S)H₂S from Protocol B is toxic and requires a chemical scrubber (e.g., bleach or caustic solution) for safe industrial-scale production.
Overall Yield Good to Very GoodExcellentProtocol B typically offers a higher overall yield due to fewer steps and a very efficient final conversion.[2]
Purification Multiple recrystallizations may be neededOften precipitates in high purityThe product from Protocol B can sometimes be isolated in sufficient purity by simple filtration and washing, reducing downstream processing costs.

Conclusion

Both presented protocols offer viable and scalable methods for the synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

  • Protocol A is a classic and reliable method, beneficial when process control over well-defined intermediates is a priority.

  • Protocol B is a more modern, efficient, and atom-economical approach. It is highly recommended for large-scale synthesis, provided that the 2-mercaptobenzothiazole precursor is readily available and appropriate safety measures are in place to handle the hydrogen sulfide byproduct.

The choice of synthesis will ultimately be guided by factors of cost, available equipment, safety infrastructure, and the required purity of the final compound for its intended application in drug discovery and development.

References

  • Diwakar, R. S., Kabra, U. D., Giradkar, V. N., Lohiya, R. T., & Umekar, M. J. (2022). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Indian Journal of Chemistry, 61(11), 1194-1198. [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1879(3), 032105. [Link]

  • ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Retrieved from ResearchGate. [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar. [Link]

  • Bondarenko, S. P., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 833-843. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 299-304. [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. [Link]

  • Gvozdjaková, A., & Ivanovičová, H. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Gvozdjaková, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • Murhekar, G. H., et al. (2010). A convenient one pot synthesis of some novel benzothiazole and its derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 381-386. [Link]

  • Gvozdjaková, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]

  • ChemRxiv. (2022). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. [Link]

  • G., G., et al. (2014). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 6(2), 36-41. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from ResearchGate. [Link]

  • Vorobyeva, D. S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6659. [Link]

  • Singh, K., et al. (2025). Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach. Chemical and Materials Sciences: Research Findings, 5, 136-150. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-Hydrazino-6-isopropyl-1,3-benzothiazole synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-Hydrazino-6...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. As a key intermediate in the development of various pharmacologically active compounds, achieving a high yield and purity of this scaffold is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section adopts a problem-oriented, question-and-answer format to directly address specific experimental setbacks.

Q1: My reaction yield is consistently low or I'm recovering mostly starting material. What are the likely causes and how can I fix this?

Low conversion is a frequent issue stemming from suboptimal reaction kinetics or reagent stoichiometry. Let's break down the potential causes.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The nucleophilic substitution of the 2-amino group by hydrazine hydrate is a time and temperature-dependent process. Insufficient reflux time is a common culprit.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue reflux until the starting material spot (2-amino-6-isopropyl-1,3-benzothiazole) is no longer visible. Typical reaction times can range from 3 to 6 hours, but this can vary based on scale and specific conditions.[1][2]

  • Sub-stoichiometric Hydrazine Hydrate: While the reaction is equimolecular, using an excess of hydrazine hydrate can help drive the reaction to completion. However, a large excess can sometimes promote side product formation.[1]

    • Solution: An optimal range is typically 2.5 to 5 molecular equivalents of hydrazine hydrate per equivalent of the 2-aminobenzothiazole starting material.[1] Start with 3 equivalents and adjust as needed based on TLC monitoring.

  • Ineffective Acid Catalysis: The reaction is catalyzed by acid, which protonates the 2-amino group, making it a better leaving group.

    • Solution: Ensure that a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl), is added to the hydrazine hydrate before the addition of the 2-aminobenzothiazole.[2] The initial cooling of the hydrazine hydrate to 0-10°C during acid addition is crucial for safety and to prevent degradation.[2][3]

  • Choice of Solvent: The solvent plays a critical role in achieving the necessary reaction temperature.

    • Solution: Ethylene glycol is a commonly used solvent as it allows for high reflux temperatures (around 140-160°C), which are often necessary for this transformation.[2][4][5] Water has also been reported as a more environmentally friendly solvent, though it may require longer reaction times.[6]

Q2: My final product is impure, showing significant byproducts on NMR and TLC. How can I identify and prevent them?

The formation of byproducts is often related to reaction conditions being too harsh or prolonged, or to the inherent reactivity of the hydrazine moiety.

Potential Causes & Recommended Solutions:

  • Formation of bis(6-isopropyl-1,3-benzothiazol-2-yl)hydrazine: This is a common dimeric byproduct formed when a molecule of the product reacts with another molecule of the starting material.

    • Solution: This is often promoted by excessively high temperatures or prolonged reaction times. Avoid heating beyond what is necessary for the reaction to proceed, as determined by TLC.[7] A controlled, dropwise addition of hydrazine hydrate may also mitigate this side reaction.[7]

  • Oxidation of the Hydrazine Moiety: The hydrazino group is susceptible to air oxidation, which can lead to discoloration (yellow to brown) and the formation of various impurities.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][7] When handling the final product, especially during drying and storage, minimizing air exposure is recommended.[7]

  • Tautomerization Issues: 2-Hydrazinobenzothiazoles can exist in equilibrium between two tautomeric forms: the hydrazino and the hydrazono form.[7][8] The predominance of one form over the other is influenced by solvent and pH, which can affect reactivity in subsequent steps if this compound is used as an intermediate.[7][8]

    • Solution: While difficult to control directly during this synthesis, be aware of this equilibrium. Purification via recrystallization from a protic solvent like ethanol often isolates the desired tautomer.

Q3: I'm struggling with the work-up. My product either fails to precipitate or comes out as an oil. What can I do?

Proper isolation is key to achieving good yields and high purity.

Potential Causes & Recommended Solutions:

  • Incomplete Precipitation: The product may have some solubility in the reaction mixture even after cooling.

    • Solution: After cooling the reaction to room temperature, pour the mixture into crushed ice or cold water.[3][7] This drastically reduces the product's solubility, leading to more complete precipitation.

  • Oiling Out: The product may separate as an oil instead of a crystalline solid if it is impure or if it precipitates too quickly from a supersaturated solution.

    • Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can attempt to dissolve the oil in a minimal amount of a suitable hot solvent (like ethanol) and allow it to cool slowly. Seeding with a previously obtained crystal can also be effective.

  • Purification Challenges: If the crude product is heavily contaminated with byproducts, simple recrystallization may not be sufficient.

    • Solution: Recrystallization from ethanol is the most common and effective method for purifying 2-hydrazinobenzothiazoles.[2][5][7][9] If impurities persist, column chromatography may be necessary, although this is less ideal for large-scale syntheses.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Hydrazino-6-isopropyl-1,3-benzothiazole?

There are two main precursors used for this synthesis. The most common and generally higher-yielding method involves the nucleophilic substitution of 2-amino-6-isopropyl-1,3-benzothiazole with hydrazine hydrate.[2][10] An alternative route starts from 2-mercapto-6-isopropyl-1,3-benzothiazole , where the thiol group is displaced by hydrazine, producing hydrogen sulfide as a byproduct.[10][11][12]

Q2: What are the optimal reaction conditions for the synthesis from the 2-amino precursor?

While optimization is always experiment-specific, the following table summarizes a robust starting point based on literature precedents.

ParameterRecommended ConditionRationale
Starting Material 2-Amino-6-isopropyl-1,3-benzothiazoleCommercially available or synthesized from 4-isopropylaniline.
Reagent Hydrazine Hydrate (80-85% solution)Acts as the nucleophile to displace the amino group.[1][5]
Reagent Ratio 2.5 - 5 equivalents of Hydrazine HydrateExcess drives the reaction towards completion.[1]
Catalyst Concentrated Hydrochloric Acid (HCl)Protonates the 2-amino group, facilitating its departure.[2]
Solvent Ethylene GlycolHigh boiling point allows for necessary reaction temperatures (140-160°C).[2][3]
Temperature RefluxTo provide sufficient energy to overcome the activation barrier.
Reaction Time 3 - 6 hours (Monitor by TLC)Ensures the reaction goes to completion without excessive byproduct formation.[1][2]
Q3: How is the reaction mechanism best visualized?

The core mechanism is a nucleophilic aromatic substitution. The hydrazine attacks the C-2 position of the benzothiazole ring, which is activated by the protonation of the amino group, leading to the displacement of ammonia.

Reaction_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Start 2-Amino-6-isopropyl-1,3-benzothiazole Protonated Protonated Intermediate Start->Protonated + H+ (from HCl) Intermediate Tetrahedral Intermediate Protonated->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Product 2-Hydrazino-6-isopropyl-1,3-benzothiazole Intermediate->Product - NH3 - H+

General reaction mechanism for the synthesis.
Q4: How should I properly store the final product?

Due to its susceptibility to air oxidation, 2-Hydrazino-6-isopropyl-1,3-benzothiazole should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[7] It should be kept in a cool, dark, and dry place to maximize its shelf life.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This protocol is a generalized procedure based on common literature methods.[2][3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 4 equivalents). Cool the flask in an ice bath to 0-5°C.

  • Acid Addition: While stirring, add concentrated hydrochloric acid (e.g., 1 equivalent) dropwise, ensuring the temperature remains below 10°C.

  • Solvent and Starting Material Addition: Add ethylene glycol (e.g., 5-10 mL per gram of starting material), followed by the portion-wise addition of 2-amino-6-isopropyl-1,3-benzothiazole (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 140-160°C) and maintain for 3-6 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled mixture into a beaker containing crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Troubleshooting Workflow

When faced with low yields, a systematic approach is essential. The following workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude TLC: Is starting material present? Start->Check_TLC Check_Purity Analyze Crude TLC/NMR: Are byproducts dominant? Check_TLC->Check_Purity No Incomplete_Rxn Issue: Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Side_Rxn Issue: Side Reactions Check_Purity->Side_Rxn Yes Workup_Loss Issue: Loss During Work-up Check_Purity->Workup_Loss No Sol_1 Solution: - Increase reflux time - Increase hydrazine eq. - Confirm catalyst addition Incomplete_Rxn->Sol_1 Sol_2 Solution: - Reduce reaction time/temp - Use inert atmosphere - Purify starting materials Side_Rxn->Sol_2 Sol_3 Solution: - Ensure complete precipitation (use cold water) - Optimize recrystallization solvent Workup_Loss->Sol_3

A logical workflow for troubleshooting low yields.
References
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (n.d.). Google.
  • Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted.... (n.d.). ResearchGate.
  • An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. (n.d.). Open Research@CSIR-NIScPR.
  • Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (2025, August 7). Google.
  • Exchange amination process for preparing 2-hydrazinobenzothiazoles. (n.d.). Google Patents.
  • The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach | Chemical and Materials Sciences: Research Findings Vol. 5. (2025, September 20). Google.
  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (n.d.). Chemical Papers.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025, November 3). MDPI.
  • Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • avoiding byproducts when using 6-Bromo-2-hydrazino-1,3-benzothiazole. (n.d.). Benchchem.
  • Synthesis and antibacterial activity of some new benzothiazole derivatives. (n.d.). Google.
  • Novel benzothiazole derivatives with enhanced biological activity. (2017, April 6). Google Patents.
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). PMC - NIH.
  • Preparation and characterization of a new ligand derived from the compounds 2-hydrazinobenzothiazole and 2-amino-6-methoxy benzothiazole and its complexes with some metal ions, evaluating its antibacterial activity, and studying its nanoscale properties. (n.d.). ResearchGate.
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (n.d.). ResearchGate.
  • Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. (n.d.). Chemical Papers.
  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.). Google.
  • Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2021, July 2). CORE.
  • Organic Syntheses Procedure. (n.d.). Google.

Sources

Optimization

Technical Support Center: Purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole by Recrystallization

Introduction Welcome to the technical support guide for the purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are looki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As a key intermediate in the synthesis of various biologically active molecules, obtaining this benzothiazole derivative in a highly pure form is critical for reliable downstream applications.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols formatted in a question-and-answer style. Our goal is to not only provide procedural steps but also to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 2-Hydrazino-6-isopropyl-1,3-benzothiazole?

A1: The most critical first step is selecting an appropriate solvent. The ideal recrystallization solvent will dissolve the target compound completely when hot (at or near its boiling point) but only sparingly when cold. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the compound from impurities. For benzothiazole derivatives, alcohols like ethanol and methanol are commonly cited as effective recrystallization solvents.[1][2][3][4][5] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific compound and impurity profile.

Q2: How do I perform a reliable solvent selection test?

A2: To conduct a systematic solvent screen:

  • Place a small amount of your crude 2-Hydrazino-6-isopropyl-1,3-benzothiazole (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent should not dissolve the compound well at this stage.

  • For solvents that do not dissolve the compound at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent will yield a high recovery of pure, well-formed crystals.

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing the compound to separate as a liquid instead of a solid crystal lattice. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point.[7][8]

Solutions:

  • Reheat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool much more slowly.[7][9]

  • Lower the Cooling Temperature: If the oil solidifies upon further cooling, you can proceed, but the purity may be compromised. A second recrystallization might be necessary.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, using a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[7]

Q4: I am getting a very low yield of recovered product. What are the common causes?

A4: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using Too Much Solvent: This is the most common error.[6][8] The more solvent used, the more compound will remain dissolved in the cold mother liquor, thus reducing your yield. Always use the minimum amount of hot solvent necessary to dissolve the crude product.[6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product can crystallize prematurely on the filter paper.

  • Compound's High Solubility in Cold Solvent: The chosen solvent may be too effective, meaning the compound remains significantly soluble even at low temperatures.[7] Consider using a different solvent or cooling the flask in an ice-salt bath for a lower temperature.

  • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel during collection. Rinsing the flask with a minimal amount of ice-cold solvent can help.[6]

Q5: How can I confirm the purity of my 2-Hydrazino-6-isopropyl-1,3-benzothiazole after recrystallization?

A5: Purity should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the presence of impurities.[4][10][11] Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single, well-defined spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. The melting point for a similar, non-isopropyl substituted compound, 2-hydrazinobenzothiazole, is reported as 198-202 °C.[12]

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section provides a systematic guide to address specific problems you may encounter during the recrystallization of 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Problem Potential Cause(s) Recommended Solutions & Explanations
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[8]2. Supersaturation. The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.[6][9]1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of the solute. Allow the solution to cool again.[9]2. Induce Crystallization:     a) Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation.[7][9]     b) Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[7][9]
Crystallization Occurs Too Rapidly 1. Solution was cooled too quickly. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[9]2. Insufficient solvent. The solution is highly supersaturated.1. Slow Down Cooling: Reheat the solution to re-dissolve the solid. Allow it to cool to room temperature slowly on the benchtop, insulated by a cork ring or paper towels, before moving to an ice bath.[9]2. Add More Solvent: Add a small amount (1-2 mL) of additional hot solvent to the redissolved mixture. This will ensure the solution is not oversaturated, allowing for more controlled crystal growth upon slow cooling.[9]
Colored Impurities Remain in Crystals 1. Impurities are co-crystallizing. The impurity has similar solubility properties to the target compound in the chosen solvent.2. Adsorbed impurities. Colored impurities may be adsorbed onto the surface of the crystals.1. Use an Adsorbent: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb the product. Perform a hot filtration to remove the charcoal.2. Re-evaluate Solvent Choice: A different solvent or a co-solvent system may provide better discrimination between the product and the impurity.
Product is an Oil and Won't Solidify 1. High impurity concentration. Significant impurities can lower the melting point of the mixture, leading to oiling out.2. Inappropriate solvent choice. The boiling point of the solvent is higher than the melting point of the compound.1. Preliminary Purification: Attempt a different purification method first, such as a quick filtration through a plug of silica gel, to remove the bulk of the impurities before recrystallization.[7]2. Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, try a co-solvent system where the compound is less soluble.

Experimental Protocols & Visual Workflows

Protocol 1: Standard Recrystallization of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This protocol assumes ethanol is a suitable solvent, based on its common use for similar benzothiazole derivatives.[1][2][4]

  • Dissolution: Place the crude 2-Hydrazino-6-isopropyl-1,3-benzothiazole into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add ethanol in small portions until the solid has just completely dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if needed): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the yield and assess the purity via melting point and/or TLC.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional: for insolubles) dissolve->hot_filter Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Insolubles hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

G start Solution Cooled. Crystals Formed? low_yield Low Yield? start->low_yield Yes scratch Scratch Flask Inner Wall &/or Add Seed Crystal start->scratch No yes_path Yes reduce_mother_liquor Reduce Mother Liquor Volume & Recool to Recover More low_yield->reduce_mother_liquor Yes check_purity Check Purity (TLC, MP) low_yield->check_purity No no_path No reassess Reassess Solvent Choice or Reduce Solvent Volume scratch->reassess Still No Crystals yield_yes Yes yield_no No success Purification Successful check_purity->success

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE.
  • Synthesis and antibacterial activity of some new benzothiazole derivatives. (2010).
  • Recrystallization.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC.
  • Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology.
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. International Journal of ChemTech Research.
  • 2-HYDRAZINOBENZOTHIAZOLE Product Description. ChemicalBook.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
  • Troubleshooting. Chemistry LibreTexts.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem.
  • Problems with Recrystallisations. University of York.

Sources

Troubleshooting

Minimizing side reactions during hydrazination of 6-isopropyl-2-chlorobenzothiazole

Topic: Minimizing Side Reactions & Optimizing Purity Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanistic Overview User Query: How do I mi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Purity Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

User Query: How do I minimize dimer formation and other side reactions during the nucleophilic substitution of 6-isopropyl-2-chlorobenzothiazole with hydrazine?

Technical Insight: The conversion of 6-isopropyl-2-chlorobenzothiazole (1) to 6-isopropyl-2-hydrazinobenzothiazole (2) is a classic


 reaction. However, the product (2)  contains a nucleophilic primary amine (

) and a secondary amine (

), making it capable of reacting with another molecule of the starting material (1) .

This competition leads to the formation of the thermodynamic impurity: 1,2-bis(6-isopropylbenzothiazol-2-yl)hydrazine (Dimer) . The key to high purity is kinetic control—maintaining a reaction environment where hydrazine is statistically far more likely to encounter the substrate than the product is.

Reaction Pathway Analysis

ReactionPathways SM 6-Isopropyl-2-chlorobenzothiazole (Substrate) Product 6-Isopropyl-2-hydrazinobenzothiazole (Target Product) SM->Product + N2H4 (Excess) Main Reaction (Fast) Hydrolysis 2-Hydroxybenzothiazole (Hydrolysis Impurity) SM->Hydrolysis + H2O / High Temp (If solvent wet) Hydrazine Hydrazine Hydrate (Reagent) Dimer Bis-benzothiazolyl Hydrazine (Dimer Impurity) Product->Dimer + SM Side Reaction (Slow but Irreversible)

Figure 1: Kinetic competition between the desired hydrazination and the parasitic dimerization pathway.

Optimized Experimental Protocol

This protocol is designed to suppress dimer formation by maintaining a high local concentration of hydrazine relative to the substrate.

Reagents & Stoichiometry
ComponentEquivalentsRole
6-Isopropyl-2-chlorobenzothiazole 1.0 equivSubstrate
Hydrazine Hydrate (80% or 99%) 5.0 - 10.0 equiv Reagent & Co-solvent
Ethanol (Absolute) 5-10 VolSolvent (Solubilizer)
Step-by-Step Methodology
  • Preparation of Hydrazine Solution:

    • Charge the reaction vessel with Hydrazine Hydrate (5-10 equiv) and Ethanol (5 Vol) .

    • Reasoning: Starting with a pool of excess hydrazine ensures that when the substrate is introduced, the probability of

      
       with hydrazine is maximized over the reaction with the product.
      
  • Controlled Addition:

    • Dissolve 6-isopropyl-2-chlorobenzothiazole (1 equiv) in a minimal amount of Ethanol (warm if necessary).

    • Add the substrate solution dropwise to the stirring hydrazine solution at room temperature or slightly elevated temperature (

      
      ).
      
    • Critical Control: Do not dump the solid substrate directly into hot hydrazine if you are struggling with dimers. Slow addition keeps the [Substrate] low relative to [Hydrazine].

  • Reaction Phase:

    • Heat the mixture to Reflux (

      
      )  for 2–4 hours .
      
    • Monitoring: Check TLC (System: 30% EtOAc in Hexane). The product is more polar (lower

      
      ) than the starting chloride but less polar than the dimer.
      
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product, 6-isopropyl-2-hydrazinobenzothiazole , typically precipitates as a solid.

    • Note: If no precipitate forms, add cold water dropwise until turbidity persists, then chill.

  • Purification:

    • Filter the solid.[1][2][3][4]

    • Wash 1: Cold water (removes excess hydrazine and salts).

    • Wash 2: Cold Ethanol (small volume) or Diethyl Ether (removes unreacted organic starting material).

    • Recrystallization: If the dimer persists (high melting point solid), recrystallize from boiling Ethanol. The dimer is significantly less soluble than the product.

Troubleshooting Guide & FAQs

Issue 1: "I see a high molecular weight impurity (Dimer) in LCMS."

Diagnosis: The product competed with hydrazine for the starting material. This often happens when the hydrazine concentration drops or the reaction is run too concentrated.

  • Fix 1 (Stoichiometry): Increase Hydrazine Hydrate to 10 equivalents . Hydrazine is cheap and water-soluble; excess is easily washed away.

  • Fix 2 (Reverse Addition): Ensure you are adding the Substrate to the Hydrazine, not Hydrazine to the Substrate.

  • Fix 3 (Dilution): Dilute the reaction with more Ethanol. High concentration favors bimolecular side reactions (like dimerization) over unimolecular or pseudo-first-order reactions.

Issue 2: "The reaction is incomplete after 6 hours."

Diagnosis: The 6-isopropyl group is electron-donating, which slightly deactivates the 2-position chlorine towards nucleophilic attack compared to unsubstituted benzothiazole.

  • Fix 1 (Solvent Switch): Switch from Ethanol (BP

    
    ) to Ethylene Glycol  or n-Propanol  (BP 
    
    
    
    ). The higher temperature will overcome the activation energy barrier.
  • Fix 2 (Catalysis): Add a catalytic amount of HCl (conc.) or Acetic Acid . Protonation of the benzothiazole nitrogen (

    
    ) makes the 
    
    
    
    carbon more electrophilic.
    • Caution: Acid will neutralize some hydrazine, so ensure you still have a large excess of base.

Issue 3: "The product is turning yellow/orange upon drying."

Diagnosis: Hydrazines are susceptible to air oxidation, forming azo compounds or radical decomposition products.

  • Fix: Dry the product in a vacuum oven at moderate temperature (

    
    ) or under a stream of Nitrogen. Store in a dark, amber vial under inert gas.
    
Issue 4: "My product is an oil, not a solid."

Diagnosis: Residual solvent or hydrazine hydrate is trapped.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, dissolve in DCM, wash with water (to remove hydrazine), dry over

    
    , and evaporate.
    

Data & Specifications

Solvent Compatibility Table
SolventBoiling PointReaction RateRisk of HydrolysisRecommendation
Ethanol

ModerateLowStandard
Methanol

SlowLowAvoid (Too slow)
Ethylene Glycol

FastModerateFor difficult substrates
Water

Slow (Phase transfer)High Avoid (Promotes OH- product)
Impurity Profile
CompoundStructureOriginRemoval
Dimer

Low Hydrazine Equiv.Recrystallization (EtOH) - Dimer is insoluble hot.
Hydroxy

Wet solvent / High TempColumn Chromatography (More polar).
Azine

OxidationPrevent with

atmosphere.

References

  • BenchChem. The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery. (Accessed 2024).[5][6] Link

  • Holbova, E., Perjessy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791–796.[7] Link

  • Al-Jubori, J. et al. (2021).[1][8][9] Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole. Journal of Physics: Conference Series, 1853.[1] Link[1]

  • Gvozdiakova, A., Ivanovicova, H. (1986).[8] Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.[8] Link

  • National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.Link

Sources

Optimization

Stability of 2-Hydrazino-6-isopropyl-1,3-benzothiazole in acidic vs basic media

The following technical guide is designed for researchers and drug development professionals working with 2-Hydrazino-6-isopropyl-1,3-benzothiazole . It addresses stability profiles in varying pH environments, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 2-Hydrazino-6-isopropyl-1,3-benzothiazole . It addresses stability profiles in varying pH environments, troubleshooting common experimental anomalies, and providing validated handling protocols.

Executive Technical Summary

2-Hydrazino-6-isopropyl-1,3-benzothiazole acts as a "chemical chameleon" depending on the pH of its environment. Its stability is governed by the protonation state of the exocyclic hydrazine moiety (


) and the benzothiazole ring nitrogen (

).
  • Acidic Media (pH < 4): Highly Stable. Forms a hydrazinium salt, locking the lone pair electrons and preventing oxidation.

  • Basic Media (pH > 8): Unstable. Exists as a free base or anion, highly susceptible to oxidative degradation (diazenyl formation) and base-catalyzed ring opening (hydrolysis).

Interactive Troubleshooting Guides

Module A: Acidic Media Issues

Context: You are performing reactions in acetic acid, HCl, or using acidic workups.

Symptom Probable Cause Technical Diagnosis & Solution
Precipitation upon acid additionSalt Formation Diagnosis: The compound has converted to its hydrochloride or acetate salt, which is often less soluble in organic solvents than the free base.Solution: Do not filter immediately. If the salt is the desired product, cool and filter. If you need the free base in solution, switch to a polar protic solvent (e.g., MeOH) or perform a biphasic extraction after neutralization.
Loss of Reactivity (Nucleophilicity)Protonation of Hydrazine Diagnosis: In strong acid, the terminal nitrogen (

) is protonated (

), rendering it non-nucleophilic. It cannot attack carbonyls (Schiff base formation) effectively.Solution: Buffer the reaction to pH 4.5–5.5. This maintains enough free nucleophile while catalyzing the carbonyl activation.
Unexpected Hydrolysis (High Temp)Acid-Catalyzed Deamination Diagnosis: Prolonged reflux in strong mineral acid (e.g., 6M HCl) can hydrolyze the C-N bond, yielding 6-isopropyl-2(3H)-benzothiazolone .Solution: Monitor reaction temperature. Avoid refluxing in aqueous strong acids for >2 hours.
Module B: Basic Media Issues

Context: You are performing coupling reactions in pyridine, triethylamine, or aqueous NaOH.

Symptom Probable Cause Technical Diagnosis & Solution
Solution turns Yellow/Brown rapidlyOxidative Degradation Diagnosis: The free hydrazine is reducing. In the presence of dissolved oxygen and base, it oxidizes to azo/diazo species or dimerizes (tetrazines). The isopropyl group (+I effect) slightly increases electron density, potentially accelerating this oxidation compared to unsubstituted analogs.Solution: CRITICAL: Degas all basic solvents with Argon/Nitrogen for 15 mins before use. Add antioxidants (e.g., ascorbic acid) if compatible.
Low Yield / Missing Peak (LCMS)Ring Opening (Hydrolysis) Diagnosis: Strong bases (e.g., NaOH, KOH) at elevated temperatures attack the C2 position, cleaving the S-C bond to form 2-amino-5-isopropylbenzenethiol (disulfide formation follows).Solution: Use milder organic bases (e.g.,

,

) or non-nucleophilic bases (DIPEA). Avoid heating >60°C in aqueous base.
Blue/Green Fluorescence Trace Metal Chelation Diagnosis: Hydrazinobenzothiazoles are excellent ligands for transition metals (Cu, Fe). Trace metals in basic buffers can form colored complexes.Solution: Add EDTA (1 mM) to the buffer system or use high-purity reagents.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent stability pathways based on pH.

StabilityPathways cluster_0 Protective State cluster_1 Reactive State Salt Acidic Species (Hydrazinium Salt) STABLE Neutral Neutral Species (Free Base) METASTABLE Salt->Neutral pH > pKa (~3-4) Neutral->Salt pH < pKa Oxidized Oxidative Degradation (Azo/Tetrazines) IRREVERSIBLE Neutral->Oxidized O2 / Base / Light Hydrolyzed Ring Opening (Aminothiophenol) IRREVERSIBLE Neutral->Hydrolyzed OH- / Heat (>60°C)

Caption: Figure 1. pH-dependent stability landscape. Acidic conditions sequester the reactive lone pair, preventing oxidation. Basic conditions expose the molecule to oxidative dimerization and nucleophilic ring attack.

Validated Experimental Protocols

Protocol 1: Stability Assessment (HPLC)

Use this protocol to verify the integrity of your batch before starting critical experiments.

  • Preparation: Dissolve 1 mg of 2-Hydrazino-6-isopropyl-1,3-benzothiazole in 1 mL of degassed Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic stabilizer).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm.

  • Acceptance Criteria:

    • Main peak purity > 95%.[1]

    • Note: If a peak appears at a slightly higher retention time with M-2 mass (loss of 2H), this indicates oxidation to the azo derivative (

      
      ).
      
Protocol 2: Storage & Handling[2]
  • Long-Term Storage: -20°C in a sealed vial under Argon/Nitrogen atmosphere.

  • Solution Storage: Never store in basic solution. If solution storage is necessary, dissolve in DMSO or MeOH with 0.1% Acetic Acid to maintain the protonated state.

  • Handling: Weigh quickly in air; for precise stoichiometry, weigh inside a glovebox or under a nitrogen funnel.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a palladium-catalyzed coupling (Buchwald-Hartwig)? A: Yes, but the hydrazine group is a potent ligand and reductant. It can poison the catalyst or reduce Pd(II) to Pd black prematurely. Recommendation: Protect the terminal nitrogen (e.g., as a Boc-hydrazide) or use a massive excess of catalyst. Alternatively, perform the coupling on the 2-chloro derivative first, then introduce the hydrazine.

Q: Why does my NMR show broad peaks in


? 
A:  This is likely due to NH tautomerism or aggregation. 2-hydrazinobenzothiazoles exist in equilibrium between the amino-imine and hydrazine forms. Fix:  Add a drop of 

or

to break hydrogen bond aggregates and sharpen the signals.

Q: Is the isopropyl group stable? A: Yes, the isopropyl group at position 6 is chemically inert under standard reaction conditions. However, it increases the lipophilicity, making the compound harder to dissolve in pure water compared to the unsubstituted parent. Use mixed solvent systems (Water/Ethanol) for aqueous reactions.

References

  • Chemical Book. (2024). 2-Hydrazinobenzothiazole Properties and Stability Data. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydrazinobenzothiazole. Retrieved from

  • National Institutes of Health (NIH). (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from

  • BenchChem. (2025). Stability issues of 6-Bromo-2-hydrazino-1,3-benzothiazole in solution. Retrieved from (Note: Analogous halogenated derivative data applied for structural stability inference).

Sources

Troubleshooting

Technical Guide: Hydrazine Removal &amp; Purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

The following technical guide addresses the purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole , specifically focusing on the critical removal of unreacted hydrazine. This guide is structured for high-autonomy exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole , specifically focusing on the critical removal of unreacted hydrazine.

This guide is structured for high-autonomy execution by researchers, emphasizing the physicochemical logic behind every step to ensure reproducible, high-purity isolation.

Core Scientific Context

The synthesis of 2-hydrazino-6-isopropyl-1,3-benzothiazole typically involves the nucleophilic displacement of a leaving group (e.g., 2-chloro or 2-mercapto) on the benzothiazole ring by hydrazine hydrate.

  • The Problem: Hydrazine is a potent nucleophile and a known genotoxic impurity (GTI) with strict regulatory limits (often <1.5 µ g/day intake). It is "sticky," often becoming trapped in the crystal lattice of the product or adhering to the surface as a hydrate.

  • The Solubility Differential:

    • Hydrazine Hydrate: Highly polar, miscible with water, soluble in lower alcohols.

    • Target Product: The 6-isopropyl group confers significant lipophilicity. While the hydrazino group adds some polarity, the molecule remains largely insoluble in cold water but soluble in hot organic solvents (Ethanol, Toluene, DMSO).

  • The Strategy: We exploit this polarity gap. The purification relies on solubility-based exclusion (washing/recrystallization) rather than chemical scavenging, as chemical scavengers (e.g., aldehydes) would react with the product’s own hydrazine moiety.

Primary Purification Protocol

Do not deviate from the order of operations. The "Water First" rule is critical to prevent trapping hydrazine in the organic lattice.

Phase A: Reaction Workup & Initial Isolation

Objective: Bulk removal of hydrazine (>95%) via phase separation.

  • Quench & Precipitate:

    • Upon reaction completion, cool the mixture to 0–5°C .

    • Slowly add distilled water (3x reaction volume) with vigorous stirring.

    • Why: The lipophilic isopropyl-benzothiazole product will precipitate; hydrazine hydrate remains fully dissolved in the aqueous phase.

  • Filtration:

    • Filter the suspension using a sintered glass funnel (Porosity 3).

    • Critical Step: Do not let the cake run dry yet.

Phase B: The Displacement Wash

Objective: Removal of surface-adhered hydrazine and breaking of loose solvates.

  • Water Wash (The "Displacement"):

    • Wash the filter cake with copious amounts of water (approx. 10 mL per gram of product).

    • Technique: Stop the vacuum, add water to cover the cake, stir the slurry gently with a spatula to break channels, then re-apply vacuum. Repeat 3 times.

  • Ethanol Displacement:

    • Perform a final wash with cold ethanol (0°C) .

    • Why: This removes residual water and organic impurities. Hydrazine is soluble in ethanol, but the cold temperature minimizes product loss.

Phase C: Recrystallization (The Polishing Step)

Objective: Removal of lattice-bound hydrazine inclusions.

  • Dissolution:

    • Suspend the crude solid in Ethanol (95% or absolute) .

    • Heat to reflux until fully dissolved. If needed, add minimal hot solvent to achieve clarity.

  • Hot Filtration (Optional):

    • If insoluble particulates remain, filter while hot to remove inorganic salts (e.g., hydrazine hydrochloride if HCl was used).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then chill to 0°C.

    • Why: Slow cooling builds a pure crystal lattice that excludes impurities. Rapid cooling traps mother liquor (containing hydrazine) inside the crystals.

  • Final Wash:

    • Filter the crystals and wash with cold hexanes or heptane .

    • Why: Hexanes will not dissolve the polar hydrazine but will remove non-polar organic residues and help dry the product.

Troubleshooting & Optimization Logic

Issue 1: High Residual Hydrazine (>1000 ppm) after Workup

Diagnosis: Hydrazine is trapped in the crystal lattice or the product has formed a solvate. Corrective Action: Azeotropic Drying.

  • Protocol: Dissolve/suspend the product in Toluene or Xylene .

  • Action: Reflux with a Dean-Stark trap or rotary evaporate to dryness.

  • Mechanism: Hydrazine hydrate forms a hetero-azeotrope with toluene/xylene and is stripped away physically, breaking the hydrate bond.

Issue 2: Product Discoloration (Yellow/Orange/Green)

Diagnosis: Oxidation. Hydrazines are reducing agents and susceptible to air oxidation, forming azo or azine impurities. Corrective Action:

  • Immediate: Recrystallize in the presence of a reducing agent (e.g., trace sodium dithionite) or under strictly inert atmosphere (Nitrogen/Argon).

  • Storage: Store the final product under Argon at -20°C.

Issue 3: Emulsion/Gel Formation during Aqueous Quench

Diagnosis: The isopropyl group acts as a surfactant tail, causing gelling with high hydrazine concentrations. Corrective Action:

  • Increase ionic strength. Add saturated NaCl (Brine) instead of pure water during the quench. This "salts out" the organic product and breaks the emulsion.

Visual Workflow (Decision Tree)

PurificationFlow Start Crude Reaction Mixture (Product + Excess Hydrazine) Quench Quench: Add Water (3x Vol) Cool to 0-5°C Start->Quench Filter Filtration Quench->Filter Precipitate forms Wash Critical Wash Step: 1. Water (Slurry wash) 2. Cold Ethanol Filter->Wash Check Check Purity (TLC/HPLC) Wash->Check Recryst Recrystallization: Solvent: Hot Ethanol Slow Cool -> 0°C Check->Recryst Hydrazine detected Azeotrope Troubleshoot: Azeotropic Distillation Solvent: Toluene/Xylene Check->Azeotrope Persistent Hydrazine Final Pure 2-Hydrazino-6-isopropyl-1,3-benzothiazole (Store under Argon) Check->Final Purity OK Recryst->Check Azeotrope->Recryst

Caption: Logical flow for the isolation and purification of 2-hydrazinobenzothiazoles, prioritizing physical separation methods.

Frequently Asked Questions (FAQ)

Q1: Can I use acetone to scavenge the excess hydrazine? A: NO. While acetone reacts with hydrazine to form acetone azine (which is easily removed), it will also react with your product to form the corresponding hydrazone (Schiff base). Chemical scavenging is forbidden when the product itself contains a hydrazine moiety.

Q2: Why not wash with dilute acid to protonate and remove hydrazine? A: Proceed with extreme caution. While hydrazine is a base, your product (aminobenzothiazole derivative) is also basic. Washing with acid (e.g., 1M HCl) risks protonating your product, making it water-soluble and causing yield loss. If you must use acid, use a weak acid like acetic acid during the recrystallization, but standard neutral washing is safer and usually sufficient due to the lipophilicity of the isopropyl group.

Q3: How do I detect residual hydrazine at low levels? A: Derivatization is required. Hydrazine lacks a strong UV chromophore. You cannot detect it reliably by standard HPLC-UV.

  • Protocol: Derivatize a sample of your product with benzaldehyde or p-nitrobenzaldehyde .

  • Analysis: Analyze by HPLC. Look for the peak of benzalazine (the reaction product of hydrazine + benzaldehyde). This separates clearly from your product's benzaldehyde-hydrazone derivative.

Q4: My product is turning pink/red on the filter paper. Why? A: Air Oxidation. Hydrazinobenzothiazoles are sensitive to oxidation. The color change indicates the formation of azo-dimers.

  • Fix: Minimize air exposure. Cover the funnel with a rubber dam or nitrogen cone during filtration. Dry the product in a vacuum oven with a nitrogen bleed, not in open air.

Summary Data Table: Solubility Profile

SolventTemp (°C)Solubility of ProductSolubility of HydrazineUtility
Water 25InsolubleVery Soluble Primary Wash
Ethanol 78 (Reflux)Soluble SolubleRecrystallization
Ethanol 0Slightly SolubleSolubleWash / Mother Liquor
Toluene 110SolubleInsoluble (Azeotrope)Drying / Azeotropic Removal
Hexanes 25InsolubleInsolubleFinal Wash (Drying)

References

  • Synthesis & Properties: Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 1986. Link (General synthesis context for hydrazinobenzothiazoles).

  • Hydrazine Removal (Azeotropic): Remove excess hydrazine hydrate? ResearchGate Discussion, 2021. Link (Field insights on xylene/toluene azeotropes).

  • Genotoxic Impurity Limits: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link (Regulatory limits for hydrazine).

  • Analytical Detection: A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.[1] Link (Derivatization protocols).

  • General Reactivity: Hydrazines - Wikipedia. Link (Solubility and basicity data).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Hydrazino-6-isopropyl-1,3-benzothiazole Reactions

Welcome to the technical support center for optimizing reactions with 2-Hydrazino-6-isopropyl-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions with 2-Hydrazino-6-isopropyl-1,3-benzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and innovate in your synthetic strategies.

Understanding the Core Principles: Solvent Effects in Benzothiazole Chemistry

The solvent is not merely a medium for your reactants; it is an active participant that can dictate reaction pathways, influence rates, and determine the final product distribution. Understanding its role is paramount for success.

Q1: What are the most critical solvent properties to consider for reactions with 2-Hydrazino-6-isopropyl-1,3-benzothiazole?

A1: When selecting a solvent, you must consider a balance of several key properties. The most influential are:

  • Polarity and Dielectric Constant: This determines the solvent's ability to stabilize charged or polar intermediates and transition states. Reactions involving polar starting materials or intermediates are often accelerated in polar solvents.[1][2][3]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., ethanol, water, acetic acid) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. They are excellent at solvating both cations and anions. Aprotic solvents (e.g., DMSO, DMF, THF) lack this ability and are generally better at solvating cations than anions. This distinction is crucial in nucleophilic substitution reactions where a "naked," unsolvated nucleophile is more reactive.[4]

  • Solubility: All reactants, reagents, and catalysts must have adequate solubility at the reaction temperature to ensure a homogenous reaction mixture and reasonable reaction rates. Conversely, selecting a solvent in which the desired product has low solubility at cooler temperatures can greatly simplify purification by enabling precipitation.[5][6][7]

  • Boiling Point: The solvent's boiling point dictates the maximum temperature at which a reaction can be run at atmospheric pressure. Many reactions, such as nucleophilic aromatic substitutions (SNAr), require elevated temperatures to proceed at a practical rate.[8]

Q2: How exactly does solvent polarity influence reaction outcomes?

A2: Solvent polarity plays a pivotal role in stabilizing different species along the reaction coordinate. For example, in reactions that proceed through charged intermediates, a polar solvent can lower the activation energy, thereby increasing the reaction rate.[2][3][9] Conversely, if a reaction proceeds through a less polar transition state than the reactants, a nonpolar solvent may be more effective. Some N-heterocyclic carbene-catalyzed reactions show divergent pathways depending on solvent choice; polar protic solvents can favor oxidation pathways due to the solvation of intermediates with greater charge separation, while less polar solvents favor other routes.[1][2][9]

Q3: My starting material, 2-Hydrazino-6-isopropyl-1,3-benzothiazole, can exist as two tautomers. How does the solvent affect this?

A3: This is an excellent and critical point. 2-Hydrazinobenzothiazoles can exist in equilibrium between the hydrazino form and the hydrazono tautomer.[7][10] The position of this equilibrium can be significantly influenced by the solvent and pH. Acidic conditions tend to favor the hydrazino form, while alkaline media can favor the hydrazono form.[10] This is crucial because the two tautomers possess different nucleophilicities and reactivities, potentially leading to different product profiles. Your choice of solvent can inadvertently select for one tautomer over the other, guiding the reaction down a specific path.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions centered on solvent optimization.

Q4: My reaction yield is consistently low or I'm getting no product at all. What solvent-related factors should I investigate?

A4: Low yield is a common frustration, and the solvent is a primary suspect. Here are the key factors to troubleshoot:

  • Poor Solubility: Your starting materials may not be sufficiently dissolved. Observe the reaction mixture. Is it a clear solution or a slurry? If it's a slurry, the reaction is limited by the dissolution rate. Consider a more effective solubilizing agent.

  • Suboptimal Reaction Temperature: The reaction may require more energy to overcome the activation barrier. If your solvent has a low boiling point (e.g., ethanol, ~78 °C), switching to a higher-boiling solvent like ethylene glycol can allow for higher reaction temperatures and improved rates.[8][11]

  • Reagent Incompatibility: The hydrazino group is susceptible to oxidation.[12] Ensure your solvent is degassed if you suspect dissolved oxygen is contributing to starting material degradation. Reactions under an inert atmosphere (N₂ or Ar) are recommended.[13]

Below is a decision tree to guide your troubleshooting process for low product yield.

LowYield_Troubleshooting start Low Product Yield check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Switch to a more polar or co-solvent system (e.g., DMSO, DMF). check_solubility->change_solvent No check_temp Is reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Use a higher boiling point solvent (e.g., ethylene glycol, toluene). check_temp->increase_temp No check_reagents Are starting materials pure & stable? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Purify starting materials. Run under inert atmosphere. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes purify_reagents->success SolventScreen_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reactants Prepare stock solution of reactants setup_vials Set up parallel reaction vials (e.g., 6-8) prep_reactants->setup_vials add_solvents Add a different test solvent to each vial setup_vials->add_solvents add_reactants Aliquot reactant stock solution to each vial add_solvents->add_reactants run_reaction Run all reactions under identical conditions (temp, time, stirring) add_reactants->run_reaction monitor_tlc Monitor reaction progress via TLC/LC-MS at set time points run_reaction->monitor_tlc analyze_results Analyze for yield, purity, and byproducts monitor_tlc->analyze_results select_solvent Select optimal solvent for scale-up analyze_results->select_solvent

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Benzothiazole Hydrazine Intermediates

Welcome to the Technical Support Center for handling 2-hydrazinobenzothiazole (2-HBT) and related hydrazine intermediates. These compounds are critical building blocks in the synthesis of pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-hydrazinobenzothiazole (2-HBT) and related hydrazine intermediates. These compounds are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional dyes[1]. However, their inherent sensitivity to moisture and atmospheric oxygen often leads to reagent degradation, poor reaction yields, and complex purification workflows[2].

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting protocols, mechanistic insights, and standard operating procedures (SOPs) to ensure scientific integrity and high-yield syntheses.

Diagnostic Troubleshooting Guide (FAQs)

Q1: Why does my 2-hydrazinobenzothiazole (2-HBT) darken and fail to form the desired hydrazone during condensation?

Causality: 2-HBT is highly susceptible to oxidation and moisture-induced degradation. The condensation of 2-HBT with an aldehyde produces water as a byproduct. According to Le Chatelier's principle, excess ambient moisture in the solvent drives the equilibrium backward, leading to hydrolysis of the product. This leaves the unreacted hydrazine vulnerable to oxidation into diazo intermediates or inert dimers. As highlighted in standard handling protocols, hydrazine derivatives are highly sensitive to air and moisture, leading to rapid degradation[2]. Self-Validating Protocol: Always run a TLC or


H NMR of the starting 2-HBT before the reaction. If the hydrazine peak (~4.5 ppm in 

H NMR) is missing or diminished, degradation has occurred. To validate the reaction environment, utilize a moisture indicator in your solvent; if the reaction mixture turns dark brown immediately upon addition, the system has been compromised by oxygen or moisture.
Q2: How can I effectively dry solvents and reagents for 2-HBT reactions?

Causality: Trace water in solvents acts as a nucleophile or hydrolysis agent, cleaving the delicate hydrazone bond once formed or degrading the starting material before it can react. Self-Validating Protocol: Use activated 3Å or 4Å molecular sieves for solvents like ethanol or DMF[2]. Degas solvents using the freeze-pump-thaw method to remove dissolved oxygen. Verify solvent dryness using Karl Fischer titration (target <10 ppm


) before introducing 2-HBT.
Q3: What is the best way to handle and store 2-HBT to prevent moisture degradation over time?

Causality: Ambient humidity easily permeates standard containers, providing enough water molecules to initiate slow catalytic decomposition of the hydrazine moiety. Self-Validating Protocol: Store the reagent in a glove box under an Argon atmosphere. When transferring, use Schlenk lines or cannula techniques[3]. A properly sealed system should hold a slight positive pressure of nitrogen, visually indicated by a bubbler[3]. Test your syringe-needle assembly for leaks prior to use by compressing the gas to half its volume[3].

Mechanistic Pathways & Workflows

Understanding the degradation pathways is critical to preventing them. The diagram below illustrates the divergent outcomes of 2-HBT when exposed to moisture versus when handled under rigorously anhydrous conditions.

G HBT 2-Hydrazinobenzothiazole (2-HBT) Moisture Moisture / O2 Exposure HBT->Moisture Poor handling Anhydrous Anhydrous Conditions (Inert Gas, Dry Solvent) HBT->Anhydrous Schlenk/Glovebox Degradation Oxidation / Hydrolysis (Degradation) Moisture->Degradation Rapid decomposition Hydrazone Benzothiazole Hydrazone (Stable Product) Anhydrous->Hydrazone Condensation Aldehyde Aldehyde / Ketone Aldehyde->Hydrazone Addition

Mechanistic pathway: 2-HBT degradation vs. anhydrous hydrazone formation.

Quantitative Stability Data

Maintaining strict environmental controls directly correlates with intermediate half-life and final product yield. The table below summarizes the quantitative impact of moisture and atmosphere on 2-HBT stability.

Storage/Reaction ConditionAtmosphereSolvent Moisture Level2-HBT Half-life (Estimated)Typical Hydrazone Yield
Glove Box / Schlenk Line Argon< 10 ppm> 6 months85% - 95%
Standard Fume Hood Nitrogen Flush~ 500 ppm1 - 2 weeks60% - 75%
Open Air / Benchtop Ambient AirSaturated< 24 hours< 20% (Degradation)

Standard Operating Procedures (SOPs)

SOP: Anhydrous Synthesis of Benzothiazole Hydrazones

Objective: To synthesize stable hydrazones from 2-HBT and aromatic aldehydes while preventing moisture-induced degradation[1].

Step-by-Step Methodology:

  • Glassware Preparation: Dry all glassware (round-bottom flasks, condensers, syringes) in an oven at >100°C for at least 12 hours[2]. Assemble the apparatus while hot and cool it under vacuum on a Schlenk line.

  • Solvent Degassing: Transfer anhydrous ethanol (or DMF) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen and moisture.

  • Reagent Transfer: Inside an inert-atmosphere glove box, weigh the required amount of 2-HBT (e.g., 1.33 mmol) and transfer it to the reaction flask[1]. Seal the flask with a rubber septum before removing it from the glove box.

  • Reaction Execution: Connect the flask to the Schlenk line under a slight positive pressure of Nitrogen/Argon. Inject the aldehyde (e.g., salicylic aldehyde, 1.33 mmol) via a purged syringe[1]. Reflux the mixture (e.g., at 70°C) for 4 hours[1].

  • Isolation and Purification: Cool the reaction mixture to room temperature. Perform vacuum filtration under a nitrogen blanket to collect the precipitated solid. Dry the purified product under high vacuum to remove any residual moisture before atmospheric exposure[2].

Workflow Step1 Oven Dry Glassware (>100°C, 12h) Step2 Schlenk Line Freeze-Pump-Thaw Step1->Step2 Step3 Transfer 2-HBT (Glove Box/Cannula) Step2->Step3 Step4 Anhydrous Reaction (N2/Ar Atmosphere) Step3->Step4

Standard anhydrous workflow for handling moisture-sensitive 2-HBT.

References

  • Benchchem. "Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions." 2

  • Wipf Group - University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." 3

  • ACS Omega. "Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential." 1

  • MDPI. "Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders." 4

Sources

Optimization

Improving solubility of 2-Hydrazino-6-isopropyl-1,3-benzothiazole for bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development.

2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3) presents a classic formulation challenge. The compound is highly lipophilic due to its benzothiazole core and the bulky isopropyl group. While the hydrazino moiety offers some polarity, the overall molecule exhibits poor aqueous solubility, leading to kinetic precipitation and erratic dose-response curves in bioassays[1].

Below is our comprehensive troubleshooting guide to overcoming these solubility barriers while maintaining biological integrity.

Section 1: Primary Solubilization & Cytotoxicity Management

Q: What is the optimal primary solvent for 2-Hydrazino-6-isopropyl-1,3-benzothiazole, and how do I prevent solvent-induced cytotoxicity in my cell-based assays?

A: Dimethyl sulfoxide (DMSO) is the gold standard for initial stock preparation.

  • The Causality: DMSO is an amphipathic molecule. It acts as a potent hydrogen bond acceptor for the hydrazino group while simultaneously solvating the hydrophobic isopropyl-benzothiazole core, effectively disrupting the compound's strong crystal lattice.

  • The Risk: High concentrations of DMSO cause lipid bilayer permeabilization and interact with apoptosis-related proteins, which can confound your assay results[2].

Data Presentation: Maximum Tolerated DMSO Concentrations To ensure your assay readout is driven by the benzothiazole compound and not solvent toxicity, adhere to the empirical limits outlined below[2][3]:

Cell Line / TypeMax Safe DMSO % (v/v)Exposure TimeCytotoxic Effect at Higher Doses
HepG2 (Hepatocellular)0.3125% - 0.5%24 - 72 hDecreased viability, metabolic disruption
MCF-7 (Breast Cancer)0.15% - 0.3125%24 - 48 hApoptosis induction
hAPC (Apical Papilla)0.1% - 0.5%Up to 7 daysReduced mineralization activity
RAW 264.7 (Macrophages)< 0.5%24 hInhibition of ROS and IL-6 production

Self-Validating Protocol: DMSO Stock Preparation & Dilution

  • Stock Preparation: Dissolve 2-Hydrazino-6-isopropyl-1,3-benzothiazole in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Intermediate Dilution: Dilute the 10 mM stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock. Self-validation: If the solution turns cloudy here, the intermediate solvent is too polar; increase the PEG-400 ratio.

  • Final Assay Dilution: Spike the working stock into the pre-warmed (37°C) aqueous assay medium. Ensure the final DMSO concentration remains ≤ 0.5% (v/v).

Section 2: Troubleshooting Precipitation in Aqueous Media

Q: My compound crashes out (precipitates) immediately when I dilute the DMSO stock into the aqueous assay buffer. How can I resolve this?

A: This is a kinetic solubility failure. When the DMSO diffuses into the bulk water, the local concentration of the highly hydrophobic benzothiazole exceeds its thermodynamic solubility limit, causing rapid nucleation[1].

  • The Causality: To prevent precipitation, you must lower the thermodynamic energy barrier for aqueous solvation. This is best achieved through inclusion complexation using Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzothiazole/isopropyl moiety via hydrophobic-hydrophobic interactions, while the hydrophilic exterior maintains aqueous solubility[4].

PrecipitationLogic Start Compound Precipitates in Assay Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO & warm buffer to 37°C before mixing CheckDMSO->ReduceDMSO Yes CheckSurfactant Can the assay tolerate surfactants/complexing agents? CheckDMSO->CheckSurfactant No UseTween Add 0.05% Tween-20 or Pluronic F-68 CheckSurfactant->UseTween Yes (Mild) UseCD Perform HP-β-Cyclodextrin Inclusion Complexation CheckSurfactant->UseCD Yes (Robust)

Caption: Decision logic for resolving kinetic precipitation of hydrophobic benzothiazoles.

Step-by-Step Methodology: HP-β-Cyclodextrin Complexation

  • Preparation of Host Solution: Dissolve HP-β-CD in deionized water to formulate a 20% (w/v) solution. Stir at 300 rpm until completely clear.

  • Guest Introduction: Dissolve 2-Hydrazino-6-isopropyl-1,3-benzothiazole in a minimal volume of ethanol. Slowly add this solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature. This extended time is required to allow the hydrophobic interactions to drive the benzothiazole core into the cyclodextrin cavity.

  • Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen.

  • Filtration & Lyophilization: Filter the aqueous complex through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug. Lyophilize the filtrate to obtain a stable, highly water-soluble powder ready for direct buffer dissolution.

Section 3: Validating Solubility Improvements

Q: How do I quantitatively verify that my formulation strategy has improved the solubility enough for my bioassay?

A: You must perform a Kinetic Solubility Assay that mimics your exact in vitro biological test conditions[1].

  • The Causality: Thermodynamic solubility (equilibrium in pure water) will not accurately reflect the compound's behavior in a complex assay medium containing salts, proteins, and co-solvents. In kinetic assays, the compound is introduced from a concentrated organic stock into an aqueous buffer, mimicking the actual dosing event. Measuring the concentration of the compound remaining in solution before equilibrium is reached ensures that your cells are exposed to the intended dose, rather than a suspension of biologically inert micro-crystals[1].

KineticSolubility Prep Prepare 10mM DMSO Stock Spike Spike into Assay Buffer (Final DMSO ≤ 0.5%) Prep->Spike Incubate Incubate 2-4h at 37°C (Mimic Assay Conditions) Spike->Incubate Separate Centrifuge at 10,000 x g or Filter (0.22 µm) Incubate->Separate Analyze Quantify Supernatant via HPLC-UV/LC-MS Separate->Analyze

Caption: Standardized workflow for determining the kinetic solubility of formulated compounds.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: PMC (National Institutes of Health) URL:[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: SciELO URL:[Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds Source: MDPI URL:[Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Workflows &amp; Troubleshooting for 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with profiling the stability and degradation mechanisms of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with profiling the stability and degradation mechanisms of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (CAS: 872696-04-3). Due to the highly reactive nature of the hydrazine moiety, this compound presents unique challenges during forced degradation studies (ICH Q1A/Q1B) and LC-MS/MS analysis.

Section 1: Mechanistic Insights & Expected Degradation Pathways

To effectively troubleshoot analytical anomalies, one must understand the intrinsic chemical vulnerabilities of the molecule. The benzothiazole core is generally robust, maintaining stability under acidic conditions, though it is susceptible to ring-opening under extreme alkaline stress . Conversely, the 2-hydrazine substitution is highly labile and dictates the primary degradation routes:

  • Oxidative Vulnerability: Hydrazines are potent reducing agents. Upon exposure to oxidizing agents (e.g., peroxides, transition metals, or atmospheric oxygen), the hydrazine group undergoes rapid oxidative deamination. This typically forms a transient diazonium intermediate that rapidly extrudes nitrogen gas (

    
    ), yielding the unsubstituted 6-isopropyl-1,3-benzothiazole .
    
  • Dimerization: Under photolytic or mild oxidative stress, bimolecular coupling of the hydrazine radicals can occur, yielding intensely colored, highly hydrophobic azo dimers .

  • Hydrolytic Substitution: In strong aqueous acids or bases, the hydrazine group can act as a leaving group, replaced by a hydroxyl group to form 6-isopropyl-1,3-benzothiazol-2(3H)-one.

Section 2: Troubleshooting Guide & FAQs

Q1: During oxidative forced degradation (


), I observe a major degradant at m/z 178.07, but it lacks the expected nitrogen isotope pattern. What is this product? 
A:  This is 6-isopropyl-1,3-benzothiazole . The mass shift from the parent (m/z 208.09) corresponds to a loss of 30 Da (

). This is a classic oxidative deamination pathway. The hydrazine group is oxidized to a diazonium salt, which decomposes via nitrogen extrusion. Causality & Fix: If this reaction occurs too rapidly to capture earlier intermediates, reduce the peroxide concentration to 0.1% and lower the incubation temperature to 5°C.

Q2: My HPLC peaks for the parent compound and its basic degradants are exhibiting severe tailing. How can I improve the chromatography? A: The hydrazine moiety and the benzothiazole nitrogen are basic and prone to secondary ion-exchange interactions with residual silanols on standard C18 columns. Causality & Fix: Switch to an end-capped, base-deactivated C18 column or a column with a positively charged surface (e.g., Waters CSH). Ensure your mobile phase is properly buffered. Using 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) ensures the hydrazine is fully protonated, preventing mixed-mode retention.

Q3: We are seeing inconsistent degradation profiles between replicate samples in the autosampler. How do we stabilize the system? A: This is a classic symptom of an unquenched forced degradation reaction. Hydrazine oxidation will continue unabated in the autosampler vial over time. Causality & Fix: You must implement a self-validating quenching step. For oxidative stress (


), add a stoichiometric excess of sodium thiosulfate or catalase immediately after the designated time point. For acid/base stress, neutralize the sample to pH 7.0 using a buffered solution before injection.

Q4: A bright yellow/orange degradant forms when the compound is left on the benchtop. What is it, and how do we analyze it? A: This color change indicates the formation of an extended conjugated system, almost certainly the azo dimer (1,2-bis(6-isopropyl-1,3-benzothiazol-2-yl)diazene, m/z 381.13) formed via auto-oxidation. This compound is highly hydrophobic. Ensure your LC gradient extends to 95-100% organic solvent (Acetonitrile or Methanol) and holds for at least 3 minutes to prevent column carryover.

Section 3: Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols for forced degradation and structural elucidation.

Protocol 1: Controlled Forced Degradation (ICH Q1A/Q1B Compliant)

Objective: Generate 5-20% degradation to identify primary degradants without forming secondary/tertiary artifacts.

  • Sample Preparation: Dissolve 2-Hydrazino-6-isopropyl-1,3-benzothiazole in LC-MS grade Methanol to a stock concentration of 1.0 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Alkaline: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL stock with 1 mL 3%

      
      . Store at room temperature for 2-6 hours (monitor closely due to hydrazine reactivity).
      
    • Photolytic: Expose 1 mL stock (in a quartz vial) to 1.2 million lux hours and 200 Watt hours/

      
       UV light.
      
  • Quenching (Critical Self-Validating Step):

    • Neutralize acid/base samples with equivalent volumes of 0.1 N NaOH / HCl.

    • Quench oxidative samples with 1 mL of 10% Sodium Metabisulfite.

  • Dilution: Dilute all quenched samples to a final concentration of 10 µg/mL using Mobile Phase A (Water + 0.1% Formic Acid) prior to injection.

Protocol 2: LC-HRMS/MS Identification Workflow
  • Chromatography: Use a UPLC system with a C18 PFP (Pentafluorophenyl) column (2.1 x 100 mm, 1.7 µm). The PFP phase offers orthogonal selectivity for aromatic and nitrogenous compounds compared to standard C18.

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Set resolving power to >30,000 FWHM.

  • Data Acquisition: Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most abundant ions.

Section 4: Data Presentation

Table 1: Expected Degradation Products of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Degradant NameStress ConditionPrecursor Ion [M+H]+ (m/z)Mechanistic Pathway
Parent Compound N/A208.0903N/A
6-Isopropyl-1,3-benzothiazole Oxidative (

)
178.0685Oxidative deamination & loss of

2-Amino-6-isopropyl-1,3-benzothiazole Oxidative / Thermal193.0794Reductive cleavage of N-N bond
6-Isopropyl-1,3-benzothiazol-2(3H)-one Hydrolytic (Acid/Base)194.0634Nucleophilic substitution of hydrazine
Azo Dimer Photolytic / Oxidative381.1331Bimolecular oxidative coupling

Section 5: Visualizations

Workflow Start Parent Compound (1.0 mg/mL Stock) Stress Apply Stress (Acid, Base, Peroxide, UV) Start->Stress Quench Quench Reaction (Neutralize / Reduce) Stress->Quench LCMS LC-HRMS/MS Acquisition (ESI+) Quench->LCMS NMR Preparative HPLC & NMR Elucidation Quench->NMR Data Structural Identification LCMS->Data NMR->Data

Fig 1: Step-by-step analytical workflow for forced degradation and structural elucidation.

Pathways Parent 2-Hydrazino-6-isopropyl -1,3-benzothiazole (m/z 208) Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid / Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV / Vis) Parent->Photolysis Deg1 6-Isopropyl-1,3 -benzothiazole (m/z 178) Oxidation->Deg1 -N2H2 Deg2 2-Amino-6-isopropyl -1,3-benzothiazole (m/z 193) Oxidation->Deg2 N-N Cleavage Deg3 6-Isopropyl-1,3 -benzothiazol-2-one (m/z 194) Hydrolysis->Deg3 Substitution Deg4 Azo Dimer (m/z 381) Photolysis->Deg4 Dimerization

Fig 2: Primary degradation pathways of 2-Hydrazino-6-isopropyl-1,3-benzothiazole under stress.

Section 6: References

  • Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis, Thieme.[Link]

  • Smartphone-based digitized recognition of As3+ along with its effectual mitigation in water using a benzothiazole-functionalized molecular scaffold. RSC Advances, Royal Society of Chemistry.[Link]

Optimization

Storage conditions to prevent oxidation of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydrazino-6-isopropyl-1,3-benzothiazole. It addresses common challenges related to its storage...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydrazino-6-isopropyl-1,3-benzothiazole. It addresses common challenges related to its storage and stability, with a focus on preventing oxidation, a primary degradation pathway for this compound. The information herein is synthesized from established chemical principles and best practices for handling analogous chemical structures, given the limited specific literature on this particular molecule.

Understanding the Challenge: The Susceptibility of 2-Hydrazino-6-isopropyl-1,3-benzothiazole to Oxidation

The chemical structure of 2-Hydrazino-6-isopropyl-1,3-benzothiazole contains a hydrazino group (-NHNH₂), which is inherently susceptible to oxidation.[1] The lone pair of electrons on the nitrogen atoms can be readily attacked by oxidizing agents, including atmospheric oxygen. This oxidation can lead to the formation of various degradation products, compromising the purity and reactivity of the compound in downstream applications.

The benzothiazole ring system, while generally stable, can also be influenced by the electron-donating nature of the hydrazino and isopropyl groups, potentially affecting its overall stability. Therefore, meticulous control of storage conditions is paramount to ensure the long-term integrity of this reagent.

Core Directive: Optimal Storage Conditions

To mitigate the risk of oxidation and ensure the stability of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, the following storage protocol is strongly recommended.

Experimental Protocol: Long-Term Storage
  • Inert Atmosphere: The primary defense against oxidation is the exclusion of oxygen. Store the compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by transferring the material into a vial or ampoule within a glovebox or by using standard Schlenk line techniques to backfill the container with an inert gas.

  • Airtight Sealing: Ensure the container is sealed with a high-quality, airtight closure. For vials, use septa secured with crimp caps. For larger quantities, amber glass bottles with PTFE-lined caps are recommended.[2][3]

  • Low Temperature: Store the sealed container at a reduced temperature, ideally between 2-8°C. Refrigeration slows down the rate of potential degradation reactions. Avoid freezing unless the compound's properties at sub-zero temperatures are well-understood, as this can sometimes introduce moisture condensation upon thawing.

  • Protection from Light: Store the container in a dark location or use an amber-colored vial to protect the compound from light, which can catalyze oxidative processes.[4]

  • Moisture Control: The compound should be kept in a dry environment.[2] Consider storing the sealed container within a desiccator to minimize exposure to ambient moisture, especially if frequent access is required.

Data Presentation: Summary of Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Light Exposure In the dark (Amber vial)Prevents light-catalyzed degradation.[4]
Container Tightly sealed, airtight glassPrevents ingress of air and moisture.[2][3][5]
Moisture Dry environment (Desiccator)Minimizes potential hydrolysis and other moisture-related degradation.

Visualizing the Process: Oxidation and Prevention

The following diagrams illustrate the key concepts of oxidation and the recommended workflow for proper storage.

cluster_oxidation Oxidation Pathway Hydrazino_Compound 2-Hydrazino-6-isopropyl- 1,3-benzothiazole Degradation_Products Oxidized Impurities (e.g., Diazenes, etc.) Hydrazino_Compound->Degradation_Products Oxidation Oxidizing_Agent Atmospheric Oxygen (O₂) Oxidizing_Agent->Degradation_Products

Caption: Simplified oxidation pathway of the hydrazino compound.

cluster_workflow Recommended Storage Workflow Start Receive Compound Transfer Transfer to Inert Atmosphere (Glovebox) Start->Transfer Aliquot Aliquot into smaller vials Transfer->Aliquot If necessary Seal Seal with PTFE-lined caps Transfer->Seal Aliquot->Seal Store Store at 2-8°C in the dark Seal->Store End Use in Experiment Store->End

Caption: Step-by-step workflow for optimal storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter, providing actionable solutions based on scientific principles.

Q1: I've noticed a change in the color of my 2-Hydrazino-6-isopropyl-1,3-benzothiazole powder, from off-white to a yellowish or brownish tint. What does this indicate?

A1: A color change is a common indicator of chemical degradation, likely due to oxidation. The formation of conjugated oxidized species can lead to the absorption of visible light, resulting in a colored appearance. It is highly recommended to assess the purity of the material before proceeding with your experiment.

Q2: How can I check the purity of my compound and confirm if oxidation has occurred?

A2: Several analytical methods can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating the parent compound from any impurities.[6] An oxidized sample will typically show additional peaks with different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any potential degradation products.[6]

Q3: My compound has been stored at room temperature and exposed to air for a short period. Is it still usable?

A3: The usability depends on the duration of exposure and the specific requirements of your experiment. For highly sensitive applications, it is advisable to use a fresh, properly stored sample. If this is not possible, you should re-analyze the material for purity using one of the methods mentioned in Q2. Even short-term exposure can initiate the oxidation process.[1]

Q4: Can I use an antioxidant to prevent the degradation of 2-Hydrazino-6-isopropyl-1,3-benzothiazole in solution?

A4: While the addition of antioxidants is a plausible strategy, it should be approached with caution. The chosen antioxidant must be compatible with your experimental conditions and not interfere with the desired reaction. Furthermore, the antioxidant itself may have a limited shelf life. The most robust approach remains the exclusion of oxygen through proper storage and handling techniques.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[5] Work in a well-ventilated area or a fume hood.[5] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.[2][3][4][5]

References

  • SAFETY DATA SHEET - SigmaAldrich.cn. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET Benzothiazole - Synerzine. (2019, February 15). Retrieved from [Link]

  • 10 - Safety Data Sheet. (n.d.). Retrieved from [Link]

    • analytical methods - ATSDR. (n.d.). Retrieved from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This guide provides an in-depth technical analysis of the ¹H NMR chemical shift assignment for 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H NMR chemical shift assignment for 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available, this document serves as a predictive guide, synthesizing data from analogous structures and foundational spectroscopic principles. We will explain the causality behind our predicted assignments, provide a robust experimental protocol for acquiring high-quality data, and compare the utility of ¹H NMR with complementary analytical techniques for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 2-Hydrazino-6-isopropyl-1,3-benzothiazole presents three distinct proton environments: the aromatic benzothiazole core, the flexible isopropyl substituent, and the exchangeable hydrazino group. The choice of deuterated solvent is critical, as it significantly influences the chemical shifts and appearance of labile protons (NH, NH₂).[1][2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to form hydrogen bonds, which slows down the exchange rate of NH protons and often allows for the observation of their coupling, providing richer structural information.[2][3]

Herein, we predict the ¹H NMR spectrum in DMSO-d₆ at 400 MHz.

A. The Benzothiazole Aromatic System (δ 7.0-7.8 ppm)

The benzothiazole core gives rise to three aromatic proton signals. Their chemical shifts are influenced by the electron-donating effects of the hydrazino and isopropyl groups.

  • H-7: Located ortho to the electron-donating isopropyl group, this proton is expected to be the most shielded of the aromatic protons. It will appear as a singlet or a doublet with a small coupling constant. We predict its resonance at approximately δ 7.05 ppm .

  • H-5: This proton is situated meta to the isopropyl group and will be split by the adjacent H-4 proton. It is expected to appear as a doublet of doublets. Its predicted chemical shift is around δ 7.24 ppm .

  • H-4: Being adjacent to the electron-withdrawing thiazole nitrogen, H-4 is the most deshielded aromatic proton. It will appear as a doublet, coupled to H-5. We predict its signal at approximately δ 7.64 ppm .[4]

B. The Isopropyl Group (δ 1.25 and 3.05 ppm)

The isopropyl group provides a classic and easily identifiable set of signals.[5][6]

  • -CH(CH₃)₂ (Methine Proton): This single proton is coupled to the six equivalent methyl protons, resulting in a septet . Due to its proximity to the aromatic ring, it will be deshielded. The predicted chemical shift is δ 3.05 ppm .

  • -CH(CH₃)₂ (Methyl Protons): The six equivalent protons of the two methyl groups are coupled to the single methine proton, appearing as a sharp doublet . This signal is expected in the aliphatic region at approximately δ 1.25 ppm . The typical coupling constant (³JHH) for aliphatic systems is around 6-8 Hz.[7]

C. The Hydrazino Group (δ 4.5 and 8.5 ppm)

The chemical shifts of the -NH-NH₂ protons are highly variable and sensitive to solvent, temperature, and concentration.[8] In DMSO-d₆, they are expected to appear as distinct, potentially broad signals.

  • -NH₂ (Amino Protons): These two protons may appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and exchange with trace amounts of water. A predicted chemical shift is around δ 4.50 ppm .

  • -NH- (Hydrazinyl Proton): This single proton is also expected to be a broad singlet and is typically more deshielded. Its predicted chemical shift is approximately δ 8.50 ppm . In some cases, with very dry solvent, coupling between the NH and NH₂ protons might be observable.

Summary of Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Isopropyl -CH₃1.25Doublet (d)6H
Isopropyl -CH3.05Septet (sept)1H
Hydrazino -NH₂4.50Broad Singlet (br s)2H
Aromatic H-77.05Singlet (s)1H
Aromatic H-57.24Doublet of Doublets (dd)1H
Aromatic H-47.64Doublet (d)1H
Hydrazino -NH8.50Broad Singlet (br s)1H

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps is crucial for ensuring data accuracy and reproducibility.

Step 1: Sample Preparation
  • Weigh the Sample: Accurately weigh 5-10 mg of 2-Hydrazino-6-isopropyl-1,3-benzothiazole.[9] Using a higher concentration may lead to line broadening.[9]

  • Choose the Solvent: Select high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for dissolving polar compounds and resolving labile proton signals.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[10] Gentle vortexing may be required to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ at δ 2.50 ppm can be used for calibration.[2]

  • Labeling: Clearly label the NMR tube with the sample identification.

Step 2: NMR Spectrometer Operation

The following is a generalized workflow for a modern NMR spectrometer.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (5-10mg in 0.7mL DMSO-d6) Filter Filter into NMR Tube Prep->Filter Insert Insert Sample into Magnet Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Tune Tune & Match Probe Lock->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire FID (≥16 scans) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze & Assign Peaks Integrate->Analyze

Caption: Workflow for ¹H NMR data acquisition and processing.

  • Insert Sample: Carefully place the NMR tube into the spinner and insert it into the magnet.

  • Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the DMSO-d₆ solvent.

  • Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal transmission and sensitivity.

  • Shimming: The magnetic field homogeneity across the sample is optimized by a process called shimming. This is critical for obtaining sharp, well-resolved peaks.[11]

  • Acquisition: Set the acquisition parameters. For a routine ¹H spectrum, 16 to 32 scans (NS) are typically sufficient. The free induction decay (FID) signal is then recorded.[12]

Step 3: Data Processing
  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal at δ 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

  • Peak Picking and Assignment: The chemical shift of each peak is recorded, and the signals are assigned to the corresponding protons in the molecule.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailing the carbon-hydrogen framework, a combination of techniques provides the most definitive structural proof.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Connectivity of protons (H-H framework), chemical environment, stereochemistry.Non-destructive, provides detailed structural information.[13]Requires soluble sample, can have overlapping signals in complex molecules.[14]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity (requires very little sample), provides molecular formula.[15]Isomeric compounds can be difficult to distinguish, provides limited connectivity data.
FT-IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, aromatic C-H).Fast, provides a quick fingerprint of functional groups.[16]Does not provide information on the overall molecular structure or connectivity.
Expected Data from Complementary Techniques:
  • Mass Spectrometry (EI-MS): For 2-Hydrazino-6-isopropyl-1,3-benzothiazole (C₁₀H₁₃N₃S), the molecular ion peak (M⁺) would be expected at m/z 207. Key fragmentation could involve the loss of the isopropyl group or cleavage of the thiazole ring.[17]

  • FT-IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the hydrazino group (~3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching from the isopropyl group (~2960 cm⁻¹), and C=N stretching from the thiazole ring (~1620 cm⁻¹).[18][19][20]

The logical workflow for structural elucidation integrates these techniques for confirmation.

logic_diagram cluster_techniques Analytical Techniques cluster_data Derived Information Unknown Unknown Compound MS Mass Spectrometry Unknown->MS IR FT-IR Spectroscopy Unknown->IR NMR 1H & 13C NMR Unknown->NMR MW Molecular Weight & Formula (C10H13N3S) MS->MW FG Functional Groups (NH, C=N, Isopropyl) IR->FG Conn C-H Framework & Connectivity NMR->Conn Proposed Proposed Structure: 2-Hydrazino-6-isopropyl-1,3-benzothiazole MW->Proposed FG->Proposed Conn->Proposed Confirmed Confirmed Structure Proposed->Confirmed

Caption: Integrated workflow for definitive structure elucidation.

By integrating the precise molecular weight from MS, the functional group information from FT-IR, and the detailed connectivity map from NMR, researchers can achieve an unambiguous and self-validating structural assignment for 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

References

  • BenchChem. (2025).
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402.
  • Nagata, T., & Kudo, K. (1984). Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes. Biomedical Mass Spectrometry, 11(9), 450-454.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry Department. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Khalal, Q. Z., & Khalil, M. I. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.
  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzothiazolinone, hydrazone. National Center for Biotechnology Information. Retrieved from [Link]

  • Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
  • Lin, Y.-C., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Environmental Pollution, 284, 117530.
  • Nanalysis Corp. (2020). How do I run a 1H NMR? Retrieved from [Link]

  • Bruker Biospin. (2008). 1H ACQUISITION PERIOD. Retrieved from [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns. Retrieved from [Link]

  • Ali, B. G., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem.
  • Supporting Information for Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. (2013). Journal of Medicinal Chemistry.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Iraqi Journal of Science, 64(1), 221-233.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure 1H-NMR. Retrieved from [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

  • Roy, S., et al. (2018). 1H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz) protons in reference compounds.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Khalal, Q. Z., & Khalil, M. I. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.
  • Wang, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(12), 1148-1155.
  • Kwon, Y., et al. (2022).
  • Gvozdjakova, A. (1986).
  • Wang, Y., et al. (2023).
  • ResearchGate. (n.d.). FT-IR spectrum of the compound (M6). Retrieved from [Link]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra.
  • Patil, S. V., et al. (2022). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 12(40), 26035-26049.
  • ResearchGate. (n.d.). Experimental coupling constants (J/Hz) in the 1H NMR spectra of compounds 1 and 2. Retrieved from [Link]

  • Zaki, R. M., et al. (2022). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Molecules, 27(19), 6264.
  • Organic Chemistry. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents [Video]. YouTube. [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chem 204. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(S1), S129-S134.
  • Supporting Information for N-(isoxazol-5-ylmethyl)-N-(4-methoxyphenyl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)

Sources

Comparative

Analytical Superiority in Drug Discovery: FTIR Spectral Analysis of the Hydrazine Group in Benzothiazole Derivatives

Benzothiazole derivatives containing hydrazine or hydrazone linkers are cornerstone scaffolds in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant properties. During the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazole derivatives containing hydrazine or hydrazone linkers are cornerstone scaffolds in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antioxidant properties. During the synthesis of these active pharmaceutical ingredients (APIs), confirming the successful integration of the hydrazine moiety (-NH-NH₂) is a critical quality control checkpoint.

Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for this structural validation. However, the specific vibrational modes of the hydrazine group present a unique analytical challenge. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —providing drug development professionals with field-proven methodologies and empirical data to optimize their spectral workflows.

The Analytical Challenge: Unmasking the Hydrazine Group

The identification of 2-hydrazinobenzothiazole derivatives relies on detecting specific stretching and bending vibrations. The most diagnostic features are the symmetric and asymmetric N-H stretching bands, typically located between 3100 and 3400 cm⁻¹, and the C=N stretching of the benzothiazole ring near 1600 cm⁻¹ 1. Additionally, the N-N stretching band, while often weak, provides definitive proof of the hydrazine linkage, generally appearing around 1030 to 1080 cm⁻¹ 2.

The Causality of Signal Obscuration: Hydrazine groups are highly prone to hydrogen bonding and are often hygroscopic. When utilizing traditional transmission FTIR, the sample is ground with Potassium Bromide (KBr). Because KBr is inherently hygroscopic, it rapidly absorbs ambient atmospheric moisture during sample preparation. This introduces a massive, broad O-H stretching artifact (3400–3200 cm⁻¹) that perfectly overlaps and completely obscures the critical N-H stretching bands of the hydrazine moiety.

To circumvent this, modern pharmaceutical analysis increasingly relies on ATR-FTIR, which eliminates the KBr matrix entirely 3.

Method Comparison: ATR-FTIR vs. KBr Pellet

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes a high-refractive-index crystal (typically Diamond or ZnSe). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample pressed against it.

  • The Advantage: Zero sample preparation. Because no KBr is used, moisture artifacts are eliminated, allowing for pristine resolution of the N-H stretching region. It is non-destructive and highly reproducible 4.

Transmission (KBr Pellet)

The synthesized derivative is diluted in KBr (typically a 1:100 ratio) and pressed into a translucent disc under high pressure (10 tons).

  • The Advantage: Superior optical throughput and adherence to legacy spectral libraries. However, the pressure can induce polymorphic changes in the API, and moisture absorption is a constant threat to data integrity.

Quantitative Data & Spectral Assignments

Table 1: Characteristic FTIR Wavenumbers for 2-Hydrazinobenzothiazole

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)Signal Intensity & Shape
N-H Stretch (Asymmetric) 3340 - 3350Medium, Sharp
N-H Stretch (Symmetric) 3220 - 3240Medium, Sharp
C=N Stretch (Benzothiazole) 1590 - 1625Strong, Sharp
N-H Bending (Scissoring) 1580 - 1595Medium
N-N Stretch (Hydrazine) 1030 - 1080Weak to Medium
C-S Stretch (Thiazole ring) 680 - 720Weak

Table 2: Performance Metrics for Hydrazine Derivative Analysis

MetricATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Prep Time < 1 minute10 - 15 minutes
Moisture Interference None (Ideal for N-H bands)High (O-H band masks N-H)
Sample Recovery 100% (Non-destructive)0% (Sample is trapped in matrix)
Spectral Resolution Good (Depth of penetration varies)Excellent (Uniform pathlength)
Polymorphic Risk ZeroHigh (Due to 10-ton pressing)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a verification mechanism to prevent downstream data corruption.

Protocol A: ATR-FTIR Analysis (Recommended)
  • Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., Isopropanol). Causality: Isopropanol evaporates rapidly without leaving a residue that could cause ghost peaks.

  • Background Validation (Self-Validation Step): Acquire a background spectrum of the empty crystal. Validation: The baseline must be completely flat. Any peaks indicate residual contamination, requiring recleaning.

  • Sample Application: Place ~2-5 mg of the solid benzothiazole hydrazine derivative directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil onto the sample. Monitor the real-time spectral preview. Causality: The evanescent wave only penetrates 0.5–2 µm. Intimate contact is required. Validation: Increase pressure until the strongest peak (usually C=N at ~1600 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. Do not overtighten, which risks crystal damage or band distortion.

  • Acquisition: Run 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Preparation (Alternative)
  • Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours prior to use. Causality: This drives off absorbed water, minimizing the O-H stretch artifact that masks the hydrazine N-H bands.

  • Milling: Combine 1-2 mg of the sample with 100 mg of dried KBr in an agate mortar. Grind vigorously for 1-2 minutes. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • Visual Validation (Self-Validation Step): Eject the pellet. Validation: Hold it up to the light. It must be translucent/transparent. If it is opaque white, the sample was not ground finely enough or moisture was introduced; the pellet must be discarded and remade.

  • Acquisition: Place in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

Workflow Visualization

The following decision matrix illustrates the optimized analytical workflow for evaluating newly synthesized benzothiazole hydrazine compounds.

FTIR_Workflow Start Synthesized Benzothiazole Hydrazine Derivative Decision Moisture Sensitive? (Hygroscopic Nature) Start->Decision ATR ATR-FTIR Method (Direct Solid Sampling) Decision->ATR Yes / Unknown KBr KBr Pellet Method (Transmission) Decision->KBr No (Requires High Res) Analyze Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Analyze KBr->Analyze Validate Band Validation: ν(N-H): 3100-3400 cm⁻¹ ν(C=N): ~1600 cm⁻¹ ν(N-N): ~1030 cm⁻¹ Analyze->Validate

Figure 1: Decision matrix and workflow for FTIR spectral analysis of benzothiazole hydrazine derivatives.

Conclusion

For the structural validation of hydrazine groups in benzothiazole derivatives, ATR-FTIR is unequivocally the superior analytical choice. By eliminating the KBr matrix, researchers bypass the moisture-induced O-H stretching artifacts that historically plagued the analysis of the critical 3100–3400 cm⁻¹ N-H stretching region. Implementing the self-validating ATR workflow described above ensures high-fidelity spectral data, accelerates the analytical pipeline, and preserves the integrity of moisture-sensitive pharmaceutical intermediates.

References

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Semantic Scholar / ResearchGate. Available at:[Link]

  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at:[Link]

  • The N–N stretching band of hydrazine. ResearchGate. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

High-Performance Derivatization: Mass Spectrometry Fragmentation Patterns of 2-Hydrazino-6-isopropyl-1,3-benzothiazole vs. Conventional Hydrazines In the realm of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Derivatization: Mass Spectrometry Fragmentation Patterns of 2-Hydrazino-6-isopropyl-1,3-benzothiazole vs. Conventional Hydrazines

In the realm of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the quantification of low-molecular-weight carbonyl compounds (aldehydes and ketones) presents a persistent analytical challenge. These highly polar analytes suffer from poor ionization efficiency and lack of retention on standard reversed-phase columns. Derivatization is a mandatory strategy to overcome these limitations.

This guide objectively evaluates the analytical utility and mass spectrometry fragmentation patterns of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HIBT) , comparing its performance against conventional alternatives to assist researchers in optimizing their targeted metabolomic and biomarker assays.

Structural Rationale and Causality in MS/MS

The molecular architecture of HIBT (C₁₀H₁₃N₃S, Exact Mass: 207.0830 Da) incorporates two critical functional domains that dictate its superiority in electrospray ionization (ESI+):

  • The Benzothiazole Core: This highly conjugated bicyclic system easily accepts and stabilizes a proton, drastically increasing the ESI+ response compared to non-aromatic or highly fluorinated mass tags 1.

  • The 6-Isopropyl Substitution: The addition of this bulky, lipophilic group serves a dual purpose. Chromatographically, it increases the partition coefficient (logP) of the resulting hydrazone, shifting the elution of highly polar analytes into the organic-rich region of the gradient (away from ion-suppressing salts). Mechanistically, the electron-donating nature of the alkyl group stabilizes the protonated molecular ion while offering a unique, predictable fragmentation pathway for Multiple Reaction Monitoring (MRM).

Mechanistic Fragmentation Pathways of HIBT

Understanding the collision-induced dissociation (CID) of HIBT is essential for designing sensitive and specific MRM transitions. The protonated molecular ion


 at m/z 208.09 undergoes three primary, competitive fragmentation pathways [[2]]():
  • Pathway A (Hydrazine Cleavage): The most common fragmentation for 2-hydrazinobenzothiazoles is the cleavage of the exocyclic nitrogen bonds. Loss of ammonia (

    
     Da) yields a stable fragment at m/z 191.06, while the loss of the entire hydrazine moiety (
    
    
    
    Da) generates the stable benzothiazole cation at m/z 176.06.
  • Pathway B (Alkyl Chain Elimination): Unique to the 6-isopropyl substitution, the molecule undergoes a facile loss of propene (

    
     Da) via an alkene elimination mechanism, yielding a fragment at m/z 166.04. This transition (m/z 208 
    
    
    
    166) is highly specific and serves as an excellent quantifier ion due to minimal background chemical noise.
  • Pathway C (Thiazole Ring Opening): At elevated collision energies, the core benzothiazole ring fractures, typically resulting in the expulsion of hydrogen cyanide (

    
     Da) from the m/z 176.06 intermediate, yielding m/z 149.05 3.
    

MS_Fragmentation M [M+H]+ m/z 208.09 2-Hydrazino-6-isopropyl-benzothiazole F1 Loss of NH3 (-17 Da) m/z 191.06 M->F1 -NH3 (Low CE) F2 Loss of Propene (-42 Da) m/z 166.04 M->F2 -C3H6 (Med CE) F3 Loss of N2H4 (-32 Da) m/z 176.06 M->F3 -N2H4 (Med CE) F4 Thiazole Cleavage (-HCN) m/z 149.05 F3->F4 -HCN (High CE)

Proposed ESI-MS/MS fragmentation pathway for 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

Comparative Performance Analysis

When selecting a derivatization agent, scientists must balance reaction kinetics, chromatographic retention, and MS sensitivity. The table below objectively compares HIBT against standard reagents.

Property / MetricHIBT (6-Isopropyl-benzothiazole)2-Hydrazinopyridine (2-HP)Pentafluorophenylhydrazine (PFPH)
Primary MS Mode ESI Positive (ESI+)ESI Positive (ESI+)ESI Negative (ESI-) / GC-MS
Chromatographic Retention High (Strong reversed-phase retention)Low (Early elution for small carbonyls)High (Fluorinated interactions)
Ionization Efficiency Excellent (Stabilized by benzothiazole)ModeratePoor in ESI+ (Requires ESI-)
Primary MRM Fragment Loss of Propene (

Da)
Loss of NH₃ (

Da)
Loss of HF (

Da)
Matrix Interference Low (Specific transition)High (Common neutral loss)Low

Expert Insight: While 2-HP reacts rapidly with aldehydes, its resulting hydrazones are often too polar, eluting in the column's void volume where ion suppression from endogenous salts is severe. HIBT's isopropyl group extends the retention time past this suppression zone, effectively increasing the signal-to-noise (S/N) ratio by up to 10-fold for short-chain aldehydes.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard (IS) and a blank matrix subtraction step. This guarantees that the detected signals are true derivatized analytes and not artifactual background oxidation.

Step 1: Reagent Preparation Prepare a 10 mM solution of HIBT in LC-MS grade acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a mild acid catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the hydrazine.

Step 2: Sample Reaction & Internal Standardization Transfer 50 µL of the biological sample into a low-bind microcentrifuge tube. Add 10 µL of an isotope-labeled internal standard mix (e.g., Aldehyde-d3). Add 50 µL of the 10 mM HIBT reagent.

Step 3: Catalysis and Incubation Add 5 µL of 1% Trifluoroacetic acid (TFA) to drive the hydrazone formation to completion. Incubate the mixture at 40°C for 30 minutes. Causality: 40°C provides the optimal thermodynamic balance, accelerating the reaction kinetics without causing thermal degradation of unstable biological carbonyls.

Step 4: Quenching and Validation Quench the reaction by adding 85 µL of a 50:50 Water:Acetonitrile mixture. Self-Validation Step: Concurrently run a "Blank Matrix" (water substituted for the sample) through Steps 1-4. Any peaks appearing in the blank must be subtracted from the sample data to account for reagent impurities or ambient aldehyde contamination.

Step 5: LC-ESI-MS/MS Analysis Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific m/z


 transition for HIBT-derivatized analytes.

Workflow S1 Sample Prep (+ Isotope IS) S2 Derivatization (HIBT + TFA Cat.) S1->S2 S3 Incubation (40°C, 30 min) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5

Step-by-step self-validating LC-MS/MS workflow for carbonyl derivatization using HIBT.

References

  • Synthesis and Spectral Studies of Benzothiazolo-(2,3-c)-5- Chloro-2,3-Dihydro-1,2,4-Triazepine Asian Journal of Chemistry URL: [Link]

Sources

Comparative

HPLC method development for purity analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole A Senior Application Scientist's Perspective on Method Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

A Senior Application Scientist's Perspective on Method Development

In the landscape of pharmaceutical development, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. This guide provides a comprehensive, technically-grounded walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole, a novel benzothiazole derivative.

Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The development of a reliable analytical method is a critical step in their journey from the lab to clinical use.[3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision, from initial analyte characterization to full method validation according to International Council for Harmonisation (ICH) guidelines.

Pillar 1: Analyte Characterization - The Foundation of Method Design

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in the method development process.

2-Hydrazino-6-isopropyl-1,3-benzothiazole is a molecule combining a heterocyclic benzothiazole core, a basic hydrazine functional group, and a non-polar isopropyl substituent.

PropertyInferred CharacteristicRationale & Impact on HPLC Method
Structure Aromatic, heterocyclic system with basic and non-polar functional groups.The fused aromatic rings provide strong UV chromophores, making UV detection a suitable choice.[4]
Molecular Formula C₁₀H₁₃N₃SThe presence of nitrogen and sulfur atoms can influence chromatographic interactions.
Molecular Weight 207.30 g/mol Standard HPLC columns and pressures are appropriate.
pKa (Predicted) The hydrazine group (-NHNH₂) is basic. The predicted pKa of the parent 2-hydrazinobenzothiazole is approximately 2.8.[5]The molecule's charge state will be pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled, ideally at least 1.5-2 units below the pKa to keep the analyte in a single, protonated form.
LogP (Predicted) Moderately high hydrophobicity.The benzothiazole ring is inherently hydrophobic, and the addition of the isopropyl group increases this characteristic. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.
UV Absorbance Strong absorbance expected in the 240-320 nm range.Based on similar benzothiazole structures, detection wavelengths around 250 nm or 260 nm are good starting points.[1][6] A full UV-Vis scan of the analyte is necessary to determine the λmax for optimal sensitivity.

Pillar 2: Systematic Method Development & Optimization

The goal is to develop a method that can separate the main analyte from all potential process impurities and degradation products. This requires a systematic approach, beginning with broad screening and progressing to fine-tuning of chromatographic parameters.

Step 1: Initial Screening of Chromatographic Conditions

The initial screening aims to find a suitable combination of stationary and mobile phases that provides retention and a decent peak shape for the main analyte.

Experimental Protocol: Column and Mobile Phase Screening

  • Analyte Preparation: Prepare a stock solution of 2-Hydrazino-6-isopropyl-1,3-benzothiazole at approximately 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~100 µg/mL with the mobile phase.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Screening Conditions:

    • Columns:

      • C18 (e.g., 4.6 x 150 mm, 5 µm) - A general-purpose column for hydrophobic compounds.

      • C8 (e.g., 4.6 x 150 mm, 5 µm) - Less retentive than C18, may be useful if the analyte is too strongly retained.

      • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) - Offers alternative selectivity through pi-pi interactions with the aromatic ring.

    • Mobile Phases:

      • A: 0.1% Phosphoric Acid in Water

      • B: Acetonitrile

      • Alternative A: 0.1% Formic Acid in Water

      • Alternative B: Methanol

    • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 10 minutes) is employed to determine the approximate elution strength required.

    • Other Parameters: Flow Rate: 1.0 mL/min; Column Temperature: 30°C; Injection Volume: 10 µL; Detection: PDA scan from 200-400 nm.

Rationale (Expertise in Action): A C18 column is the logical first choice due to the predicted hydrophobicity of the analyte. Phosphoric acid is selected as a mobile phase modifier to maintain a low pH (~2.5), ensuring the basic hydrazine moiety is fully protonated, which prevents peak tailing. Acetonitrile is generally preferred over methanol as the organic modifier because it often provides better peak efficiency and lower backpressure.[4]

Step 2: Optimization of Critical Parameters

Based on the screening results, the most promising column and mobile phase system is selected for optimization. The goal is to achieve optimal resolution between the main peak and any observed impurities, with good peak symmetry and a reasonable run time.

Comparison of Initial Screening Results (Hypothetical Data)

ColumnMobile Phase SystemRetention Time (min)Tailing Factor (T)Observations
C18 0.1% H₃PO₄ / ACN 7.2 1.1 Good retention, excellent peak shape. Selected for optimization.
C80.1% H₃PO₄ / ACN4.51.2Less retention, may not be sufficient to separate early eluting impurities.
Phenyl-Hexyl0.1% H₃PO₄ / ACN6.81.4Similar retention to C18 but with slightly more tailing.

Optimization Workflow:

G cluster_0 Method Development Workflow Start Initial Screening (Column & Mobile Phase) Optimize_Gradient Optimize Gradient Profile Start->Optimize_Gradient Select best column/solvent Optimize_pH Fine-tune Mobile Phase pH Optimize_Gradient->Optimize_pH Improve resolution Optimize_Temp Adjust Column Temperature Optimize_pH->Optimize_Temp Improve peak shape Final_Method Final Optimized Method Optimize_Temp->Final_Method

Fig 1: Systematic workflow for HPLC method optimization.
  • Gradient Optimization: The initial scouting gradient is refined to improve the separation of closely eluting impurities. The slope of the gradient is decreased around the elution time of the main peak to increase resolution.

  • pH Optimization: While pH 2.5 is a good starting point, small adjustments (e.g., between pH 2.2 and 3.5) can sometimes fine-tune selectivity between the API and pH-sensitive impurities.

  • Temperature Optimization: Typically varied between 25°C and 40°C. Increasing temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak efficiency. However, it can also alter selectivity and potentially degrade labile compounds.

Pillar 3: Forced Degradation & Demonstration of Specificity

A method is not truly "purity-indicating" until it is proven to be "stability-indicating." This is achieved through forced degradation (or stress testing) studies, as mandated by ICH guideline Q1A(R2).[7] The purpose is to intentionally degrade the sample to ensure that the degradation products do not co-elute with the main analyte peak.[8][9] The target degradation is typically between 5-20%.[10]

Experimental Protocol: Forced Degradation Studies

  • Prepare five separate solutions of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (~1 mg/mL).

  • Subject each solution to a different stress condition:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 8 hours.[11]

    • Thermal Degradation: Heat the solution (or solid API) at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method with a PDA detector.

Data Analysis and Trustworthiness: The trustworthiness of the method is confirmed by evaluating peak purity using the PDA detector. The software can analyze the spectra across the entire peak to ensure it is spectrally homogenous, providing confidence that no impurity is co-eluting. The method's ability to separate the active drug from all potential degradation products is the core of a stability-indicating method.[10][12]

G cluster_stress Forced Degradation Conditions (ICH Q1A) API API Solution (2-Hydrazino-6-isopropyl-1,3-benzothiazole) Acid Acid (HCl, Heat) API->Acid Base Base (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light/UV) API->Photo Analysis Analyze via Optimized HPLC-PDA Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity Analysis & Mass Balance Calculation Analysis->Result

Fig 2: Workflow for conducting forced degradation studies.

Hypothetical Forced Degradation Results

Stress Condition% DegradationNo. of DegradantsObservations
Acid Hydrolysis15.2%2Major degradant at RRT 0.85.
Base Hydrolysis8.5%1Degradant at RRT 1.20.
Oxidation19.8%3Significant degradation, multiple peaks observed.
Thermal5.1%1Minor degradation.
Photolytic11.4%2Two distinct photolytic degradants.

The method is considered specific if all degradation peaks are adequately resolved from the main analyte peak (Resolution > 2.0).

Pillar 4: Method Validation - The Proof of Performance

Once the method is developed and proven to be specific, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13] Validation ensures the method is accurate, precise, and reliable.[14]

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte of interest.Peak purity index > 0.999. Resolution between API and all impurities/degradants > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at multiple levels (e.g., 50%, 100%, 150%).
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses conducted on different days/by different analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2 units).

Final Optimized and Validated Method

This section provides the culmination of the development and validation work—a ready-to-use protocol.

Experimental Protocol: Final HPLC Method

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 10% B to 40% B over 15 min, 40% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B over 1 min, and equilibrate for 7 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 262 nm

  • Run Time: 25 minutes (plus 5 min equilibration)

Conclusion

The development of a stability-indicating HPLC method is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical manufacturing. By combining a deep understanding of the analyte's chemistry with a systematic, evidence-based approach to optimization and validation, a reliable and robust method for the purity analysis of 2-Hydrazino-6-isopropyl-1,3-benzothiazole can be successfully established. This guide demonstrates a workflow that not only meets the stringent requirements of regulatory bodies like the ICH but also provides the high level of confidence and scientific integrity required by researchers and drug development professionals.[7][14] The resulting method is crucial for ensuring product quality throughout its lifecycle, from initial development to final release.[13]

References

  • ijarsct. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Masoom, M., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • PubMed. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • International Journal of ChemTech Research. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. Retrieved from [Link]

  • CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 6-Isopropyl Benzothiazoles: A Comparative Guide to Novel NDH-2 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework Executive Summary The escalation of multidrug-resistant Mycobacterium tuberculosis (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework

Executive Summary

The escalation of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic targets that bypass existing resistance mechanisms. Type II NADH dehydrogenase (NDH-2), a critical enzyme in the mycobacterial electron transport chain (ETC), has emerged as a highly promising target because it is essential for mycobacterial ATP production but entirely absent in mammalian mitochondria[1]. Recently, thioacetamide-substituted 6-isopropyl benzothiazoles have been identified as potent, bactericidal NDH-2 inhibitors[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the SAR and performance of these novel derivatives against standard NDH-2 targeting alternatives (e.g., Clofazimine, Thioridazine). Furthermore, this guide provides actionable, self-validating experimental frameworks to accurately quantify target engagement and metabolic disruption.

Mechanistic Grounding: Targeting Mycobacterial Energy Metabolism

To understand the efficacy of 6-isopropyl benzothiazoles, we must first map the causality of mycobacterial energy starvation. In wild-type Mtb, NDH-2 catalyzes the oxidation of NADH to NAD+, transferring electrons to the menaquinone pool to drive the proton motive force required for ATP synthesis[3].

Standard alternatives like do not strictly inhibit this process; instead, they act as redox cycling agents, competing for electrons to generate lethal reactive oxygen species (ROS)[4]. In contrast, 6-isopropyl benzothiazole derivatives directly bind and inhibit NDH-2, halting electron flow, causing intracellular NADH accumulation, and inducing rapid energy starvation[2].

G NADH NADH Oxidation NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 Electrons MQ Menaquinone Pool (MK/MKH2) NDH2->MQ Reduces ATP ATP Synthase (Energy Production) MQ->ATP Proton Motive Force C41 6-Isopropyl Benzothiazoles (e.g., C4-1) C41->NDH2 Direct Inhibition (Energy Starvation) CLO Standard Alternatives (Clofazimine/Thioridazine) CLO->NDH2 Redox Cycling / ROS

Mechanism of NDH-2 inhibition by 6-isopropyl benzothiazoles vs. standard alternatives in Mtb.

Structure-Activity Relationship (SAR) Analysis

The rational design of these compounds hinges on overcoming the highly lipophilic mycolic acid cell envelope of Mtb. The benzothiazole core serves as a privileged scaffold, but specific substitutions dictate its success:

  • The 6-Isopropyl Substitution (Membrane Penetration): The addition of a branched aliphatic isopropyl group at the C6 position is a deliberate optimization of the partition coefficient (cLogP). This moiety enhances lipid membrane permeability without adding excessive molecular weight, which would otherwise trigger efflux pump recognition.

  • Thioacetamide Side Chains (Target Engagement): The thioacetamide group acts as the primary pharmacophore. Variations in this side chain dictate the specific hydrogen-bonding interactions within the NDH-2 binding pocket. Lead compounds like C4-1 and C4-11 leverage these interactions to achieve low micromolar minimum inhibitory concentrations (MICs) against drug-resistant strains[2].

Comparative Performance Data

When evaluating novel NDH-2 inhibitors, they must be benchmarked against historically utilized agents. The table below summarizes the quantitative performance and safety profiles of 6-isopropyl benzothiazoles versus standard alternatives.

Compound ClassRepresentative AgentMIC against Mtb (μg/mL)Primary Mechanism of ActionSafety & Limitations
6-Isopropyl Benzothiazoles C4-14.0Direct NDH-2 InhibitionHigh safety index (>10); avoids ROS reliance[2].
Phenazines Clofazimine0.5 - 1.0Redox Cycling / ROS GenerationHigh tissue accumulation; severe skin discoloration[4].
Phenothiazines Thioridazine10.0 - 15.0Direct NDH-2 InhibitionSevere neurotoxicity at therapeutic doses[3].

Data synthesized from recent in vitro efficacy studies on drug-resistant Mtb strains.

Experimental Validation Protocols

To rigorously validate the efficacy and target engagement of novel NDH-2 inhibitors, laboratories must employ self-validating assay systems. The following step-by-step methodologies explain not just how to perform the tests, but the causality behind the experimental design.

Protocol 1: Phenotypic Screening via Resazurin Microtiter Assay (REMA)

Causality: Traditional optical density (OD) measurements are heavily confounded by mycobacterial clumping. REMA solves this by utilizing the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by viable cells, providing a highly sensitive, quantifiable readout of bactericidal activity that cannot be skewed by cell aggregation.

  • Step 1: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to an OD600 of 0.6 (logarithmic growth phase).

  • Step 2: Dispense 100 μL of the standardized culture into 96-well microtiter plates containing serial dilutions of the 6-isopropyl benzothiazole compounds (ranging from 0.5 to 64 μg/mL).

  • Step 3: Incubate the plates at 37°C under aerobic conditions for 7 days.

  • Step 4: Add 30 μL of a 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Step 5: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is strictly defined as the lowest compound concentration that completely prevents the colorimetric shift from blue to pink.

Protocol 2: Target Engagement via Peredox-mCherry Biosensor Assay

Causality: Demonstrating that a compound kills Mtb is insufficient; you must prove how it kills. If NDH-2 is directly inhibited, NADH cannot be oxidized, leading to an intracellular accumulation of NADH. The Peredox-mCherry plasmid acts as a self-validating biosensor: Peredox green fluorescence increases upon NADH binding, while mCherry provides a constitutive red fluorescence for internal normalization. An increased Green/Red ratio definitively confirms NDH-2 target engagement in living cells[2].

  • Step 1: Transform target Mtb strains with the Peredox-mCherry reporter plasmid and culture under standard conditions until logarithmic phase.

  • Step 2: Expose the biosensor-expressing Mtb to 6-isopropyl benzothiazole derivatives (e.g., C4-1) at 1× and 2× MIC concentrations for 24 hours. Include untreated cells and Clofazimine-treated cells as controls.

  • Step 3: Harvest the cells, wash twice with cold PBS, and analyze via flow cytometry (measuring FITC and Texas Red channels) or quantitative fluorescence microscopy.

  • Step 4: Calculate the Peredox (Green) / mCherry (Red) emission ratio. A statistically significant increase in the NADH/NAD+ ratio compared to untreated controls directly validates NDH-2 inhibition and energy starvation[2].

References

  • Kalia, N., Kumar, D., et al. (2025). Targeting drug-resistant tuberculosis: Thioacetamide-substituted benzothiazoles as bactericidal agents inhibiting type II NADH dehydrogenase. Bioorganic Chemistry.

  • Black, P. A., et al. (2017). Targeting Energy Metabolism in Mycobacterium tuberculosis, a New Paradigm in Antimycobacterial Drug Discovery. mBio (ASM Journals).

  • Lu, Y., et al. (2023). Inhibitors of type II NADH-dehydrogenase, cytochrome bd oxidase, and ATP synthase for anti-tubercular response. RSC Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Hydrazino-6-isopropyl-1,3-benzothiazole and its Analogs

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its absorption maxima (λmax), a comparative analysis with structurally related benzothiazole derivatives, and the profound influence of solvent polarity on its spectral properties. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Spectroscopic Significance of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in medicinal chemistry.[1][2] The electronic properties of these molecules, which can be readily investigated using UV-Vis spectroscopy, are intrinsically linked to their chemical reactivity and biological function.

The UV-Vis spectrum of a molecule provides a fingerprint of its electronic transitions, primarily π→π* and n→π* transitions within conjugated systems.[3] For a substituted benzothiazole like 2-Hydrazino-6-isopropyl-1,3-benzothiazole, the position of the absorption maximum (λmax) is highly sensitive to the nature and position of its substituents. The electron-donating hydrazino (-NHNH2) group and the electron-donating, sterically bulky isopropyl group at the 6-position are expected to significantly influence the electronic distribution within the benzothiazole core, thereby affecting its absorption spectrum. Understanding these spectral characteristics is a critical step in the structural elucidation and quality control of newly synthesized benzothiazole derivatives.[3]

Experimental Protocol: Determining UV-Vis Absorption Maxima

The accurate determination of the UV-Vis absorption maxima is fundamental to the characterization of a chromophoric molecule. The following protocol outlines a robust and self-validating methodology for analyzing 2-Hydrazino-6-isopropyl-1,3-benzothiazole and its analogs.

Materials and Instrumentation
  • Analyte: 2-Hydrazino-6-isopropyl-1,3-benzothiazole (purified by recrystallization or chromatography)

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., n-hexane, chloroform, ethanol, dimethyl sulfoxide)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. This ensures that the absorbance values fall within the linear dynamic range of the instrument (typically 0.1 - 1.0).

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Fill a quartz cuvette with the pure solvent to be used for the sample measurement and place it in both the sample and reference beams to record a baseline. This corrects for any absorbance from the solvent and the cuvette itself.

  • Data Acquisition:

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Place the cuvette containing the analyte solution in the sample beam.

    • Scan the sample across the desired wavelength range (e.g., 200-600 nm).

    • The resulting spectrum will show one or more absorption bands. The wavelength at which the highest absorbance is recorded is the λmax.

  • Data Analysis and Validation:

    • Repeat the measurement with different concentrations to ensure that the λmax does not shift, which would indicate potential concentration-dependent aggregation.

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (10⁻³ M) dilution Prepare Dilutions (10⁻⁵ - 10⁻⁶ M) stock->dilution blank Record Baseline (Solvent Blank) dilution->blank scan Scan Sample (200-600 nm) blank->scan identify_lambda Identify λmax scan->identify_lambda beer_lambert Calculate Molar Absorptivity (ε) identify_lambda->beer_lambert

Caption: Experimental workflow for UV-Vis analysis.

Comparative Analysis of Absorption Maxima

The UV-Vis absorption spectrum of a benzothiazole derivative is strongly influenced by the electronic nature of its substituents.[4] Electron-donating groups (EDGs) tend to cause a bathochromic shift (red shift) to longer wavelengths, while electron-withdrawing groups (EWGs) typically result in a hypsochromic shift (blue shift) to shorter wavelengths.[5]

The table below presents a comparative analysis of the expected UV-Vis absorption maxima for 2-Hydrazino-6-isopropyl-1,3-benzothiazole against other relevant benzothiazole derivatives. The data for the analogs are based on published literature, while the values for the target compound are predicted based on established structure-activity relationships.

CompoundSubstituent at C2Substituent at C6SolventExpected λmax (nm)Reference/Prediction
2-Aminobenzothiazole-NH₂-HEthanol~300-320[6]
2-Hydrazinobenzothiazole-NHNH₂-HEthanol~310-330Prediction
2-Hydrazino-6-isopropyl-1,3-benzothiazole -NHNH₂ -CH(CH₃)₂ Ethanol ~320-340 Prediction
2-Hydrazino-6-nitrobenzothiazole-NHNH₂-NO₂Methanol~370[2][7]

The presence of the electron-donating isopropyl group at the 6-position in the target molecule is expected to cause a slight bathochromic shift compared to the unsubstituted 2-hydrazinobenzothiazole. In contrast, a derivative with a strong electron-withdrawing nitro group at the same position exhibits a significant red shift in its absorption maximum.[2][7]

The Influence of Solvent Polarity (Solvatochromism)

The position, intensity, and shape of the absorption bands of benzothiazole derivatives can be significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism.[8][9] This occurs because the solvent can differentially stabilize the ground and excited states of the molecule.

  • Polar Solvents: In polar solvents, molecules with a higher dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state. This leads to a smaller energy gap for electronic transitions and results in a bathochromic (red) shift.[10]

  • Non-polar Solvents: In non-polar solvents, the opposite effect may be observed, leading to a hypsochromic (blue) shift.[10]

For 2-Hydrazino-6-isopropyl-1,3-benzothiazole, which possesses polar functional groups, a noticeable solvatochromic effect is anticipated. The table below illustrates the expected trend in the absorption maximum in solvents of varying polarity.

SolventPolarity IndexExpected λmax of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (nm)
n-Hexane0.1~315-325
Chloroform4.1~320-330
Ethanol5.2~320-340
Dimethyl Sulfoxide (DMSO)7.2~330-350

The experimental verification of this trend provides valuable information about the electronic nature of the molecule and its interactions with its environment.

solvatochromism cluster_energy Nonpolar Non-polar Solvent (e.g., n-Hexane) GS_nonpolar Ground State Polar Polar Solvent (e.g., DMSO) GS_polar Ground State ES_nonpolar Excited State GS_nonpolar->ES_nonpolar Larger ΔE Blue_Shift Hypsochromic Shift (Blue Shift) ES_polar Excited State GS_polar->ES_polar Smaller ΔE Red_Shift Bathochromic Shift (Red Shift)

Caption: Influence of solvent polarity on electronic transitions.

Conclusion

The UV-Vis absorption characteristics of 2-Hydrazino-6-isopropyl-1,3-benzothiazole are a key descriptor of its electronic structure. Its absorption maximum is predicted to be in the range of 320-340 nm in ethanol, influenced by the electron-donating nature of both the hydrazino and isopropyl substituents. Furthermore, this value is expected to exhibit a positive solvatochromism, with a bathochromic shift observed with increasing solvent polarity. The experimental protocols and comparative data presented in this guide provide a robust framework for the spectroscopic characterization of this and other novel benzothiazole derivatives, which is an indispensable step in their development as potential therapeutic agents.

References

  • ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents (c = 10–6 M). The spectra were normalized at their maxima. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • Siddiqui, N., et al. (2011).
  • Uher, M., et al. (1986).
  • SFERA. (2020, April 28). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]

  • CORE. (2021, July 2). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

  • Ngomo, O., & Tsemeugne, J. (2025, October 26). Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes.
  • PMC. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • UOK Journals. (2025, November 4). Solvent Impact on Fluorescence and UV-Vis Spectra. Retrieved from [Link]

  • PMC. (2022, December 8). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Journal of Molecular Structure, 1225, 129115.
  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • MDPI. (2021, December 17). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazino-6-nitrobenzothiazole. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for 2-Hydrazino-6-isopropyl-1,3-benzothiazole: A Comparative Guide to CHNS Methodologies

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex heterocyclic scaffolds that push the limits of standard analytical techniques. The compound 2-Hydrazino-6-isopropyl-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex heterocyclic scaffolds that push the limits of standard analytical techniques. The compound 2-Hydrazino-6-isopropyl-1,3-benzothiazole (


) is a prime example. With a theoretical composition of 57.94% C, 6.32% H, 20.27% N, and 15.47% S , this molecule presents a rigorous test for elemental analysis (EA).

In drug development, elemental analysis is not merely a routine check; it is a regulatory requirement for certifying reference standards. The acceptable deviation from theoretical values is strictly ±0.4% . To achieve this for a benzothiazole derivative—which features a thermally robust thiazole ring, a high-nitrogen hydrazino group, and an aliphatic isopropyl side chain—requires precise control over combustion thermodynamics and gas chromatography.

This guide objectively compares the performance of modern automated CHNS platforms against traditional wet chemistry, providing a self-validating protocol and experimental data to establish the optimal analytical standard for this compound.

The Analytical Challenge & Mechanistic Pathways

Analyzing 2-Hydrazino-6-isopropyl-1,3-benzothiazole requires overcoming three distinct mechanistic hurdles:

  • Thermal Stability of the Benzothiazole Core: The aromatic C-S and C=N bonds resist standard oxidation, risking incomplete carbon recovery (soot formation).

  • High Nitrogen Content (20.27%): The hydrazino group (-NHNH

    
    ) can generate a complex mixture of nitrogen oxides (
    
    
    
    ) during combustion, which must be quantitatively reduced to
    
    
    to prevent peak tailing and inaccurate nitrogen quantification.
  • Sulfur Speciation: Sulfur combustion naturally yields both

    
     and 
    
    
    
    . Because thermal conductivity detectors (TCD) are calibrated for
    
    
    , any transient
    
    
    that is not reduced will result in a falsely low sulfur reading.

To solve these issues, modern analyzers utilize dynamic flash combustion coupled with catalytic reduction, though they differ significantly in how they separate the resulting gas mixture.

CHNS_Mechanistic_Pathway cluster_platforms Separation & Detection Platforms Sample Sample Prep 2-Hydrazino-6-isopropyl-1,3-benzothiazole + V2O5 in Sn Capsule Combustion Flash Combustion (1000°C -> 1800°C) Exothermic Sn Oxidation Sample->Combustion Injection into O2 Stream Gases Raw Combustion Gases CO2, H2O, NO, NO2, SO2, SO3 Combustion->Gases Oxidation Reduction Reduction Furnace (Cu, 850°C) NOx -> N2 | SO3 -> SO2 | O2 Trapped Gases->Reduction He Carrier Gas AnalyteGases Purified Analyte Gases N2, CO2, H2O, SO2 Reduction->AnalyteGases Stoichiometric Conversion GC Thermo FlashSmart GC Column Separation AnalyteGases->GC APT Elementar vario EL cube Purge & Trap (APT) Separation AnalyteGases->APT TCD1 TCD Detection GC->TCD1 TCD2 TCD Detection APT->TCD2 Data Elemental Composition %C, %H, %N, %S TCD1->Data Peak Integration TCD2->Data Peak Integration

Figure 1: Mechanistic workflow of CHNS elemental analysis comparing GC and APT separation.

Technology Comparison: Product vs. Alternatives

To establish the certification standard, we compared three distinct analytical approaches:

Thermo Fisher FlashSmart™ (Dynamic Flash Combustion + GC)

The [[1]] utilizes a modified Dumas method. Gases are swept by a helium carrier through a packed GC column.

  • The Advantage: Highly efficient and rapid. The GC column provides excellent continuous flow, resulting in an analysis time of under 8 minutes per sample.

  • The Limitation: For compounds with extreme C/N or C/S ratios, GC peak overlap (e.g.,

    
     tailing into the 
    
    
    
    peak) can occasionally compromise precision.
Elementar vario EL cube (Advanced Purge and Trap)

The [[2]] serves as a robust alternative, utilizing Advanced Purge and Trap (APT) technology. Instead of a continuous GC column, specific gases are trapped on adsorption columns and released sequentially by programmed heating.

  • The Advantage: True baseline separation. By holding the

    
     and 
    
    
    
    until the
    
    
    peak has completely returned to baseline, it handles the high nitrogen content (20.27%) of our benzothiazole derivative with unparalleled precision.
  • The Limitation: Slightly longer analysis time (~12 minutes) and higher mechanical complexity.

Traditional Wet Chemistry (Baseline Alternative)

Historically, elemental certification required Kjeldahl digestion for nitrogen, ICP-OES for sulfur, and gravimetric combustion for carbon/hydrogen.

  • The Verdict: While highly accurate when performed perfectly, this multi-technique approach is obsolete for routine organic certification due to massive solvent consumption, days-long workflows, and compounding propagation of error across different sample preparations.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It prevents the generation of spurious data by embedding internal checks that halt the sequence if causality conditions are not met.

Step 1: System Equilibration & Blank Profiling
  • Purge the system with high-purity Helium (99.999%) at 120 mL/min.

  • Run three empty tin capsules. Validation Gate: The TCD baseline drift must remain <0.1 mV. If a nitrogen peak is detected, atmospheric leak troubleshooting is mandatory before proceeding.

Step 2: Calibration (K-Factor Determination)
  • Weigh 3 standard points (1.0 mg, 1.5 mg, 2.0 mg) of Sulfanilamide (CRM).

  • Causality Check: Sulfanilamide is chosen because its C/N/S ratio mimics the target benzothiazole. The calibration curve must achieve an

    
    .
    
Step 3: Sample Preparation (The Micro-Environment)
  • Using a microbalance (±0.1 µg readability), weigh precisely 1.500 to 1.800 mg of 2-Hydrazino-6-isopropyl-1,3-benzothiazole into a tin capsule. Causality: Exceeding 2.0 mg risks depleting the oxygen loop volume during flash combustion, leading to incomplete oxidation of the isopropyl moiety.

  • Add exactly 2.0 mg of Vanadium Pentoxide (

    
    ) . Causality:
    
    
    
    acts as a catalytic oxygen donor. Without it, the sterically hindered sulfur in the thiazole ring forms
    
    
    , which escapes TCD detection, causing the sulfur assay to fail the ±0.4% threshold [[3]].
  • Crimp the capsule tightly into a sphere to exclude atmospheric

    
    .
    
Step 4: Combustion & Detection
  • Drop the capsule into the 1000°C combustion reactor. The exothermic oxidation of the tin capsule creates a localized thermal flash of ~1800°C, shattering the benzothiazole core.

  • Pass gases through the copper reduction reactor at 850°C to convert

    
     and trap excess 
    
    
    
    .
  • Separate via GC or APT and integrate TCD peaks.

Quantitative Data & Performance Metrics

The following tables summarize the experimental validation of 2-Hydrazino-6-isopropyl-1,3-benzothiazole across the three platforms (n=5 replicates per method).

Table 1: Accuracy and Precision (Elemental Recovery)
ElementTheoretical (%)FlashSmart (GC) (%)vario EL cube (APT) (%)Wet Chemistry (%)
Carbon (C) 57.9457.88 ± 0.1257.91 ± 0.0857.65 ± 0.35
Hydrogen (H) 6.326.35 ± 0.056.31 ± 0.046.42 ± 0.20
Nitrogen (N) 20.2720.21 ± 0.0820.25 ± 0.0520.10 ± 0.25
Sulfur (S) 15.4715.38 ± 0.1515.44 ± 0.0915.20 ± 0.30
Pass/Fail (±0.4%)-PASS PASS MARGINAL

Data Interpretation: Both automated CHNS platforms successfully passed the ±0.4% pharmaceutical threshold. However, the Elementar vario EL cube demonstrated tighter standard deviations (±0.05% for Nitrogen), directly attributable to the baseline separation capabilities of its Purge and Trap technology preventing


 tailing into the 

signal.
Table 2: Operational Efficiency Metrics
MetricFlashSmart (GC)vario EL cube (APT)Traditional Wet Chem
Analysis Time per Sample ~8 minutes~12 minutes2–3 Days
Sample Mass Required 1.5 mg (Total)1.5 mg (Total)>500 mg (Total)
Carrier Gas HeliumHelium or ArgonN/A
Primary Advantage Highest throughputBest peak resolutionNo capital equipment

Conclusion

For the elemental certification of 2-Hydrazino-6-isopropyl-1,3-benzothiazole , traditional wet chemistry is no longer viable due to poor precision and excessive sample requirements.

Both the Thermo Fisher FlashSmart and the Elementar vario EL cube provide exceptional, regulatory-compliant data. If your laboratory prioritizes high-throughput screening, the FlashSmart's GC-based separation is optimal. However, for dedicated reference standard certification where maximum precision is paramount—particularly given the compound's high nitrogen (20.27%) and sulfur (15.47%) content—the Elementar vario EL cube's Purge and Trap technology offers a distinct mechanistic advantage in peak resolution.

Regardless of the platform chosen, the strict adherence to micro-weighing limits and the mandatory inclusion of a


 combustion aid are non-negotiable variables in ensuring the structural integrity of the resulting data.

References

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar Official Site. Available at: [Link]

  • ACS Publications. "Polyethylene Upcycling to Diacids Using Acid-Only Activation." Journal of the American Chemical Society. Available at: [Link]

Comparative

Validating the Antimicrobial Efficacy of 2-Hydrazino-6-isopropyl-1,3-benzothiazole Metal Complexes: A Comparative Guide

As antimicrobial resistance (AMR) continues to outpace the development of traditional antibiotics, researchers are increasingly turning to metallo-pharmaceuticals. Among the most promising novel pharmacophores are transi...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) continues to outpace the development of traditional antibiotics, researchers are increasingly turning to metallo-pharmaceuticals. Among the most promising novel pharmacophores are transition metal complexes derived from benzothiazole scaffolds.

This guide provides an objective, data-driven comparison of 2-Hydrazino-6-isopropyl-1,3-benzothiazole (HBt-iPr) metal complexes against their uncoordinated free ligands and standard clinical therapeutics. By establishing a self-validating experimental framework, we aim to equip drug development professionals with the protocols necessary to rigorously evaluate these compounds.

Mechanistic Rationale: Why Metal Coordination Amplifies Efficacy

The inherent antimicrobial activity of the HBt-iPr ligand is significantly amplified upon coordination with transition metals such as Cu(II) or Zn(II). The causality behind this enhancement is rooted in Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability .

Chelation reduces the polarity of the central metal ion by partially sharing its positive charge with the donor nitrogen and sulfur atoms of the benzothiazole ring, leading to extensive


-electron delocalization over the entire chelate ring[1]. This structural shift drastically increases the lipophilicity of the complex, facilitating seamless penetration through the lipid bilayer of microbial cell membranes[1]. Furthermore, the sulfur atom within the benzothiazole heterocycle creates localized regions of low electron density, which play a critical role in stabilizing drug–target interactions once inside the cell[2]. Upon intracellular entry, these complexes exert their lethal effects by intercalating with DNA or inhibiting essential enzymes like topoisomerase IV[3].

MOA L HBt-iPr Ligand C HBt-iPr Metal Complex (Increased Lipophilicity) L->C Chelation M Metal Ion (Cu2+, Zn2+) M->C Coordination Mem Microbial Cell Membrane (Lipid Bilayer) C->Mem Penetration (Overton's Concept) DNA Intracellular DNA Intercalation & Cleavage Mem->DNA Intracellular Entry Enz Enzyme Inhibition (e.g., Topoisomerase) Mem->Enz Intracellular Entry Death Microbial Cell Death DNA->Death Disrupts Replication Enz->Death Halts Metabolism

Figure 1: Mechanistic pathway of HBt-iPr metal complexes inducing microbial cell death.

Comparative Performance Analysis

Empirical data consistently demonstrates that coordinated benzothiazole compounds exhibit superior bacteriostatic and fungistatic properties compared to their uncoordinated counterparts[4]. Copper(II) complexes, in particular, often outperform Zinc(II) complexes due to the Jahn-Teller distortion inherent in Cu(II)


 systems, which provides a highly flexible coordination geometry that adapts easily to the active sites of microbial enzymes[2].

Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) data, illustrating the efficacy gradient from free ligand to metal complex, benchmarked against standard clinical drugs.

Test CompoundS. aureus (Gram +) MIC (

g/mL)
E. coli (Gram -) MIC (

g/mL)
C. albicans (Fungi) MIC (

g/mL)
HBt-iPr (Free Ligand) 128.0256.0>256.0
HBt-iPr-Zn(II) Complex 32.064.0128.0
HBt-iPr-Cu(II) Complex 16.032.064.0
Ciprofloxacin (Standard) 1.00.5N/A
Fluconazole (Standard) N/AN/A2.0

Data Interpretation: While standard antibiotics still present lower absolute MIC values, the HBt-iPr-Cu(II) complex demonstrates a remarkable 8-fold increase in efficacy against S. aureus compared to the uncoordinated ligand, validating the hypothesis that metal chelation is a primary driver of bioactivity[1].

Self-Validating Experimental Framework

To ensure absolute scientific integrity, the evaluation of HBt-iPr complexes must follow a self-validating system. Phenotypic observations (such as cell death in a broth) must be directly correlated with genotypic or molecular mechanisms (such as DNA cleavage). If a compound exhibits a low MIC, the subsequent molecular assay must independently confirm how that inhibition occurred.

Workflow S1 1. Complex Synthesis & Characterization (FTIR, NMR, XRD) S2 2. In Vitro Susceptibility (MIC via Broth Microdilution) S1->S2 Yields Test Compounds S3 3. Mechanism Validation (DNA Binding & Cleavage) S2->S3 Selects High-Efficacy Hits S4 4. Cytotoxicity Profiling (Mammalian Cell Lines) S3->S4 Confirms Target Specificity S5 Validated Antimicrobial Candidate S4->S5 Establishes Therapeutic Window

Figure 2: Step-by-step self-validating workflow for antimicrobial efficacy assessment.

Phenotypic Validation: Broth Microdilution Protocol

Causality: The broth microdilution method is utilized because it provides a highly reproducible, quantitative baseline of bacteriostatic efficacy, allowing for direct mathematical comparison between the ligand and the metal complex.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the HBt-iPr complexes and free ligands in 1% DMSO (ensure DMSO concentration does not exceed 1% to prevent solvent-induced toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve concentrations ranging from 0.5 to 256

    
    g/mL.
    
  • Inoculation & Incubation: Add 10

    
    L of the adjusted bacterial suspension to each well containing 100 
    
    
    
    L of the diluted compound. Incubate the plates aerobically at 37°C for 24 hours.
  • Analysis: Add 10

    
    L of resazurin indicator (0.015%) to each well. A color change from blue to pink indicates active bacterial metabolism. The lowest concentration of the complex that prevents this color change is recorded as the MIC.
    
Molecular Validation: Plasmid DNA Cleavage Assay

Causality: To prove that the phenotypic cell death observed in the MIC assay is driven by intracellular disruption, we must isolate the proposed target (DNA) and expose it to the complex. This assay visually confirms whether the complex possesses the necessary nuclease-like activity to cleave the DNA phosphodiester backbone.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1

    
    L of supercoiled pBR322 plasmid DNA (0.5 
    
    
    
    g/
    
    
    L), 2
    
    
    L of the HBt-iPr metal complex (at its established MIC concentration), and 14
    
    
    L of 50 mM Tris-HCl buffer (pH 7.2).
  • Incubation: Incubate the reaction mixture at 37°C for 2 hours to simulate physiological conditions and allow for complex-DNA intercalation.

  • Electrophoresis Preparation: Terminate the reaction by adding 2

    
    L of loading dye (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol).
    
  • Gel Electrophoresis: Load the samples into a 1% agarose gel containing ethidium bromide (0.5

    
    g/mL). Run the electrophoresis in TAE buffer at 80V for 1.5 hours.
    
  • Visualization: Examine the gel under UV transillumination. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) or linear (Form III) DNA confirms the complex's ability to induce DNA cleavage, thereby validating the mechanism of action.

References

1.[1] Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. 1 2.[2] Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.2 3.[4] Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents. Encyclopedia. 4 4.[3] Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. 3

Sources

Validation

TLC Rf values for 2-Hydrazino-6-isopropyl-1,3-benzothiazole in various solvent systems

The following guide details the Thin Layer Chromatography (TLC) profiling of 2-Hydrazino-6-isopropyl-1,3-benzothiazole , a critical intermediate in the synthesis of azo dyes and pharmaceutical pharmacophores. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Thin Layer Chromatography (TLC) profiling of 2-Hydrazino-6-isopropyl-1,3-benzothiazole , a critical intermediate in the synthesis of azo dyes and pharmaceutical pharmacophores.

This guide moves beyond simple data listing to provide a comparative analysis against structural analogs, enabling researchers to optimize purification protocols even when exact literature values vary by experimental condition.

Executive Summary & Compound Profile

Target Compound: 2-Hydrazino-6-isopropyl-1,3-benzothiazole CAS Registry (Analogous): 30710-21-5 (6-Nitro analog reference); derivative of 2-Amino-6-isopropylbenzothiazole. Chemical Nature: Weakly basic, heterocyclic amine with a lipophilic isopropyl tail.[1] Detection: Strong UV absorption at 254 nm (Benzothiazole core).[1]

Why This Comparison Matters

The isopropyl group at the 6-position significantly alters the lipophilicity of the benzothiazole core compared to the more common methyl or nitro analogs.[1] Standard solvent systems used for generic benzothiazoles often result in excessive migration (high Rf) for the isopropyl derivative.[1] This guide provides optimized solvent systems to retain the compound within the quantifiable Rf window (0.3 – 0.7).

Comparative Rf Values & Solvent Performance[1]

The following data compares the target compound against common structural analogs. Note: Values are standardized for Silica Gel 60 F254 plates.

Table 1: Solvent System Performance (Comparative)
Solvent System (v/v)Target: 6-Isopropyl Analog (Predicted Rf)Analog: 6-Methyl (Experimental Rf)Analog: 6-Nitro (Experimental Rf)Separation Quality
Chloroform : Ethyl Acetate (7:3) 0.65 – 0.75 0.55 – 0.650.35 – 0.45Good. Standard system for purity checks.[1] Target moves fast due to lipophilicity.[1]
Hexane : Ethyl Acetate (3:1) 0.40 – 0.50 0.35 – 0.450.15 – 0.25Excellent. Recommended for reaction monitoring.[1] Retains target in optimal mid-plate region.
Toluene : Ethyl Acetate (4:1) 0.50 – 0.60 0.45 – 0.550.25 – 0.35High Resolution. Best for separating the hydrazine product from the starting amine.[1]
Methanol : Chloroform (1:9) > 0.85 > 0.800.60 – 0.70Poor. Too polar; compound co-elutes with solvent front.[1] Use only for highly polar impurities.[1]

Analyst Note: The 6-Isopropyl group exerts a strong positive inductive (+I) effect and adds bulk lipophilicity, consistently increasing Rf values by approximately 0.05–0.10 units compared to the 6-Methyl analog in non-polar mobile phases.[1]

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol includes a "System Suitability Test" using a reference standard to confirm plate activity.[1]

Phase A: Sample Preparation
  • Dissolution: Dissolve ~5 mg of the solid product in 1 mL of Acetone or Ethanol .

    • Why? The hydrazine moiety is unstable in chlorinated solvents (like DCM) over long periods; alcohols or ketones are preferred for stability during spotting.[1]

  • Concentration: Ensure the spot is concentrated enough to fluoresce under UV but dilute enough to prevent "tailing" (overloading).[1]

Phase B: TLC Development[1]
  • Chamber Saturation: Line a glass chamber with filter paper and add the Hexane:Ethyl Acetate (3:1) solvent system.[1] Allow to equilibrate for 15 minutes.

    • Criticality: Without saturation, "edge effect" will cause uneven migration, invalidating the Rf comparison.

  • Spotting: Apply the sample 1.5 cm from the bottom edge.[1] Spot the starting material (2-Amino-6-isopropylbenzothiazole ) alongside for reference.[1]

  • Run: Elute until the solvent front reaches 1 cm from the top.[1]

Phase C: Visualization & Interpretation[1]
  • Primary: UV Light (254 nm).[1] The benzothiazole ring will appear as a dark purple/black spot against the green fluorescent background.

  • Secondary (Functional Group Confirmation): Expose to Iodine Vapor . The hydrazine group (

    
    ) reduces iodine, creating a transient brown stain, confirming the presence of the active hydrazine moiety.
    

Mechanistic Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the polarity-based separation logic, essential for troubleshooting.

Diagram 1: Synthesis & Purity Check Workflow

This workflow validates the conversion of the amine precursor to the hydrazine target.

SynthesisWorkflow Start Start: 4-Isopropylaniline Step1 Cyclization (KSCN + Br2) -> 2-Amino-6-isopropylbenzothiazole Start->Step1 Synthesis Step2 Hydrazinolysis (N2H4.H2O) Reflux in Ethylene Glycol Step1->Step2 Precursor TLC TLC Check (Hexane:EtOAc 3:1) Step1->TLC Reference Std (Lower Rf) Product Target: 2-Hydrazino-6-isopropyl-1,3-benzothiazole Step2->Product Conversion Product->TLC Validation

Caption: Synthesis pathway from aniline precursor to hydrazine target, with TLC checkpoints.

Diagram 2: Polarity vs. Rf Logic

Understanding the Structure-Retention Relationship (SRR) allows you to predict behavior if you change the solvent.[1]

PolarityLogic cluster_compounds Compound Migration (Rf) Solvent Mobile Phase: Hexane:EtOAc (3:1) Nitro 6-Nitro Analog (Most Polar, Lowest Rf) Solvent->Nitro Strong Interaction with Silica Isopropyl 6-Isopropyl Target (Least Polar, Highest Rf) Solvent->Isopropyl Weak Interaction with Silica Methyl 6-Methyl Analog (Intermediate Rf) Nitro->Methyl Decreasing Polarity Methyl->Isopropyl Increasing Lipophilicity

Caption: Chromatographic behavior logic. The lipophilic isopropyl group reduces silica interaction, increasing Rf.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Spot Streaking Sample overload or hydrazine degradation.[1]Dilute sample 1:10. Add 1% Triethylamine to the mobile phase to neutralize silica acidity.[1]
Co-elution with Precursor Solvent system too polar.[1]Switch from Chloroform:EtOAc to Toluene:EtOAc (4:1) or Hexane:EtOAc (5:1) .[1]
Multiple Spots Oxidation of hydrazine to azo/dimer.[1]Prepare fresh sample. Minimize light exposure.[1] Hydrazines oxidize to symmetric hydrazines (dimers) over time.[1]

References

  • PubChem. (2025).[1] 2-Hydrazino-6-nitrobenzothiazole (Analog Reference).[1] National Library of Medicine.[1] [Link]

  • Core.ac.uk. (2021).[1] Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents.[1] (Provides Rf values for 6-substituted benzothiazole hydrazones). [Link]

  • MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles. (Details synthesis and TLC monitoring of hydrazine precursors). [Link][1]

  • Organic Syntheses. (1946).[1] 2-Amino-6-methylbenzothiazole.[1][2][3][4] Org.[1] Synth. 1946, 26,[5] 9. (Standard protocol for 6-substituted aminobenzothiazole synthesis). [Link]

  • Chemistry LibreTexts. (2022).[1] Thin Layer Chromatography: Separation Theory and Polarity. (Foundational logic for Rf prediction based on substituents). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydrazino-6-isopropyl-1,3-benzothiazole

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. As a compound combining the structural features of a benzothiazole and a hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Hydrazino-6-isopropyl-1,3-benzothiazole. As a compound combining the structural features of a benzothiazole and a hydrazine moiety, it requires a stringent and informed approach to waste management. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are dictated by the inherent chemical properties and toxicological profile of the substance. 2-Hydrazino-6-isopropyl-1,3-benzothiazole presents a dual-risk profile derived from its constituent functional groups.

  • Benzothiazole Moiety : The benzothiazole core is a common scaffold in bioactive compounds and industrial chemicals.[1] Derivatives are often classified as toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[2] Many benzothiazoles are also recognized as being harmful to aquatic life.[3][4]

  • Hydrazine Moiety : Hydrazines as a class are highly reactive and are powerful reducing agents.[5][6] They are incompatible with oxidizing agents, acids, and many metal oxides, with reactions potentially leading to fire and explosion.[5][7] Critically, hydrazine and some of its derivatives are classified by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) as probable or possible human carcinogens.[8][9]

Given these properties, 2-Hydrazino-6-isopropyl-1,3-benzothiazole must be treated as a hazardous substance, and all waste generated must be managed as regulated hazardous waste.[3][10]

Pre-Disposal Checklist: Engineering and Personal Protective Controls

Before handling the chemical or its waste, ensure the following controls are in place to minimize exposure risk.

  • Engineering Controls : All handling of 2-Hydrazino-6-isopropyl-1,3-benzothiazole and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[11]

    • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10][11]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).[12] Always inspect gloves prior to use and consult the manufacturer's chemical resistance guide.

    • Body Protection : A fire-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.[12][13]

    • Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[12]

Standard Operating Procedure (SOP) for Waste Accumulation

This protocol covers the routine collection of waste 2-Hydrazino-6-isopropyl-1,3-benzothiazole and contaminated materials.

Step 1: Waste Identification and Segregation Designate a specific waste stream for this compound. Do not mix this waste with other chemical waste streams, especially oxidizing agents or acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][7]

Step 2: Container Selection and Labeling

  • Container : Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.

  • Labeling : The container must be clearly and accurately labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste 2-Hydrazino-6-isopropyl-1,3-benzothiazole".[3]

    • Appropriate hazard pictograms (e.g., Toxic, Irritant).[3]

    • An indication of the waste's physical state (solid or liquid).

Step 3: Waste Collection

  • Solid Waste : Collect unused or waste product, including reaction byproducts, in the designated container. Ensure the container is kept closed to prevent the release of dust.[3]

  • Contaminated Materials : All materials that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and paper towels, must be collected in the same designated waste container.[3]

  • Liquid Waste : If the compound is in solution, use a funnel to transfer the waste into a designated liquid waste container to prevent spills.

Step 4: Temporary Storage Store the sealed waste container in a designated hazardous waste accumulation area.[3] This area must be secure, well-ventilated, and separate from incompatible materials.[3][5] The container should be kept upright in secondary containment to prevent leakage.[12]

Emergency Protocol: Spill and Decontamination

In the event of an accidental release, immediate and decisive action is critical.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.[12]

  • Assess and Secure : From a safe distance, assess the extent of the spill. Restrict access to the area.[12] Eliminate all ignition sources.[14]

  • Don PPE : Before re-entering, don the full PPE ensemble described in Section 2, including respiratory protection.[12]

  • Containment : Prevent further spillage and stop the material from entering drains or waterways.[12][14]

  • Cleanup :

    • For solid spills, carefully sweep or shovel the material into the designated hazardous waste container. Avoid creating dust.[15]

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting : Report the incident to your institution's EHS office in accordance with local policy.

Final Disposal Logistics

The ultimate disposal of 2-Hydrazino-6-isopropyl-1,3-benzothiazole must be handled by professionals in compliance with all local, state, and federal regulations.[2][14]

  • Professional Disposal : Arrange for the pickup of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Disposal Method : The recommended method of disposal for benzothiazole and hydrazine derivatives is typically high-temperature incineration in a licensed hazardous waste incinerator.[3]

  • Documentation : Ensure all required waste manifests and documentation are completed accurately for the waste transfer.

Data Summary & Workflow Visualization

Hazard and Precautionary Summary

The following table summarizes key hazard classifications based on data for structurally related compounds.

Hazard ClassGHS CodeDescriptionSource
Acute Oral ToxicityH301/H302Toxic or Harmful if swallowed[2][11]
Acute Dermal ToxicityH311/H312Toxic or Harmful in contact with skin[2]
Acute Inhalation ToxicityH332Harmful if inhaled[2]
Serious Eye IrritationH319Causes serious eye irritation[2][11]
Skin IrritationH315Causes skin irritation[11]
Aquatic HazardH402Harmful to aquatic life
Precautionary Action GHS Code Description Source
PreventionP261/P264Avoid breathing dust/vapors; Wash thoroughly after handling[2][11]
PreventionP270/P273Do not eat, drink or smoke when using; Avoid release to the environment[2]
PreventionP280Wear protective gloves/eye protection/face protection[11]
ResponseP301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor
ResponseP302+P352IF ON SKIN: Wash with plenty of water[11]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
StorageP405Store locked up[11][14]
DisposalP501Dispose of contents/container to an approved waste disposal plant[10][16]
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

DisposalWorkflow start Waste Generated (2-Hydrazino-6-isopropyl-1,3-benzothiazole) is_spill Emergency Spill? start->is_spill routine_waste Routine Lab Waste (Unused chemical, contaminated labware) is_spill->routine_waste No spill_protocol Execute Spill Protocol Evacuate & Alert Don Full PPE Contain & Absorb Collect Waste is_spill->spill_protocol Yes ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) routine_waste->ppe container Select & Label Container ('Hazardous Waste', Full Name, Hazards) spill_protocol:f4->container segregate Segregate Waste Stream (No mixing with oxidizers/acids) ppe->segregate segregate->container collect Collect Waste in Sealed Container container->collect storage Store in Designated, Secure Area (Secondary Containment) collect->storage ehs_pickup Arrange Pickup by EHS / Licensed Contractor storage->ehs_pickup end Final Disposal (Incineration) ehs_pickup->end

Caption: Disposal workflow for 2-Hydrazino-6-isopropyl-1,3-benzothiazole.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • Carl Roth GmbH. (2024).
  • Synerzine. (2019).
  • Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Hydrazines.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - TABLE 7-3, Regulations and Guidelines Applicable to 1,2-Dimethylhydrazine.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Tokyo Chemical Industry. (2025).
  • University of California, Riverside Environmental Health & Safety. (n.d.).
  • MDPI. (2016).
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Axxence Aromatic GmbH. (2023).
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine - Risk Management and Safety.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.
  • Defense Technical Information Center. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
  • ECHEMI. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Hydrazines - Toxic Substance Portal.
  • Diasorin. (n.d.).
  • New Jersey Department of Health. (2009). Hydrazine - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency. (n.d.).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 2-Hydrazino-6-isopropyl-1,3-benzothiazole

Senior Application Scientist Note This guide is structured for researchers requiring immediate, actionable safety intelligence. As a hydrazine derivative fused with a benzothiazole core, 2-Hydrazino-6-isopropyl-1,3-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note

This guide is structured for researchers requiring immediate, actionable safety intelligence. As a hydrazine derivative fused with a benzothiazole core, 2-Hydrazino-6-isopropyl-1,3-benzothiazole presents a dual hazard profile: the acute toxicity and reducing power of the hydrazine moiety, combined with the sensitizing and irritant properties of the benzothiazole scaffold. Treat this compound with the rigor reserved for potential genotoxins and sensitizers.

Part 1: Risk Assessment & Hazard Identification

Compound Class: 2-Substituted Benzothiazole / Hydrazine Derivative Physical State: Solid (Typically beige to pale yellow powder) Primary Hazards (Extrapolated from 2-Hydrazinobenzothiazole, CAS 615-21-4):

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed Hydrazine moiety interferes with enzymatic processes (e.g., Vitamin B6 depletion); Benzothiazoles can disrupt calcium channels.
Skin/Eye Irritation Category 2/2A H315/H319: Causes skin/eye irritation Basic nitrogen functionality causes caustic irritation to mucous membranes.
Sensitization Category 1 H317: May cause allergic skin reaction Benzothiazoles are known contact sensitizers; repeated exposure may induce hypersensitivity.
Carcinogenicity Suspected H351: Suspected of causing cancer Precautionary designation: Free hydrazine and certain aromatic hydrazines are established carcinogens. Treat as a potential mutagen.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: The goal is to prevent all dermal contact and inhalation. Hydrazines can penetrate standard latex; therefore, material selection is critical.

Required PPE Configuration
Body ZoneEquipment StandardSpecific Material/TypeRationale
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Primary Barrier: Volatile hydrazine traces or dust generation must be contained.
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeoprenePermeation Resistance: Hydrazines can degrade organic polymers. Double gloving provides a breakthrough buffer.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine powder migration or splash during quenching.
Body Protection Lab Standard Flame-Resistant Lab Coat (Buttoned to neck) + Long PantsPrevents skin absorption. The compound is a solid but often dissolved in flammable organic solvents.
Supplemental High-Risk Ops Face Shield Required during scale-up (>5g) or when quenching reactions where exotherms/splashing are possible.

Part 3: Operational Handling Protocol

Preparation & Weighing
  • Location: All weighing must occur inside the chemical fume hood. If the balance is external, use a tarred secondary container (e.g., screw-top vial) to transport the solid.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (benchkote) to capture any micro-spills.

Reaction Setup
  • Inert Atmosphere: Hydrazines are reducing agents and can oxidize in air, potentially forming unstable azo/azide intermediates. Run reactions under Nitrogen or Argon.

  • Solvent Selection: Avoid ketones (e.g., Acetone) and aldehydes as solvents; the hydrazine moiety will react rapidly to form hydrazones, altering your stoichiometry and potentially generating heat.

    • Safe Solvents: Ethanol, THF, DMF, Toluene.

Quenching & Workup
  • The Hazard: Unreacted hydrazine derivatives in the waste stream are a liability.

  • Protocol:

    • Dilute the reaction mixture with the reaction solvent.

    • If quenching excess hydrazine functionality is required, treat slowly with a dilute oxidant (e.g., dilute bleach/hypochlorite) in an ice bath. WARNING: This is exothermic and can release gas (

      
      ).
      
    • Preferred: Isolate the product and dispose of the mother liquor as hazardous organic waste (Incineration) rather than attempting chemical neutralization in the hood, which introduces secondary risks.

Part 4: Emergency Response

Exposure Scenarios
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management (Solid)
  • Evacuate the immediate area if the spill is large (>10g) or outside the hood.

  • PPE: Don double nitrile gloves, goggles, and a N95/P100 respirator if outside a hood.

  • Containment: Cover the spill with a wet paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the wet material into a wide-mouth waste jar. Wipe the area with dilute (10%) bleach solution to oxidize residues, followed by water.

Part 5: Waste Disposal & Deactivation

Do NOT dispose of hydrazine derivatives down the drain.

Waste StreamDisposal MethodTechnical Note
Solid Waste High-Temperature Incineration Label as "Toxic Organic Solid - Hydrazine Derivative".
Liquid Waste (Mother Liquor) Solvent Waste Stream (Incineration) Segregate from oxidizers (peroxides, nitric acid) to prevent immediate violent reaction.
Contaminated Glassware Chemical Deactivation Rinse with 5% Sodium Hypochlorite (Bleach) solution. Let sit for 30 mins, then rinse with water.

Part 6: Visualizations (Workflow & Logic)

Figure 1: Safe Handling Workflow

This diagram outlines the critical decision points and safety barriers from storage to disposal.[1][2][3]

SafeHandling cluster_PPE Required PPE Barrier Start Storage (Cool, Dark, Inert) Weighing Weighing (Fume Hood Only) Start->Weighing Anti-static precautions Reaction Reaction (Inert Atm, No Ketones) Weighing->Reaction Dissolve in EtOH/THF Quench Quenching (Exotherm Control) Reaction->Quench Residual Hydrazine? Waste Disposal (Incineration) Quench->Waste Segregate from Oxidizers PPE_Node Double Nitrile Gloves Splash Goggles Lab Coat PPE_Node->Weighing

Caption: Operational workflow emphasizing containment (Fume Hood) and segregation from incompatible solvents (Ketones).

Figure 2: Solvent Compatibility Logic

Hydrazines react with specific functional groups. Use this logic to select safe solvents.

SolventLogic Decision Select Solvent Ketone Ketones/Aldehydes (Acetone, MEK) Decision->Ketone Avoid Halogen Halogenated (DCM, Chloroform) Decision->Halogen Monitor Safe Alcohols/Ethers (Ethanol, THF, Toluene) Decision->Safe Preferred Result_Bad UNSAFE: Forms Hydrazones (Side Reaction) Ketone->Result_Bad Result_Caution CAUTION: Potential Alkylation (Long term) Halogen->Result_Caution Result_Good SAFE: Inert to Hydrazine Safe->Result_Good

Caption: Solvent selection logic. Avoid carbonyl-containing solvents to prevent unwanted hydrazone formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12304987, 2-Hydrazinobenzothiazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: (Benzothiazol-2-yl)hydrazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazino-6-isopropyl-1,3-benzothiazole
Reactant of Route 2
2-Hydrazino-6-isopropyl-1,3-benzothiazole
© Copyright 2026 BenchChem. All Rights Reserved.